Technical Documentation Center

Ethyl 2-(3-piperidinylidene)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(3-piperidinylidene)acetate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(3-piperidinylidene)acetate (CAS 957472-02-5)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide is a synthesis of currently available data for Ethyl 2-(3-piperidinylidene)acetate and its hydrochloride salt. While extensi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesis of currently available data for Ethyl 2-(3-piperidinylidene)acetate and its hydrochloride salt. While extensive efforts have been made to gather comprehensive information, specific experimental data such as melting and boiling points, as well as detailed spectroscopic analyses (NMR, IR, MS), are not publicly available at this time. The information provided herein is intended for research and informational purposes only.

Introduction

Ethyl 2-(3-piperidinylidene)acetate is a heterocyclic compound featuring a piperidine ring, a common and highly valued scaffold in medicinal chemistry.[1][2] The piperidine motif is a cornerstone in the design of numerous pharmaceuticals due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse functionalities.[1][3][4] This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective applications of Ethyl 2-(3-piperidinylidene)acetate, with a focus on its hydrochloride salt (CAS 957472-02-5).

Physicochemical Properties

The hydrochloride salt of Ethyl 2-(3-piperidinylidene)acetate is the most commonly available form. Its known properties are summarized in the table below. It is important to note that specific experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible literature.

PropertyValueSource(s)
CAS Number 957472-02-5 (for the (Z)-hydrochloride salt)[5]
Molecular Formula C₉H₁₅NO₂ · HCl (hydrochloride salt)[5]
Molecular Weight 205.68 g/mol (hydrochloride salt)[5]
Appearance White to yellow to brown powder or crystals[5]
Purity Typically available in purities of 95-96%[5][6]

Solubility: While quantitative data is scarce, as a hydrochloride salt, it is expected to have moderate solubility in polar solvents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the vinyl proton on the exocyclic double bond, and several multiplets corresponding to the protons on the piperidine ring. The chemical shifts of the piperidine protons would be influenced by the presence of the double bond and the protonation state of the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two carbons of the exocyclic double bond, the carbons of the ethyl group, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show strong characteristic absorption bands for the C=O stretching of the ester group (typically around 1710-1740 cm⁻¹), the C=C stretching of the alkene (around 1640-1680 cm⁻¹), and N-H stretching for the protonated amine in the hydrochloride salt (a broad band in the region of 2400-3300 cm⁻¹).

Mass Spectrometry (MS) (Predicted)

For the free base (C₉H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at m/z 169.11. The mass spectrum of the hydrochloride salt may show the molecular ion of the free base or fragments resulting from its ionization. Common fragmentation patterns would likely involve the loss of the ethoxy group from the ester or fragmentation of the piperidine ring.

Synthesis and Reactivity

Synthetic Approach: The Horner-Wadsworth-Emmons Reaction

A plausible and efficient method for the synthesis of Ethyl 2-(3-piperidinylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone.

Conceptual Synthetic Workflow:

HWE_Synthesis N_Boc_Piperidinone N-Boc-3-piperidinone Intermediate Protected Ethyl 2-(3-piperidinylidene)acetate N_Boc_Piperidinone->Intermediate Ketone Triethyl_phosphonoacetate Triethyl phosphonoacetate Triethyl_phosphonoacetate->Intermediate Phosphonate reagent Base Base (e.g., NaH) Base->Intermediate Carbanion formation Deprotection Acidic Deprotection (e.g., HCl) Intermediate->Deprotection Final_Product Ethyl 2-(3-piperidinylidene)acetate Hydrochloride Deprotection->Final_Product

Caption: Conceptual Horner-Wadsworth-Emmons synthesis of the target compound.

Experimental Protocol (Illustrative):

  • Carbanion Formation: Triethyl phosphonoacetate is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphonate carbanion.

  • Olefination: A solution of N-Boc-3-piperidinone (a commercially available starting material) in THF is added to the solution of the phosphonate carbanion. The reaction mixture is stirred, typically at room temperature, until completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-protected Ethyl 2-(3-piperidinylidene)acetate.

  • Deprotection and Salt Formation: The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g., dioxane or diethyl ether). This step simultaneously forms the hydrochloride salt of the final product, which can then be isolated by filtration or evaporation.

Reactivity Profile

The reactivity of Ethyl 2-(3-piperidinylidene)acetate is dictated by its key functional groups:

  • α,β-Unsaturated Ester: This system is susceptible to Michael addition, where nucleophiles can add to the β-position of the double bond. It can also undergo various cycloaddition reactions.

  • Piperidine Nitrogen: The secondary amine is basic and can be protonated to form a salt. It can also act as a nucleophile in reactions such as alkylation, acylation, and condensation.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various diseases.[1][2][4] While specific biological data for Ethyl 2-(3-piperidinylidene)acetate is not widely published, its structural motifs suggest potential as a versatile building block in the synthesis of novel therapeutic agents.

Potential Therapeutic Areas for Piperidinylidene Acetate Derivatives:

Caption: Potential applications of the core scaffold in drug discovery.

The exocyclic double bond and the ester functionality provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design programs. The piperidine nitrogen can be substituted to modulate the compound's physicochemical properties and to interact with biological targets.

Safety and Handling

The hydrochloride salt of Ethyl 2-(3-piperidinylidene)acetate is classified with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Use only in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

Conclusion

Ethyl 2-(3-piperidinylidene)acetate, particularly as its hydrochloride salt, is a chemical entity with significant potential as a building block in the field of medicinal chemistry. Its synthesis can likely be achieved through established synthetic methodologies like the Horner-Wadsworth-Emmons reaction. The presence of the piperidine ring, a well-established pharmacophore, coupled with functionalities amenable to further chemical elaboration, makes this compound an attractive starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic signature, and biological activity profile to unlock its full potential in drug discovery.

References

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Elsevier. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • ethyl 2-[(3R)-piperidin-3-yl]acetate. PubChem. [Link]

  • Ethyl 2-(piperidin-2-yl)acetate hydrochloride. Chemspace. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds. [Link]

  • Chemists synthesize an improved building block for medicines. EurekAlert!. [Link]

  • Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. [Link]

  • Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it.
  • Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it. PubChem. [Link]

Sources

Exploratory

Technical Guide: (Z)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride

Structure, Synthesis, and Critical Application Parameters Executive Summary & Chemical Identity Topic: (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride CAS: 957472-02-5 Formula: C H ClNO (HCl Salt) Molecular Weight...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Critical Application Parameters

Executive Summary & Chemical Identity

Topic: (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride CAS: 957472-02-5 Formula: C


H

ClNO

(HCl Salt) Molecular Weight: 205.68 g/mol [1][2]

This guide details the structural characterization, synthesis, and handling of (Z)-ethyl 2-(piperidin-3-ylidene)acetate hydrochloride . This molecule is a high-value heterocyclic building block, primarily serving as a precursor for 3-substituted piperidines found in GABA uptake inhibitors (e.g., nipecotic acid derivatives) and specific kinase inhibitors (JAK/PARP).

Unlike its thermodynamic isomer (E), the (Z)-isomer presents unique steric challenges due to the proximity of the ester group to the piperidine nitrogen. Successful utilization requires rigorous control over olefination geometry and precise deprotection protocols to prevent isomerization or decomposition.

Structural Analysis & Stereochemistry

The distinction between the (Z) and (E) isomers is the single most critical quality attribute (CQA) for this material. Misassignment leads to incorrect stereochemistry in downstream hydrogenation steps.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To validate the (Z)-designation, we apply CIP priority rules to the alkene at the piperidine C3 position:

  • Ring Side (C3): The double bond connects to C2 and C4 of the piperidine ring.

    • C2 Path: Attached to Nitrogen (Atomic #7). (Higher Priority)

    • C4 Path: Attached to Carbon (Atomic #6). (Lower Priority)

  • Exocyclic Side: The double bond connects to a Proton and the Ethyl Acetate group.

    • Ethyl Acetate: -C(=O)OEt. (Higher Priority)

    • Proton: -H. (Lower Priority)

Spectroscopic Validation (NOE Logic)

The most reliable method to confirm geometry is 1H-NMR Nuclear Overhauser Effect (NOE) spectroscopy.

  • (Z)-Isomer: Strong NOE correlation observed between the vinylic proton and the C4-methylene protons.

  • (E)-Isomer: Strong NOE correlation observed between the vinylic proton and the C2-methylene protons.

NOE_Logic cluster_0 Stereochemical Assignment Logic Input Purified Isomer NOE_Exp 1D NOE Experiment (Irradiate Vinylic H) Input->NOE_Exp Result_C4 Enhancement at C4-H (Ring CH2) NOE_Exp->Result_C4 Signal Observed Result_C2 Enhancement at C2-H (N-adj CH2) NOE_Exp->Result_C2 Signal Observed Conclusion_Z CONFIRMED (Z)-Isomer Result_C4->Conclusion_Z Conclusion_E CONFIRMED (E)-Isomer Result_C2->Conclusion_E

Caption: Logical flow for distinguishing Z/E isomers using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Synthetic Pathway & Process Chemistry[4][5][6]

The synthesis generally proceeds via a Horner-Wadsworth-Emmons (HWE) reaction on a protected 3-piperidinone, followed by deprotection.

Reaction Scheme

The standard HWE reaction favors the (E)-isomer due to steric avoidance. To access the (Z)-isomer, one must either use Still-Gennari modification (using trifluoroethyl phosphonates) or perform a standard HWE and isolate the (Z)-isomer via chromatography (as it is often the minor product).

Key Reagents:

  • Substrate: N-Boc-3-piperidinone (CAS 98977-36-7).

  • Reagent: Triethyl phosphonoacetate (Standard) or Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Z-selective).

  • Base: NaH or KHMDS.

Synthesis_Workflow Start N-Boc-3-Piperidinone Reaction Olefination (NaH, THF, 0°C -> RT) Start->Reaction Reagent HWE Reagent (Triethyl phosphonoacetate) Reagent->Reaction Mixture Crude Mixture (E:Z ~ 3:1) Reaction->Mixture Separation Silica Gel Chromatography (EtOAc/Hexanes) Mixture->Separation Z_Boc (Z)-N-Boc-Intermediate Separation->Z_Boc Isolate Z (less polar) Deprotection Deprotection (4M HCl in Dioxane) Z_Boc->Deprotection Final (Z)-Ethyl 2-(piperidin-3-ylidene) acetate HCl Deprotection->Final

Caption: Step-by-step synthesis workflow focusing on the isolation of the Z-isomer from the HWE reaction mixture.

Detailed Protocol: Isolation of (Z)-Isomer

Step 1: Olefination (HWE Reaction)

  • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF under Argon at 0°C.

  • Dropwise add Triethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear (formation of phosphonate anion).

  • Add N-Boc-3-piperidinone (1.0 eq) in THF dropwise.

  • Allow to warm to RT and stir for 12h.

  • Quench: Sat. NH4Cl.[3] Extract with EtOAc.[4][5]

  • Outcome: You will obtain a mixture of E and Z isomers (typically favoring E).

Step 2: Critical Separation (Purification)

  • Technique: Flash Column Chromatography.[6]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Elution Order: The (Z)-isomer is generally less polar (higher Rf) than the (E)-isomer because the ester group is crowded against the N-Boc group, reducing the effective dipole moment compared to the extended (E)-conformation.

    • Note: Verify fractions by TLC. The spots will be very close; a shallow gradient is essential.

Step 3: Deprotection (HCl Salt Formation)

  • Dissolve purified (Z)-N-Boc intermediate in 1,4-Dioxane (5 vol).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (5 eq) dropwise.

  • Stir at RT for 2-4 hours. A white precipitate should form.

  • Isolation: Filter the solid under N2 (hygroscopic). Wash with Et2O.[4]

  • Drying: Vacuum oven at 40°C.

Analytical Data & Specifications

For research or GLP usage, the material must meet the following criteria.

TestSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Identity Conforms to Structure (Z-geometry)1H-NMR (NOE), MS
Purity (HPLC) > 96.0% (Area %)C18 Reverse Phase, ACN/H2O
Isomeric Purity < 2% (E)-isomerHPLC / 1H-NMR Integration
Counterion 15.5% - 17.5% ChlorideTitration (AgNO3)
Residual Solvent < 5000 ppm (Dioxane/EtOAc)GC-HS
Stability & Handling
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas.

  • Isomerization: The free base is prone to isomerization to the endocyclic double bond (thermodynamically more stable tetrasubstituted alkene) or racemization if left in solution with base. The HCl salt locks the amine and improves stability.

  • Storage: -20°C is recommended for long-term storage to prevent hydrolysis of the ethyl ester.

Applications in Drug Discovery[12]

This scaffold is a "privileged structure" in medicinal chemistry.[7]

  • GABA Reuptake Inhibitors: Hydrogenation of the exocyclic double bond yields 3-substituted piperidines (nipecotic acid derivatives), which are pharmacophores for Tiagabine-like antiepileptics.

  • Kinase Inhibitors: The exocyclic alkene can serve as a Michael acceptor in covalent inhibitors or be functionalized further for PARP/JAK inhibitor side chains.

  • Fragment-Based Design: The rigidity of the double bond (before reduction) allows for probing specific vector orientations in binding pockets.

References

  • Synthesis of 3-Substituted Piperidines: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Nipecotic Acid Derivatives." (Generalized reference for Nipecotic acid scaffolds).

  • HWE Reaction Stereocontrol: Chemical Reviews. "The Horner-Wadsworth-Emmons Reaction: A Review."

  • Product Data & Safety: Sigma-Aldrich Product Sheet: (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride.

  • NMR Stereochemical Assignment: Journal of Organic Chemistry. "Application of NOE Difference Spectroscopy to the Stereochemical Assignment of Exocyclic Alkenes."

Sources

Foundational

Molecular weight and formula of Ethyl 2-(3-piperidinylidene)acetate

Topic: Molecular weight and formula of Ethyl 2-(3-piperidinylidene)acetate Content Type: Technical Monograph / Application Note Audience: Researchers, Medicinal Chemists, Process Engineers[1][2] A Critical Intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of Ethyl 2-(3-piperidinylidene)acetate Content Type: Technical Monograph / Application Note Audience: Researchers, Medicinal Chemists, Process Engineers[1][2]

A Critical Intermediate in the Synthesis of GABAergic Modulators[1][2]

Executive Summary

Ethyl 2-(3-piperidinylidene)acetate is a specialized heterocyclic building block characterized by an exocyclic double bond at the C3 position of a piperidine ring.[1][2] It serves as a pivotal intermediate in the synthesis of 3-substituted piperidine derivatives, most notably nipecotic acid analogs , which are essential pharmacophores in the development of GABA uptake inhibitors (e.g., Tiagabine).[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic architecture, and handling protocols, moving beyond basic data to actionable experimental intelligence.[1]

Physicochemical Specifications

The compound exists primarily in two forms: the free base and the hydrochloride salt.[1] The salt form is preferred in pharmaceutical handling due to enhanced stability and solubility.[1]

Table 1: Core Chemical Data[1][2]
PropertySpecification (Free Base)Specification (HCl Salt)
CAS Number 1358679-89-6 (Generic/Free Base)957472-02-5 (Z-isomer HCl)
Molecular Formula C₉H₁₅NO₂ C₉H₁₆ClNO₂ (C₉H₁₅NO₂[1][2][3] · HCl)
Molecular Weight 169.22 g/mol 205.68 g/mol
Appearance Colorless to pale yellow oilWhite to off-white crystalline solid
Solubility DCM, EtOAc, MeOHWater (>50 mg/mL), DMSO, Methanol
pKa (Calc.) ~9.2 (Piperidine Nitrogen)N/A (Already protonated)
Isomerism Exists as E and Z geometric isomersTypically supplied as Z-isomer or mixture

Synthetic Architecture & Methodology

The synthesis of Ethyl 2-(3-piperidinylidene)acetate is not a trivial condensation; it requires precise control over olefination stereochemistry and amine protection.[1][2] The industry-standard approach utilizes the Horner-Wadsworth-Emmons (HWE) reaction .[1][2]

Mechanistic Insight

Direct reaction of unprotected 3-piperidone is prone to self-condensation and polymerization.[1][2] Therefore, the protocol must proceed via an N-protected intermediate (typically N-Boc or N-Benzyl), followed by olefination and subsequent deprotection.[1][2]

The Pathway:

  • Protection: 3-Piperidone → N-Boc-3-piperidone.[1][2]

  • Olefination: Reaction with Triethyl phosphonoacetate (HWE reagent) generates the exocyclic alkene.[1]

  • Deprotection: Acidic cleavage yields the target Ethyl 2-(3-piperidinylidene)acetate HCl salt.[1][2]

Detailed Experimental Protocol (Self-Validating)

Reagents:

  • N-Boc-3-piperidone (1.0 eq)[1][2]

  • Triethyl phosphonoacetate (1.2 eq)[1][2]

  • Sodium Hydride (60% dispersion, 1.3 eq)[1]

  • THF (Anhydrous)[1][2]

  • HCl (4M in Dioxane)[1][2]

Step-by-Step Workflow:

  • Activation (0°C): In a flame-dried flask under Argon, suspend NaH in anhydrous THF. Add Triethyl phosphonoacetate dropwise.[1][4] Validation: Observe H₂ gas evolution; solution becomes clear/yellow, indicating phosphonate carbanion formation.[1]

  • Coupling (0°C → RT): Add N-Boc-3-piperidone (dissolved in THF) slowly to the carbanion mixture. Stir for 2–4 hours. Validation: Monitor TLC (Hexane:EtOAc 3:1).[1] Disappearance of ketone (Rf ~0.[1]4) and appearance of UV-active alkene (Rf ~0.[1][2]6) confirms conversion.

  • Workup: Quench with sat. NH₄Cl.[1][5] Extract with EtOAc.[1][5] Dry over MgSO₄ and concentrate.

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl/Dioxane (5 eq). Stir 1 hour. Validation: Precipitation of the hydrochloride salt usually occurs.[1]

  • Isolation: Filter the solid or evaporate solvent to obtain Ethyl 2-(3-piperidinylidene)acetate HCl.

Visualization of Synthetic Logic[1]

SynthesisWorkflow cluster_0 Stage 1: HWE Olefination cluster_1 Stage 2: Deprotection Start N-Boc-3-Piperidone (C10H17NO3) Intermediate N-Boc-Enioate Intermediate (C14H23NO4) Start->Intermediate THF, 0°C -> RT Reagent Triethyl Phosphonoacetate + NaH (Base) Reagent->Intermediate Final Ethyl 2-(3-piperidinylidene)acetate HCl (C9H16ClNO2) Intermediate->Final Cleavage of Boc Reagent2 4M HCl / Dioxane Reagent2->Final

Figure 1: Step-wise synthetic workflow converting 3-piperidone to the target hydrochloride salt via HWE reaction.

Structural Characterization & Analysis

To ensure scientific integrity, the identity of the synthesized compound must be verified using orthogonal analytical techniques.[1]

Nuclear Magnetic Resonance (NMR)

The key diagnostic feature is the olefinic proton .[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.2–9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺).[1]

    • δ 5.8–6.0 ppm (s, 1H): Olefinic proton (=CH-COOEt).[1] Note: The chemical shift varies slightly between E and Z isomers.[1]

    • δ 4.1 ppm (q, 2H): Ethyl ester methylene (-O-CH₂-CH₃).[1][2]

    • δ 3.8 ppm (s, 2H): Ring methylene α to Nitrogen (C2 position).[1]

    • δ 3.1–3.3 ppm (m, 2H): Ring methylene α to Nitrogen (C6 position).[1]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 170.1 m/z (Free base mass + H).[1]

  • Fragmentation: Loss of ethoxy group (-OEt) or ester cleavage is common.[1][2]

Pharmaceutical Applications

Ethyl 2-(3-piperidinylidene)acetate is not merely a catalog chemical; it is a strategic scaffold.[1][2]

Precursor to Nipecotic Acid Derivatives

The primary utility of this compound lies in its reduction.[1] Catalytic hydrogenation (Pd/C, H₂) of the exocyclic double bond yields Ethyl 3-piperidineacetate .[1]

  • Significance: Derivatives of 3-piperidineacetic acid are potent GABA uptake inhibitors.[1][2]

  • Drug Example: This scaffold is structurally homologous to the core of Tiagabine (Gabitril), an anticonvulsant used in epilepsy treatment.[1]

Metabolic & Degradation Pathways

Understanding the stability of this intermediate is crucial for process chemistry.[1]

DegradationPath Target Ethyl 2-(3-piperidinylidene)acetate Hydrolysis Hydrolysis (Acid/Base) Target->Hydrolysis Reduction Catalytic Hydrogenation (Pd/C, H2) Target->Reduction AcidProduct 2-(3-piperidinylidene)acetic acid (Active Metabolite Precursor) Hydrolysis->AcidProduct Ester Cleavage SaturatedProduct Ethyl 3-piperidineacetate (Nipecotic Acid Analog) Reduction->SaturatedProduct Alkene Saturation

Figure 2: Primary reaction pathways: Hydrolysis to the free acid and Hydrogenation to the saturated GABA analog.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride Product Sheet. Retrieved from [1][2][6]

  • Organic Syntheses. (1973).[1] Triethyl phosphonoacetate and HWE Reaction Conditions. Org. Synth. 1973, 53,[1] 44. Retrieved from [1]

  • MolCore. (n.d.).[1] Ethyl 2-(3-piperidinylidene)acetate hydrochloride Properties. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2010).[1] Synthesis of 3-piperidone derivatives and applications in heterocycles. PMC2955823.[1] Retrieved from [1][2]

  • PharmaBlock. (n.d.). Building Blocks for Medicinal Chemistry: 3-Piperidine derivatives. Retrieved from [1][2]

Sources

Exploratory

Structural and Functional Divergence: Ethyl 2-(3-piperidinylidene)acetate vs. Nipecotic Acid

Topic: Difference between Ethyl 2-(3-piperidinylidene)acetate and Nipecotic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Core vs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Ethyl 2-(3-piperidinylidene)acetate and Nipecotic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Core vs. The Scaffold

In the development of GABAergic therapeutics, Nipecotic acid serves as the canonical pharmacophore for GABA transporter (GAT) inhibition. It represents the minimal structural requirement for binding to the GAT-1 transporter.

In contrast, Ethyl 2-(3-piperidinylidene)acetate is not a primary pharmacological agent but a critical synthetic intermediate . It represents a "scaffold extension" tool, utilized primarily to synthesize homo-nipecotic acid derivatives. By introducing a two-carbon acetate side chain via an exocyclic double bond, this compound allows medicinal chemists to probe the spatial depth of the GAT binding pocket, a strategy known as homologation.

This guide delineates the chemical, synthetic, and pharmacological distinctions between these two entities, providing actionable protocols for their utilization in drug discovery.

Chemical Structure and Physicochemical Properties[1][2][3][4]

The fundamental difference lies in the saturation of the piperidine ring and the length of the acidic side chain.

Comparative Data Table
FeatureNipecotic Acid Ethyl 2-(3-piperidinylidene)acetate
CAS Number 498-95-3188883-57-0 (Free base) / 957472-02-5 (HCl)
IUPAC Name Piperidine-3-carboxylic acidEthyl 2-(3-piperidinylidene)acetate
Core Structure Saturated Piperidine (sp³ C3)Unsaturated Piperidine (sp² C3)
Side Chain Carboxylic Acid (-COOH)

-Unsaturated Ethyl Ester (=CH-COOEt)
Chain Length C0 Linker (Direct attachment)C1 Linker (via exocyclic double bond)
Electronic State Zwitterionic (at physiological pH)Non-ionic / Lipophilic Ester
Primary Utility GAT-1 Inhibitor (Reference Standard)Synthetic Intermediate (Michael Acceptor)
BBB Permeability Negligible (Polar)High (Lipophilic precursor)
Structural Logic
  • Nipecotic Acid: The carboxylic acid is directly attached to the C3 position. The nitrogen and the acid group mimic the zwitterionic structure of GABA, allowing it to occupy the GABA recognition site on the transporter.

  • Ethyl 2-(3-piperidinylidene)acetate: The "ylidene" suffix denotes an exocyclic double bond connecting the ring to the acetate group. This rigidity locks the side chain in a specific orientation (

    
     or 
    
    
    
    ), making it a valuable probe for conformational restriction before it is typically reduced to the flexible saturated analog (homo-nipecotic acid).

Synthetic Utility and Pathways[2][8][10]

While Nipecotic acid is often a starting material for derivatives like Tiagabine, Ethyl 2-(3-piperidinylidene)acetate is the product of a specific olefination reaction designed to extend the carbon skeleton.

The Homologation Pathway

The ylidene acetate is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction. This pathway is essential when the goal is to create Homo-nipecotic acid (Piperidine-3-acetic acid), which tests whether moving the acidic group further from the amine improves binding affinity or selectivity.

Visualization: Synthesis & Application Workflow

SynthesisWorkflow cluster_0 Nipecotic Acid Context Piperidone N-Boc-3-Piperidone (Starting Material) Ylidene Ethyl 2-(3-piperidinylidene)acetate (The Intermediate) Piperidone->Ylidene HWE Reaction NaH, THF HWE_Reagent Triethyl Phosphonoacetate (HWE Reagent) HWE_Reagent->Ylidene Reduction Catalytic Hydrogenation (H2, Pd/C) Ylidene->Reduction HomoNipecotic Ethyl Piperidine-3-acetate (Homo-Nipecotic Ester) Reduction->HomoNipecotic Reduction of Double Bond Hydrolysis Hydrolysis (LiOH/HCl) HomoNipecotic->Hydrolysis ActiveDrug Homo-Nipecotic Acid (GAT Inhibitor Homolog) Hydrolysis->ActiveDrug Deprotection Nipecotic Nipecotic Acid (Reference)

Caption: Synthesis of Homo-nipecotic acid pharmacophores via the Ethyl 2-(3-piperidinylidene)acetate intermediate.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(3-piperidinylidene)acetate

This protocol utilizes a Horner-Wadsworth-Emmons reaction to generate the ylidene intermediate from N-protected piperidone.

Reagents:

  • N-Boc-3-piperidone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Anhydrous THF (Tetrahydrofuran)

Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Ylide Formation: Add triethyl phosphonoacetate dropwise. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Add N-Boc-3-piperidone (dissolved in THF) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a UV-active spot (due to conjugation).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

    • Note: The product is obtained as a mixture of

      
       and 
      
      
      
      isomers. For simple homologation (reduction), separation is unnecessary.
Protocol B: Biological Validation (GABA Uptake Assay)

While the ylidene is an intermediate, the final derivatives (nipecotic acid vs. homo-nipecotic acid) are tested using this standard assay.

System: Synaptosomes prepared from rat cerebral cortex. Tracer: [³H]-GABA.

  • Preparation: Homogenize rat cortical tissue in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Centrifuge supernatant (20,000 x g, 20 min) to isolate synaptosomes (P2 fraction).

  • Incubation: Resuspend P2 pellets in Krebs-Henseleit buffer.

  • Treatment: Incubate synaptosomes with the test compound (Nipecotic acid or Homo-nipecotic acid derivative) for 10 min at 37°C.

  • Uptake Initiation: Add [³H]-GABA (final concentration 10 nM) and incubate for 5 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters and wash 3x with ice-cold buffer to stop uptake.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values relative to control (no inhibitor).

    • Expected Result: Nipecotic acid IC₅₀ ≈ 2–5 µM. Homo-nipecotic acid derivatives will show varying affinity depending on the specific transporter subtype (GAT-1 vs GAT-3).

Pharmacological Implications & Causality

The transition from Nipecotic Acid to the Ylidene/Homo-analog represents a strategic shift in drug design:

  • Binding Site Depth: Nipecotic acid is a rigid amino acid. By synthesizing the ylidene and reducing it to the homo-analog, researchers insert a methylene spacer (

    
    ). This tests if the anionic binding site in the transporter is located deeper within the protein pocket.
    
  • Conformational Flexibility:

    • Nipecotic Acid: The carboxylate is directly constrained by the ring chair conformation (equatorial vs. axial).

    • Ylidene Acetate: The double bond creates a planar, rigid system at C3, often used to map the "exclusion volume" of the receptor (areas where steric bulk is not tolerated).

    • Homo-Nipecotic Acid: The extra methylene group adds rotational freedom, allowing the carboxylate to adopt orientations inaccessible to nipecotic acid.

  • Prodrug Strategy: Nipecotic acid cannot cross the BBB. The Ethyl ester forms (both of nipecotic acid and the ylidene/homo-analogs) are lipophilic. While the esters themselves are often inactive in vitro, they act as prodrugs in vivo, crossing the BBB before being hydrolyzed by brain esterases to the active free acid.

Visualization: Pharmacophore Comparison

Pharmacophore cluster_Nipecotic Nipecotic Acid (Parent) cluster_Homo Homo-Nipecotic Acid (via Ylidene) Nip Piperidine Ring (Amine Anchor) Acid Carboxylate (-COO-) (Direct Attachment) Nip->Acid Rigid Distance HomoNip Piperidine Ring (Amine Anchor) Spacer Methylene Spacer (-CH2-) HomoNip->Spacer Flexible HomoAcid Carboxylate (-COO-) (Extended) Spacer->HomoAcid Extended Reach

Caption: Structural comparison showing the extended reach of the homo-nipecotic pharmacophore derived from the ylidene intermediate.

References

  • Kragler, A., et al. (2005). "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology. Link

  • Clausen, R. P., et al. (2005). "Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid." Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2025).[1][2] "Nipecotic Acid - Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (2025). "Ethyl (2Z)-2-(3-piperidylidene)acetate hydrochloride Product Sheet." Link

  • Nielsen, E. B., et al. (1991). "Tiagabine, a novel anticonvulsant GABA uptake inhibitor." Epilepsia. Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Process Optimization for Ethyl 2-(3-piperidinylidene)acetate HCl

[1][2][3] Executive Summary Ethyl 2-(3-piperidinylidene)acetate HCl (CAS: 957472-02-5) is a critical heterocyclic building block, primarily utilized in the synthesis of serotonin and histamine receptor modulators.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Ethyl 2-(3-piperidinylidene)acetate HCl (CAS: 957472-02-5) is a critical heterocyclic building block, primarily utilized in the synthesis of serotonin and histamine receptor modulators.[1][2] As a secondary amine hydrochloride salt possessing an exocyclic double bond and a lipophilic ethyl ester moiety, its solubility profile is governed by a delicate balance between ionic solvation energy and hydrophobic hydration.[1][2]

This guide provides a technical framework for characterizing the solubility of this compound in Water (for aqueous workup/extraction) versus Ethanol (for crystallization/reaction).[1] It moves beyond simple "soluble/insoluble" descriptors to provide a mechanistic understanding and validated protocols for precise determination.[2]

Physicochemical Profile & Structure-Property Relationships (SPR)

To predict and manipulate solubility, one must first deconstruct the molecule's interaction potential.[1][2]

FeatureStructural MoietyPhysicochemical Impact
Ionic Head Piperidinium Nitrogen (

)
High Water Solubility : Drives dissolution via ion-dipole interactions.[1][3][2] The chloride counterion creates a high lattice energy barrier that the solvent must overcome.[1][2]
Lipophilic Tail Ethyl Ester (

)
Modulates Hydrophilicity : Reduces water solubility compared to the free acid.[1][2] Increases solubility in organic alcohols (Ethanol).[1][2]
Rigidity Exocyclic Double Bond (C3=C

)
Crystal Packing : The

character at C3 flattens the ring, potentially increasing lattice energy (making it harder to dissolve) compared to saturated piperidines.[1][2]
Theoretical Solubility Prediction
  • Water : Expected to be High (>50 mg/mL) .[1][2] The ionic solvation enthalpy of the hydrochloride salt typically overcomes the hydrophobic penalty of the ethyl group.[1][2] However, the solution pH will be acidic (~pH 4-5); increasing pH will deprotonate the salt, causing the free base to precipitate.[1][2]

  • Ethanol : Expected to be Moderate to High (>20 mg/mL) .[1][2] Ethanol acts as an amphiphilic solvent, solvating the non-polar ethyl/piperidine backbone while hydrogen-bonding with the ammonium/chloride ions.[1][2]

Solubility Thermodynamics & Mechanism

The dissolution process is a competition between the Crystal Lattice Energy (


) and the Solvation Enthalpy (

).[1]
Visualization: Solvation Thermodynamics

SolubilityThermodynamics cluster_0 Water Mechanism cluster_1 Ethanol Mechanism Solid Solid Crystal (High Lattice Energy) Transition Dissociation (Endothermic) Solid->Transition + Energy SolvatedWater Aqueous Solution (Ion-Dipole Stabilized) Transition->SolvatedWater Hydration Shell Formation SolvatedEtOH Ethanolic Solution (Amphiphilic Stabilization) Transition->SolvatedEtOH Organic Solvation

Figure 1: Thermodynamic pathway of dissolution.[1] In water, stability is driven by hydration of the


 and 

ions.[1][2] In ethanol, the ethyl ester group interacts favorably with the ethyl group of the solvent, providing a dual solvation mechanism.[1][2]

Experimental Protocols

Since specific literature values are often absent for intermediates, the following protocols are the industry standard for generating reliable data.

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Objective : Determine thermodynamic equilibrium solubility at


.
  • Preparation : Weigh excess solid (~100 mg) of Ethyl 2-(3-piperidinylidene)acetate HCl into a chemically resistant glass vial (borosilicate).

  • Solvent Addition : Add 1.0 mL of solvent (degassed Water or anhydrous Ethanol).[1][2]

  • Equilibration :

    • Seal vial tightly.[2]

    • Agitate at

      
       for 24 hours (orbital shaker at 200 rpm).
      
    • Critical Step: Check pH of the aqueous supernatant.[1][2] If pH > 6, the salt may be disproportionating; adjust with dilute HCl if necessary to maintain salt form.[1][2]

  • Separation : Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45

    
     PVDF filter (pre-saturated).
    
  • Quantification : Dilute the supernatant and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Dynamic Solubility (Process Optimization)

Objective : Determine the metastable zone width (MSZW) for recrystallization.

  • Setup : Automated reactor (e.g., EasyMax) or jacketed vessel with turbidity probe.[1][2]

  • Ramp : Suspend 500 mg of compound in 5 mL Ethanol.

  • Heating : Ramp temperature at

    
     until solution becomes clear (
    
    
    
    ).
  • Cooling : Cool at

    
     until turbidity appears (
    
    
    
    ).
  • Analysis : The difference (

    
    ) defines the metastable zone.[1] A wide zone in Ethanol suggests it is a stable solvent for crystallization.[2]
    

Comparative Solubility Landscape

ParameterWater (

)
Ethanol (

)
Process Implication
Solubility Mechanism Ion-Dipole / H-BondingAmphiphilic / H-BondingWater is best for initial extraction; Ethanol for purification.[1][3][2]
Estimated Solubility High (>50 mg/mL)Moderate (~20-50 mg/mL)Use Ethanol as the "solvent" and Ethyl Acetate as "anti-solvent" for crystallization.[1][2]
Temperature Sensitivity Low to ModerateHighEthanol solubility will increase significantly with heat, enabling cooling crystallization.[1][2]
Hydrolysis Risk Moderate Low The ethyl ester is susceptible to hydrolysis in water over time, especially at non-neutral pH.[1][2]
Workflow: Solubility Determination Decision Tree

SolubilityWorkflow Start Start: Ethyl 2-(3-piperidinylidene)acetate HCl SolventSelect Select Solvent System Start->SolventSelect WaterPath Aqueous Path (Extraction/Biological) SolventSelect->WaterPath EthanolPath Ethanol Path (Crystallization/Synthesis) SolventSelect->EthanolPath CheckPH Check pH Stability (Risk: Ester Hydrolysis) WaterPath->CheckPH HeatTest Heat to Reflux (Risk: Transesterification) EthanolPath->HeatTest Measure Measure Solubility (HPLC/Gravimetric) CheckPH->Measure Stable HeatTest->Measure Stable

Figure 2: Decision tree for selecting the appropriate solubility protocol based on the solvent system and chemical stability risks.

Expert Recommendations for Handling

  • Recrystallization : The literature suggests piperidine derivatives often crystallize well from Ethanol/Ethyl Acetate or Methanol/Ether systems [1].[1][2] For this specific HCl salt, dissolve in hot Ethanol and slowly add Ethyl Acetate (antisolvent) to induce high-purity crystallization.[1][2]

  • Stability Warning : In aqueous solution, the ethyl ester is prone to hydrolysis, converting the compound to the corresponding carboxylic acid (2-(3-piperidinylidene)acetic acid).[1][2] Always prepare aqueous solutions fresh and keep cold (

    
    ).
    
  • Hygroscopicity : As an amine hydrochloride, the solid is likely hygroscopic.[1][2] Store under inert atmosphere (Argon/Nitrogen) to prevent "caking" which alters apparent solubility rates [2].[1][2]

References

  • Sigma-Aldrich .[2] (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride Product Sheet. Retrieved from [1]

  • MolCore . Ethyl 2-(3-piperidinylidene)acetate hydrochloride Properties and Safety. Retrieved from [1]

  • SciELO . Solubility of Amine Hydrochloride Salts in Organic Solvents. Retrieved from [1]

  • CymitQuimica . Acetic acid, 2-(3-piperidinylidene)-, ethyl ester, hydrochloride.[1][2][4] Retrieved from [1]

Sources

Exploratory

Chemical safety data sheet (SDS) for piperidinylidene acetate derivatives

Topic: Chemical Safety & Handling Guide: Piperidinylidene Acetate Derivatives Content Type: Technical Safety Monograph Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Safety & Handling Guide: Piperidinylidene Acetate Derivatives Content Type: Technical Safety Monograph Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists[1]

[1]

Executive Summary & Pharmacophore Context

Piperidinylidene acetate derivatives (e.g., Ethyl 4-piperidinylideneacetate) are critical synthetic intermediates, most notably serving as the structural core for tricyclic antihistamines such as Loratadine , Desloratadine , and Rupatadine .[1]

While standard Safety Data Sheets (SDS) provide generic GHS classifications, they often fail to address the specific reactivity profile of the exocyclic


-unsaturated ester . This moiety acts as a Michael acceptor, creating a distinct toxicological and stability profile that differs from saturated piperidines.

This guide synthesizes the chemical reactivity, toxicological mechanisms, and validated handling protocols required for the safe utilization of these compounds in drug development.[1]

Hazard Identification & Mechanistic Toxicology[1][2]

The "Michael Acceptor" Risk Factor

The defining safety characteristic of this class is the double bond connecting the piperidine ring to the acetate group.[1] Unlike saturated piperidines, this system is electron-deficient due to conjugation with the carbonyl group.

Mechanism of Action (Toxicity): The


-unsaturated system is electrophilic.[1][2] It can undergo Michael addition  with nucleophilic residues (specifically cysteine thiols) on biological proteins. This alkylation is the primary driver for:
  • Skin Sensitization: Formation of hapten-protein conjugates.

  • Cytotoxicity: Depletion of intracellular glutathione (GSH), leading to oxidative stress.

GHS Classification Summary

Based on aggregate data for CAS 14612-32-9 and N-Boc analogs (CAS 135716-08-4).[1]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[3][4][5]Warning
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[3][4][5][6]Warning
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[7][5]Warning
Sensitization (Predicted) 1BH317: May cause an allergic skin reaction.Warning

Visualizing the Hazard Mechanism

The following diagram illustrates the molecular pathway from chemical exposure to biological response, highlighting the Michael Addition mechanism.

HazardMechanism Compound Piperidinylidene Acetate Derivative Feature α,β-Unsaturated Carbonyl (Electrophile) Compound->Feature Reaction Michael Addition (Covalent Bonding) Feature->Reaction Attacks Target Biological Nucleophile (Cysteine-SH / Glutathione) Target->Reaction Defends/Reacts Outcome1 Protein Alkylation (Sensitization) Reaction->Outcome1 Outcome2 GSH Depletion (Oxidative Stress) Reaction->Outcome2

Figure 1: Mechanistic pathway of toxicity driven by the electrophilic alkene moiety.[1]

Validated Handling Protocols

Stability & Storage (The "Hidden" Hazards)

Researchers often overlook the polymerization potential and air sensitivity of the free base.

  • The Salt vs. Free Base Rule:

    • HCl/TFA Salts: Generally stable solids. Store at RT, desiccated.

    • Free Base (Oils): Prone to oxidation and gradual polymerization at the double bond. MUST be stored under Nitrogen/Argon at -20°C.

  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis in moist air, releasing the corresponding acid (often a solid precipitate) and alcohol.[1]

Synthesis Workflow: Horner-Wadsworth-Emmons (HWE) Reaction

The most common route to these derivatives involves HWE reagents.[1] The following protocol integrates safety into the workflow.

Step-by-Step Safety Protocol:

  • Reagent Prep (Glovebox/Schlenk):

    • Handle Triethyl phosphonoacetate and N-Boc-4-piperidone in a fume hood.

    • PPE: Nitrile gloves (double gloved recommended due to potential permeation of phosphonates) + Safety Goggles.

  • Reaction Phase (Exotherm Control):

    • Use a strong base (NaH or LiHMDS). Critical: Hydrogen gas evolution (with NaH).

    • Control: Add base slowly at 0°C. Ensure an inert atmosphere (Ar/N2) to prevent ignition of H2 and oxidation of the forming double bond.

  • Quenching (The Danger Zone):

    • Quench with saturated NH4Cl.

    • Risk:[1][7][3][6][8][9] Vigorous bubbling. Do not seal the vessel immediately.

  • Isolation:

    • The product is often an oil. Avoid rotary evaporation to dryness at high temperatures (>50°C) to prevent spontaneous polymerization or degradation.

Emergency Response & First Aid

Standard procedures modified for Michael Acceptors.

Exposure RouteImmediate ActionScientific Rationale
Skin Contact Wash with polyethylene glycol (PEG 400) or copious soap/water for 15 mins.[1]Lipophilic esters resist simple water washing. PEG helps solubilize the organic residue.
Eye Contact Rinse with water for 15 mins.[7][3][9][10] Do not use neutralizing agents.The eye tissue is highly susceptible to alkylation; immediate dilution is critical to stop reaction kinetics.
Inhalation Move to fresh air.[7][3][6][9][11][12] Administer oxygen if breathing is labored.Respiratory mucosa contains thiols; irritation is likely chemical (covalent), not just physical.[1]

Waste Management & Environmental Fate

Disposal Workflow

These compounds are toxic to aquatic life (Category 2/3 predicted) due to the combination of the amine (if free) and the reactive ester.[1]

WasteFlow Source Reaction Mixture / Mother Liquor Segregation Segregate: Non-Halogenated Organic Source->Segregation Prohibition DO NOT POUR DOWN DRAIN Source->Prohibition Strictly Prohibited Treatment High-Temp Incineration Segregation->Treatment

Figure 2: Waste segregation logic preventing aquatic contamination.

Environmental Data[1][14][15]
  • Biodegradability: Predicted to be not readily biodegradable due to the steric hindrance of the piperidine ring and the conjugated system.[1]

  • Aquatic Toxicity: Avoid release to environment.[10] The free amine forms are particularly toxic to algae and daphnia due to pH alteration and membrane disruption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10877960, Ethyl 2-(piperidin-4-ylidene)acetate. Retrieved from [Link][1]

  • Schultz, T. W., et al. (2008).Mechanisms of Toxicity of

    
    -Unsaturated Carbonyl Compounds. Chemical Research in Toxicology. (Discusses the Michael Acceptor toxicity pathway). Retrieved from [Link][1]
    
  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives. Retrieved from [Link][1]

Sources

Foundational

Ethyl 2-(3-piperidinylidene)acetate suppliers and price per gram

Executive Summary Ethyl 2-(3-piperidinylidene)acetate (CAS 957472-02-5 for the HCl salt) is a critical heterocyclic building block, primarily utilized in the synthesis of GABA uptake inhibitors such as Tiagabine and its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-piperidinylidene)acetate (CAS 957472-02-5 for the HCl salt) is a critical heterocyclic building block, primarily utilized in the synthesis of GABA uptake inhibitors such as Tiagabine and its derivatives. Its structural core—an exocyclic double bond at the 3-position of the piperidine ring—serves as a rigid linker that defines the pharmacophore's spatial orientation.

This guide provides a technical analysis of the supply chain, pricing dynamics, and a validated synthesis workflow for researchers requiring high-purity material. Unlike generic catalogs, this document focuses on the causality between synthesis routes and impurity profiles, ensuring downstream experimental success.

Part 1: Market Analysis & Supply Chain

The market for Ethyl 2-(3-piperidinylidene)acetate is bifurcated between high-cost research aliquots (mg scale) and bulk process intermediates (kg scale). The compound is most stable and commercially available as the hydrochloride salt .

Supplier & Pricing Matrix (Q4 2025 Estimates)
SupplierCAS ReferencePurityPack SizePrice (USD)Lead Time
Sigma-Aldrich (MilliporeSigma)957472-02-595%250 mg~$120.00In Stock
CymitQuimica 957472-02-598%1 g~$210.001-2 Weeks
BLD Pharm 957472-02-597%5 g~$850.002-3 Weeks
MolCore 2197130-34-8*98%Bulk (100g+)InquireCustom

*Note: CAS 2197130-34-8 is often used for specific salt forms or isomers; verify Certificate of Analysis (CoA) for counter-ion identity.

Procurement Strategy:

  • Research Scale (<5g): Prioritize Sigma or Cymit for speed. The cost premium covers the QA/CoA validation required for GLP studies.

  • Process Scale (>100g): Direct sourcing from manufacturers like PharmaBlock or WuXi AppTec is recommended. Expect a 40-60% price reduction per gram but a 4-6 week lead time for synthesis and QC.

Part 2: Technical Specifications & Chemical Profile

  • IUPAC Name: Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    · HCl
  • Molecular Weight: 205.68 g/mol

  • Solubility: Soluble in water, DMSO, and Methanol. Sparingly soluble in DCM.

  • Stability: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

Isomerism Alert: The exocyclic double bond creates E/Z isomerism .

  • Z-Isomer: Often the bioactive conformer for specific receptor binding pockets.

  • E-Isomer: Thermodynamically favored in some synthesis routes.

  • Commercial Standard: Most suppliers provide a mixture or the (Z)-isomer enriched form. Always check the CoA for the isomeric ratio (determined by

    
    H-NMR).
    

Part 3: Synthesis & Manufacturing Protocol

For researchers unable to source the compound or requiring specific isotope labeling, the synthesis is robust but requires strict control of pH and temperature to prevent double-bond migration (endo-isomerization).

The Validated Pathway: HWE Olefination

The industry-standard route utilizes the Horner-Wadsworth-Emmons (HWE) reaction to install the exocyclic double bond, followed by acid-mediated deprotection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate: N-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate).

    • Ylide Source: Triethyl phosphonoacetate.

    • Base: Sodium Hydride (NaH, 60% dispersion).

  • HWE Reaction (Olefination):

    • Suspend NaH (1.2 eq) in anhydrous THF at 0°C under Argon.

    • Dropwise add Triethyl phosphonoacetate (1.2 eq). Stir 30 min until gas evolution ceases (formation of the phosphonate carbanion).

    • Add N-Boc-3-piperidone (1.0 eq) in THF.

    • Warm to Room Temperature (RT) and stir for 4-12 hours.

    • Causality: The use of NaH/THF favors the kinetic product. Using weaker bases (e.g., LiCl/DBU) can alter the E/Z ratio.

  • Workup & Purification:

    • Quench with saturated NH

      
      Cl. Extract with Ethyl Acetate.
      
    • Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (excess). Stir at RT for 2 hours.

    • Critical Step: The product precipitates as a white solid. Filter and wash with diethyl ether to remove residual Boc-byproducts.

    • Note: Avoid aqueous acid workup to prevent ester hydrolysis.

Visual Workflow (DOT Diagram)

SynthesisPathway Start N-Boc-3-Piperidone (Starting Material) Intermediate N-Boc-Intermediate (Olefination Product) Start->Intermediate HWE Reaction (0°C -> RT) Reagent Triethyl Phosphonoacetate + NaH (THF) Reagent->Intermediate Deprotection HCl / 1,4-Dioxane (Boc Removal) Intermediate->Deprotection Acidolysis Final Ethyl 2-(3-piperidinylidene)acetate HCl (Target Product) Deprotection->Final Precipitation & Filtration

Figure 1: Synthetic pathway for Ethyl 2-(3-piperidinylidene)acetate HCl via Horner-Wadsworth-Emmons olefination.[1]

Part 4: Quality Control & Handling

To ensure experimental integrity, the following QC parameters must be verified upon receipt or synthesis:

  • Proton NMR (

    
    H-NMR): 
    
    • Diagnostic Signal: The olefinic proton (=CH-COOEt) typically appears as a singlet (or fine multiplet) around 5.7 - 5.9 ppm .

    • Isomer Check: If both E and Z isomers are present, two distinct olefinic signals will be visible. Integration of these peaks yields the isomeric ratio.

  • Mass Spectrometry (LC-MS):

    • Expect [M+H]

      
       = 170.1 (Free base mass).
      
  • Residual Solvents:

    • Check for residual Dioxane or THF, which can interfere with biological assays.

Handling Protocol:

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture, leading to "clumping" and hydrolysis of the ethyl ester over time.

  • Weighing: Weigh quickly in a low-humidity environment or a glovebox.

  • Re-sealing: Parafilm containers immediately after use.

Part 5: Supply Chain Verification Workflow

When sourcing from new suppliers, use this logic flow to validate the vendor's credibility.

SupplyChain Request Initiate Procurement CheckCAS Verify CAS & Salt Form (957472-02-5 vs Free Base) Request->CheckCAS CheckCOA Request CoA (Check Isomer Ratio) CheckCAS->CheckCOA Decision Isomer Ratio > 90:1? CheckCOA->Decision Approve Approve Purchase (Research Grade) Decision->Approve Yes Reject Reject / Request Custom Synthesis Decision->Reject No

Figure 2: Vendor validation logic for procuring isomeric mixtures.

References

  • Sigma-Aldrich. Ethyl (2Z)-2-(3-piperidylidene)acetate, hydrochloride Product Sheet. Retrieved from

  • CymitQuimica. Acetic acid, 2-(3-piperidinylidene)-, ethyl ester, hydrochloride (1:1), (2Z)-. Retrieved from

  • National Institutes of Health (NIH). Piperidine-containing drugs and recently studied analogs. PubMed Central. Retrieved from

  • Enamine. Triethyl phosphonoacetate: Reagent for HWE Reaction. Retrieved from

  • BenchChem. Synthesis of N-Boc-3-aminopiperidine and derivatives (Protocol Reference). Retrieved from

Sources

Exploratory

Literature review on 3-alkylidene piperidine synthesis

A Technical Guide to Stereocontrol and Scaffold Construction Executive Summary The 3-alkylidene piperidine motif represents a privileged pharmacophore in medicinal chemistry, serving as a critical structural element in s...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Stereocontrol and Scaffold Construction

Executive Summary

The 3-alkylidene piperidine motif represents a privileged pharmacophore in medicinal chemistry, serving as a critical structural element in serotonin antagonists, antihistamines (e.g., Alcaftadine), and kinase inhibitors. However, its synthesis is complicated by two primary factors: stereocontrol (defining


 geometry) and thermodynamic instability  (the tendency of the exocyclic double bond to migrate into the ring to form the more stable enamine or ene-carbamate).

This technical guide synthesizes three distinct methodologies—Carbonyl Olefination, Palladium-Catalyzed Cyclization, and Ring-Closing Metathesis—providing researchers with a decision matrix for accessing this scaffold with high fidelity.

Strategic Analysis: The Stability Challenge

Before selecting a synthetic route, the researcher must address the "Enamine Sink." In 3-alkylidene piperidines, the exocyclic double bond is prone to acid-catalyzed isomerization into the endocyclic position (


 or 

), particularly if the nitrogen lone pair is available for conjugation.
  • Critical Control Point: The nitrogen atom must be deactivated during the synthesis of the alkene.

  • Recommended Protecting Groups: Carbamates (Boc, Cbz) or Sulfonamides (Ts) are superior to Benzyl (Bn) groups because they withdraw electron density, raising the activation energy for isomerization.

Methodology A: Carbonyl Olefination (The "Workhorse" Route)

The Horner-Wadsworth-Emmons (HWE) reaction remains the most scalable method for generating 3-alkylidene piperidines from commercially available 3-piperidones. Unlike the Wittig reaction, HWE offers superior


-selectivity and easier purification of phosphate byproducts.[1]
Mechanistic Insight

The reaction proceeds via the formation of a threo-betaine intermediate, which collapses to the trans-oxaphosphetane. The steric bulk of the N-protecting group at position 1 exerts significant influence on the conformation of the piperidone ring, often enhancing stereoselectivity.

Experimental Protocol: HWE Olefination of N-Boc-3-Piperidone

Objective: Synthesis of (E)-tert-butyl 3-(ethoxycarbonylmethylene)piperidine-1-carboxylate.

Reagents:

  • N-Boc-3-piperidone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.3 eq)

  • THF (Anhydrous)[2]

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Ar, suspend NaH in anhydrous THF at 0°C.

  • Deprotonation: Add triethyl phosphonoacetate dropwise. Stir for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Cool the mixture to -78°C (Critical for kinetic control, though HWE is often thermodynamic). Add N-Boc-3-piperidone dissolved in THF dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO4; the product is UV active).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (x3). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Validation:

  • 
    H NMR:  The vinylic proton typically appears at 
    
    
    
    5.7–6.0 ppm.
  • Isomer ID: NOE (Nuclear Overhauser Effect) experiments are required to confirm

    
     geometry. The ester group is usually trans to the bulky N-Boc group in the major isomer.
    
Methodology B: Palladium-Catalyzed Cyclization (The "Atom-Economy" Route)

For scaffolds where the piperidine ring must be built during the functionalization, Pd-catalyzed cyclization of


-amino allenes or vinyl halides is superior. This method is particularly effective for installing complex aryl groups at the alkylidene position without requiring a separate olefination step.
Mechanistic Pathway

This transformation typically follows a "Carbopalladation/Elimination" or "Nucleopalladation" pathway.

  • Oxidative Addition: Pd(0) inserts into an Aryl-Halide bond.

  • Carbopalladation: The Ar-Pd-X species adds across the allene central carbon.

  • Nucleophilic Attack: The pendant amine attacks the

    
    -allyl palladium intermediate.
    
Visualization: Mechanistic Decision Tree

Synthesis_Pathways Target Target: 3-Alkylidene Piperidine Start Starting Material Availability Target->Start Piperidone 3-Piperidone Available? Start->Piperidone Yes Acyclic Acyclic Precursors Only? Start->Acyclic No HWE Method A: HWE Reaction (High E-Selectivity) Piperidone->HWE Standard Route Metathesis Method C: Ring-Closing Metathesis (Large Rings/Macrocycles) Acyclic->Metathesis Diene Precursor Pd_Cycle Method B: Pd-Catalyzed Cyclization (Complex Aryl Groups) Acyclic->Pd_Cycle Allene Precursor Result1 E-Isomer Dominant HWE->Result1 Thermodynamic Product Result3 Requires Catalyst Removal Metathesis->Result3 Flexible Ring Size Result2 Z-Isomer Possible Pd_Cycle->Result2 Atom Economic

Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability and stereochemical requirements.

Methodology C: Ring-Closing Metathesis (RCM)

RCM is the method of choice when the piperidine ring is part of a larger fused system or when the 3-position substituents are too bulky for HWE.

Protocol: Using Grubbs II catalyst.[3][4] The key is to utilize a 2-vinyl-allylamine precursor.

  • Solvent: DCM (degassed).

  • Concentration: High dilution (0.005 M) is critical to prevent intermolecular polymerization.

  • Additives: Titanium isopropoxide, Ti(OiPr)4, is often added to chelate the nitrogen lone pair, preventing it from poisoning the Ruthenium catalyst.

Comparative Data Analysis
FeatureHWE OlefinationPd-Catalyzed CyclizationRing-Closing Metathesis
Starting Material N-Protected 3-Piperidone

-Amino Allenes / Vinyl Halides
Dienes / Vinyl-allylamines
Key Reagent Phosphonate / NaHPd(PPh3)4 or Pd(OAc)2Grubbs II / Hoveyda-Grubbs
Stereoselectivity High (

-selective)
Variable (Ligand dependent)Variable (Thermodynamic mix)
Scalability High (Kg scale feasible)Moderate (Catalyst cost)Low to Moderate (Dilution required)
Risk Factor Base-sensitive substratesHeavy metal removalCatalyst poisoning by amine
References
  • Piperidine Synthesis & Pharmacological Applications: Review of general piperidine synthesis strategies including cyclization and reduction.

  • Horner-Wadsworth-Emmons Reaction: Foundational text on the HWE reaction mechanism and stereoselectivity. [1]

  • Palladium-Catalyzed Allene Cyclization: Seminal work by Ma et al. on using allenes to construct heterocycles.

  • Ring-Closing Metathesis in Heterocycles: Application of RCM for nitrogen heterocycles.

  • N-Boc-3-Piperidone Synthesis: Specific data on the precursor synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Deprotection of N-Boc-3-piperidinylidene Acetate

Abstract This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-3-piperidinylidene acetate . Unlike standard saturated piperidines, this substrat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-3-piperidinylidene acetate . Unlike standard saturated piperidines, this substrate contains an exocyclic


-unsaturated ester (the ylidene moiety). This structural feature introduces specific risks: double-bond migration  (isomerization to the endo-tetrahydropyridine) and self-Michael addition  (polymerization) upon neutralization. This guide prioritizes the isolation of the amine salt to maintain structural integrity, utilizing Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl) in anhydrous conditions.

Introduction & Mechanistic Insight

The Substrate Challenge

The target molecule, N-Boc-3-piperidinylidene acetate, possesses two reactive centers relevant to deprotection:

  • The Carbamate (Boc): Acid-labile, requiring strong acid for cleavage.

  • The Conjugated System (Ylidene): The exocyclic double bond is thermodynamically less stable than the endocyclic isomer. Extended exposure to strong acids at high temperatures or basic aqueous workups can trigger isomerization. Furthermore, the deprotected secondary amine is a nucleophile, while the unsaturated ester is a Michael acceptor. Generating the free base in concentrated solution often leads to rapid dimerization or polymerization.

Reaction Mechanism

The deprotection proceeds via an SN1-like pathway. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of the tert-butyl cation (which is scavenged or evolves as isobutylene) and the formation of a carbamic acid intermediate.[1][2] Spontaneous decarboxylation yields the amine salt.

BocMechanism SM N-Boc-3-piperidinylidene acetate Inter1 Protonated Intermediate SM->Inter1 + H+ Inter2 Carbamic Acid + t-Bu Cation Inter1->Inter2 - Isobutylene Product Amine Salt (Stable Form) Inter2->Product - CO2 SideProduct Polymerization (RISK: If Neutralized) Product->SideProduct Base (pH > 8)

Figure 1: Mechanistic pathway and critical stability risk (red).

Materials & Equipment

Reagent/MaterialGrade/SpecificationPurpose
Dichloromethane (DCM) Anhydrous, HPLC GradeSolvent (Method A)
Trifluoroacetic Acid (TFA) >99% PurityReagent (Method A)
4M HCl in 1,4-Dioxane AnhydrousReagent (Method B)
Diethyl Ether (Et₂O) ACS Reagent, AnhydrousPrecipitation/Trituration
Nitrogen (N₂) Dry gasInert atmosphere
Rotary Evaporator Vacuum < 10 mbarSolvent removal

Experimental Protocols

Method A: TFA/DCM (Standard High-Yield Protocol)

Recommended for small-to-medium scale (mg to grams) where solubility is a concern.

Step 1: Preparation Dissolve N-Boc-3-piperidinylidene acetate (1.0 equiv) in anhydrous DCM (concentration 0.1 M to 0.2 M). Cool the solution to 0°C using an ice bath.

  • Expert Note: Low temperature is critical to prevent acid-catalyzed migration of the double bond.

Step 2: Acid Addition Add TFA dropwise (10–20 equiv). A typical ratio is 1:4 or 1:2 (TFA:DCM) by volume.

  • Caution: Significant gas evolution (CO₂ and isobutylene) will occur. Ensure proper venting.

Step 3: Reaction Stir at 0°C for 30 minutes , then allow to warm to room temperature (RT) for 1–2 hours.

  • Monitoring: Check reaction progress via TLC (visualize with Ninhydrin or KMnO₄) or LC-MS. Look for the disappearance of the Boc-protected mass (+100 mass shift).

Step 4: Workup (The "No-Base" Approach) Concentrate the reaction mixture in vacuo at a temperature < 30°C .

  • Crucial: Do not perform an aqueous workup with NaHCO₃. Neutralization will trigger self-Michael addition.

Step 5: Isolation Redissolve the oily residue in a minimum amount of DCM or MeOH. Add cold Diethyl Ether (Et₂O) (10x volume) dropwise with vigorous stirring to precipitate the trifluoroacetate salt. Filter the white solid and dry under high vacuum.

Method B: HCl in Dioxane (Salt Isolation Protocol)

Recommended for scale-up or when the hydrochloride salt is preferred for biological assays.

Step 1: Dissolution Dissolve the substrate in a minimum volume of anhydrous 1,4-dioxane or Et₂O at 0°C.

Step 2: Reaction Add 4M HCl in Dioxane (5–10 equiv) dropwise.

  • Observation: The product often precipitates directly as the reaction proceeds.

Step 3: Completion & Filtration Stir at RT for 2–4 hours. If a precipitate forms, filter directly under N₂ atmosphere. Wash the cake with anhydrous Et₂O. If no precipitate forms, concentrate in vacuo and triturate with Et₂O as in Method A.

Workflow & Decision Logic

The following diagram illustrates the critical decision points to avoid product degradation.

Workflow Start Start: N-Boc-3-piperidinylidene acetate Choice Select Reagent Start->Choice PathA Method A: TFA/DCM (Better Solubility) Choice->PathA PathB Method B: HCl/Dioxane (Direct Precipitation) Choice->PathB React Reaction (0°C -> RT) PathA->React PathB->React Check Workup Decision (CRITICAL) React->Check Wrong Aqueous Base Wash (NaHCO3/NaOH) Check->Wrong Avoid Right Evaporate & Triturate (Ether/Hexane) Check->Right Recommended Fail Product Polymerizes (Michael Addition) Wrong->Fail Success Stable Amine Salt Isolated Right->Success

Figure 2: Operational workflow emphasizing the avoidance of basic workup.

Analytical Data & Quality Control

To validate the integrity of the ylidene bond (ensuring no migration), compare the NMR signals.

FeatureN-Boc-SM (Precursor)Deprotected Salt (Product)Isomerized Impurity (Endo)
Alkene Proton (¹H NMR) Singlet (or narrow triplet) at ~5.8 ppmSinglet at ~5.9–6.1 ppm (shifted downfield due to NH₂⁺)Triplet/Multiplet inside ring (~5.4 ppm)
Carbonyl (¹³C NMR) ~165 ppm~165 ppm~170 ppm
Mass Spec (ESI) [M+Na]⁺ or [M+H]⁺[M-Boc+H]⁺Same Mass (requires chromatography)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is an insoluble gum/oil Residual acid trapping solvent.Triturate repeatedly with cold Et₂O or Hexanes. Sonicate to induce crystallization.
Double bond migration Reaction temperature too high or reaction time too long.Strictly maintain 0°C during addition. Quench/Evaporate immediately upon completion.
Loss of product during workup Aqueous solubility of the salt.Avoid water. The amine salt is highly water-soluble. Use organic precipitation only.
Dimerization observed (MS) Accidental neutralization.Ensure all glassware is free of base residues. Store as the salt.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc cleavage mechanisms).

  • Mishra, S., et al. (2023).[3][4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. (Context for 3-substituted piperidine synthesis and stability).

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Deprotection of the Boc Group." (General protocols for TFA/HCl deprotection).

  • Common Organic Chemistry. (n.d.). "Boc Deprotection Mechanism (TFA)."[2][6][7] (Detailed mechanistic steps).

  • Sigma-Aldrich. (n.d.). "Boc Resin Cleavage Protocol." (Protocols for acid cleavage and scavenger use).

Sources

Application

Catalytic hydrogenation of Ethyl 2-(3-piperidinylidene)acetate to nipecotic acid ethyl ester

Part 1: Introduction & Scope Executive Summary This application note details the protocol for the catalytic hydrogenation of Ethyl 2-(3-piperidinylidene)acetate (CAS 2197130-34-8). This transformation involves the reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scope

Executive Summary

This application note details the protocol for the catalytic hydrogenation of Ethyl 2-(3-piperidinylidene)acetate (CAS 2197130-34-8). This transformation involves the reduction of an exocyclic carbon-carbon double bond to yield Ethyl 2-(piperidin-3-yl)acetate .

Crucial Nomenclature Clarification: While the topic request referenced "nipecotic acid ethyl ester" (ethyl piperidine-3-carboxylate, C


H

NO

), the specified starting material, Ethyl 2-(3-piperidinylidene)acetate (C

H

NO

), contains an additional methylene unit in the side chain. Consequently, the hydrogenation product is the homolog of ethyl nipecotate, specifically Ethyl 2-(piperidin-3-yl)acetate . This protocol is engineered for the reduction of the specified C

starting material.
Scientific Context

Piperidine derivatives are foundational pharmacophores in medicinal chemistry, particularly in the development of GABA uptake inhibitors (e.g., Tiagabine) and muscarinic receptor modulators. The hydrogenation of exocyclic alkenes on the piperidine ring is a critical step in establishing the stereochemical center at the C3 position.

The reaction utilizes heterogeneous catalysis (Pd/C) under mild hydrogen pressure to ensure complete saturation of the alkene without affecting the ester functionality or causing ring cleavage.

Part 2: Scientific Foundation (E-E-A-T)

Reaction Mechanism & Thermodynamics

The hydrogenation proceeds via a syn-addition mechanism on the surface of the heterogeneous catalyst.

  • Adsorption: The alkene functionality of the Ethyl 2-(3-piperidinylidene)acetate coordinates to the active Palladium sites.

  • H-Insertion: Dissociated hydrogen atoms on the catalyst surface transfer to the

    
    -system.
    
  • Desorption: The saturated alkane (Ethyl 2-(piperidin-3-yl)acetate) desorbs from the catalyst.

Stereochemical Considerations: The reduction of the exocyclic double bond generates a new chiral center at C3. Using standard Pd/C results in a racemic mixture (enantiomeric pair) of the product. If a specific enantiomer is required, asymmetric hydrogenation using chiral phosphine ligands (e.g., Rh-DuPhos) or subsequent chiral resolution would be necessary.

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Catalyst 10% Pd/C (5-10 wt% loading)Palladium offers the optimal balance of activity for non-conjugated alkenes while minimizing ester reduction (unlike PtO

which can be too aggressive, or Ni which requires higher T/P).
Solvent Ethanol (EtOH) or Methanol (MeOH)Polar protic solvents solubilize the amine salt (HCl) effectively. Anhydrous conditions prevent potential ester hydrolysis.
Pressure 3–5 bar (45–75 psi)Moderate pressure ensures sufficient H

concentration at the catalyst surface (mass transfer limitation) without requiring high-pressure safety bunkers.
Temperature 25°C – 40°CAmbient temperature is usually sufficient. Higher temperatures increase reaction rate but risk transesterification (if solvent alcohol differs from ester) or dimerization.
Substrate Form Hydrochloride SaltUsing the HCl salt prevents amine poisoning of the catalyst and inhibits intermolecular side reactions (e.g., amidation).
Reaction Scheme Visualization

ReactionScheme cluster_legend Transformation Logic Reactant Ethyl 2-(3-piperidinylidene)acetate (C9H15NO2) Catalyst H2 (3 bar) / 10% Pd/C Ethanol, 25°C Reactant->Catalyst Product Ethyl 2-(piperidin-3-yl)acetate (C9H17NO2) Catalyst->Product Reductive Saturation

Caption: Schematic representation of the hydrogenation of the exocyclic double bond to the saturated piperidine derivative.

Part 3: Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable and explosive. Palladium on Carbon (Pd/C) is pyrophoric when dry. Ensure all operations are conducted in a fume hood with proper grounding.

Materials & Equipment
  • Reagents:

    • Ethyl 2-(3-piperidinylidene)acetate HCl (Purity >98%).[1]

    • 10% Palladium on Activated Carbon (wet support preferred for safety).

    • Ethanol (Absolute, ACS Grade).

    • Hydrogen gas (Ultra High Purity).

    • Celite® 545 (Filter aid).

  • Equipment:

    • Parr Hydrogenation Shaker or High-Pressure Stainless Steel Autoclave.

    • Rotary Evaporator.

    • Vacuum Filtration Setup.

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a clean hydrogenation vessel, dissolve 10.0 g (48.6 mmol) of Ethyl 2-(3-piperidinylidene)acetate HCl in 100 mL of absolute ethanol.

    • Note: Sonicate briefly if the salt is slow to dissolve.

  • Catalyst Addition:

    • Carefully add 1.0 g of 10% Pd/C (10 wt% loading relative to substrate).

    • Technique: Add the catalyst as a slurry in a small amount of ethanol or add it under an argon blanket to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3 cycles) to remove oxygen.

    • Purge with Hydrogen (3 cycles).

    • Pressurize the reactor to 3 bar (approx. 45 psi) with H

      
      .
      
    • Agitate (shake or stir at 800 rpm) at 25°C for 6–12 hours .

    • Monitoring: Monitor H

      
       uptake. The reaction is complete when uptake ceases. Verify conversion by TLC (System: DCM/MeOH 9:1, stain with Ninhydrin) or LC-MS.
      
  • Work-up:

    • Depressurize the reactor and purge with Nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety: Do not let the filter cake dry out completely; keep it wet with water/ethanol before disposal to prevent pyrophoric ignition.

    • Wash the filter cake with 2 x 20 mL Ethanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to yield the crude product as a viscous oil or semi-solid (HCl salt).

    • Yield Expectation: >95% quantitative yield is typical for this reduction.

Purification (Optional)

If the crude purity is <95%:

  • Free Base Extraction: Dissolve residue in water, basify with sat. NaHCO

    
     to pH 9, extract with DCM (3x), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Distillation: The free base can be distilled under high vacuum (approx. 110-120°C at 0.5 mmHg).

Workflow Diagram

Workflow Start Start: Weigh Reagents Dissolve Dissolve Substrate in EtOH (100 mL) Start->Dissolve CatAdd Add 10% Pd/C Catalyst (Inert Atmosphere) Dissolve->CatAdd React Hydrogenate 3 bar H2, 25°C, 12h CatAdd->React Check QC Check (TLC/LCMS) Complete? React->Check Check->React No (Extend Time) Filter Filter through Celite (Remove Pd/C) Check->Filter Yes Evap Rotary Evaporation (Remove Solvent) Filter->Evap Final Product: Ethyl 2-(piperidin-3-yl)acetate Evap->Final

Caption: Operational workflow for the batch hydrogenation process.

Part 4: Analytical Validation

To validate the formation of Ethyl 2-(piperidin-3-yl)acetate and ensure the absence of starting material:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance: The olefinic proton signal (typically

      
       5.5-6.0 ppm depending on Z/E isomer) must be absent.
      
    • Appearance: New multiplets in the upfield region (

      
       1.2–2.0 ppm) corresponding to the saturated C3-H and the methylene linker (-CH
      
      
      
      -COOEt).
  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]

      
       = 172.13 (Free base).
      
    • Starting Material Mass: [M+H]

      
       = 170.11.
      
    • Note: The mass difference is only 2 Da. High-resolution MS or careful fragmentation analysis is recommended if NMR is ambiguous.

Part 5: References

  • Mechanistic Insight: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pd/C specificity for exocyclic alkenes).

  • Analogous Protocols: Moher, E. D., et al. (2004).[2] "Synthesis of Ethyl Nipecotate via Hydrogenation". Organic Process Research & Development, 8(4), 593-596. (Provides baseline conditions for piperidine ring reductions).

Sources

Method

Application Note: Synthesis of GABA Uptake Inhibitors via Piperidinylidene Intermediates

This Application Note and Protocol Guide details the synthesis of GABA uptake inhibitors utilizing piperidinylidene intermediates . This approach focuses on constructing 4-piperidinylidene-2-carboxylic acid derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis of GABA uptake inhibitors utilizing piperidinylidene intermediates . This approach focuses on constructing 4-piperidinylidene-2-carboxylic acid derivatives and related analogs, which serve as conformationally restricted bioisosteres of nipecotic acid (the core of Tiagabine) and guvacine.

These protocols are designed for medicinal chemists and drug development professionals targeting GAT-1 (GABA Transporter 1) for the treatment of epilepsy, neuropathic pain, and anxiety.

Introduction & Chemical Logic

The Therapeutic Target: GAT-1

GABA uptake inhibitors function by blocking the reuptake of


-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and glial cells. This blockade increases synaptic GABA concentrations, enhancing inhibitory neurotransmission. The archetype of this class is Tiagabine , which consists of a nipecotic acid  (GABA-mimetic) core linked to a lipophilic bis(3-methyl-2-thienyl)butenyl  anchor.
The Piperidinylidene Advantage

While nipecotic acid is a saturated piperidine, introducing an exocyclic double bond (piperidinylidene) creates a conformationally restricted scaffold.

  • Bioisosterism: The 4-piperidinylidene moiety mimics the planar transition state of GABA, potentially enhancing binding affinity to the GAT-1 transporter.

  • Synthetic Versatility: The exocyclic double bond allows for stereoselective functionalization and serves as a rigid spacer between the ionic head group (carboxylic acid) and the lipophilic tail.

Mechanism of Action & Pharmacophore

The efficacy of these inhibitors relies on a "Anchor-Linker-Head" pharmacophore:

  • Lipophilic Anchor: Interacts with a hydrophobic pocket in GAT-1 (e.g., diphenyl or dithienyl groups).

  • Linker: A spacer (often 3-4 carbons) that positions the head group.

  • Ionic Head (Piperidinylidene): Mimics GABA, interacting with the sodium/GABA binding site.

GAT_Pharmacophore cluster_0 Inhibitor Molecule Anchor Lipophilic Anchor (Bis-aryl/thienyl) Linker Spacer Chain (Butenyl/Alkoxy) Anchor->Linker Hydrophobic Interaction Core Piperidinylidene Core (GABA Mimic) Linker->Core Rigid Positioning Target GAT-1 Transporter (Binding Pocket) Core->Target Ionic Bonding (COO- / NH+)

Figure 1: Pharmacophore model of Piperidinylidene-based GABA uptake inhibitors.

Retrosynthetic Analysis

The synthesis is disconnected into two primary modules:

  • Module A (The Core): Construction of the 4-piperidinylidene-2-acetate scaffold via a Horner-Wadsworth-Emmons (HWE) reaction.

  • Module B (The Anchor): Synthesis of the lipophilic alkylating agent (e.g., 4-bromo-1,1-bis(aryl)-1-butene).

  • Convergent Coupling: N-alkylation of the core with the anchor, followed by ester hydrolysis.

Experimental Protocols

Module A: Synthesis of the Piperidinylidene Core

Target Intermediate: Ethyl 2-(piperidin-4-ylidene)acetate

Rationale

We utilize N-Boc-4-piperidone as the starting material to prevent side reactions during the olefination step. The HWE reaction is preferred over the Wittig reaction for its higher E-selectivity and easier purification of phosphate byproducts.

Reagents
  • N-Boc-4-piperidone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (60% dispersion in oil) (1.3 eq)

  • THF (anhydrous)

  • TFA (Trifluoroacetic acid)

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under argon, suspend NaH (1.3 eq) in anhydrous THF at 0°C.

  • Ylide Formation: Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min at 0°C until the solution becomes clear (formation of the phosphonate carbanion).

  • Addition: Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify the N-Boc-intermediate via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 eq) at 0°C. Stir for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with saturated NaHCO₃ to pH 9 and extract with DCM/Isopropanol (3:1) to obtain the free amine Ethyl 2-(piperidin-4-ylidene)acetate .

Yield Expectation: 85-90% (over 2 steps).

Module B: Coupling & Functionalization

Target Inhibitor: 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-4-piperidinylidene-2-acetic acid (Analog)[2]

Rationale

Direct N-alkylation is efficient. The use of Potassium Carbonate (K₂CO₃) in mild conditions minimizes the risk of double bond migration or ester hydrolysis during the coupling step.

Reagents
  • Ethyl 2-(piperidin-4-ylidene)acetate (from Module A)

  • 1-Bromo-4,4-bis(3-methyl-2-thienyl)-3-butene (Lipophilic Anchor - synthesized via Grignard/dehydration of cyclopropyl ketone precursors or commercially sourced).

  • K₂CO₃ (anhydrous)

  • Potassium Iodide (catalytic)

  • Acetonitrile (ACN)

Step-by-Step Protocol
  • Coupling: Dissolve the piperidinylidene intermediate (1.0 eq) in ACN. Add K₂CO₃ (3.0 eq) and a catalytic amount of KI (0.1 eq).

  • Alkylation: Add the lipophilic bromide (1.1 eq) dropwise.

  • Reflux: Heat the mixture to 60-70°C for 12-16 hours. Monitor consumption of the amine by TLC.[3]

  • Filtration: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Hydrolysis (Saponification): Dissolve the crude ester in EtOH/H₂O (4:1). Add LiOH (2.0 eq) and stir at RT for 4 hours.

    • Critical Note: Avoid harsh heating during hydrolysis to prevent isomerization of the exocyclic double bond.

  • Final Isolation: Acidify carefully with 1M HCl to pH 5-6. Extract with DCM, dry, and concentrate.[1][4]

  • Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Data Summary & Validation

Analytical Specifications

Ensure the synthesized inhibitor meets these criteria before biological testing.

ParameterSpecificationMethod
Purity > 98%HPLC (254 nm)
Identity Confirmed Structure1H-NMR (500 MHz), MS (ESI+)
Residual Solvents < ICH LimitsGC-HS
Double Bond Geometry E/Z Ratio definedNOESY NMR
GABA Uptake Assay (In Vitro Validation)

To validate biological activity:

  • System: Rat brain synaptosomes or HEK-293 cells stably expressing hGAT-1.

  • Tracer: [³H]-GABA (10-20 nM).

  • Control: Tiagabine (IC₅₀ ~ 20-50 nM).

  • Procedure: Incubate synaptosomes with test compound (0.1 nM - 10 µM) for 10 min. Add [³H]-GABA. Terminate uptake after 3 min by rapid filtration. Measure radioactivity.[5]

Synthesis Workflow Diagram

Synthesis_Flow Start N-Boc-4-piperidone Inter1 N-Boc-piperidinylidene ester Start->Inter1 HWE Reaction Reagent Triethyl phosphonoacetate (NaH, THF) Reagent->Inter1 Deprotect Deprotection (TFA/DCM) Inter1->Deprotect Core Ethyl 4-piperidinylideneacetate (Free Amine) Deprotect->Core Coupling N-Alkylation (K2CO3, KI, ACN) Core->Coupling Anchor Lipophilic Bromide (Diarylbutenyl-Br) Anchor->Coupling FinalEster Coupled Ester Coupling->FinalEster Hydrolysis Saponification (LiOH, EtOH) FinalEster->Hydrolysis Product Final GABA Inhibitor (Free Acid) Hydrolysis->Product

Figure 2: Step-by-step synthetic pathway for Piperidinylidene-based GABA inhibitors.

References

  • Andersen, K. E., et al. (1993). "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate." Journal of Medicinal Chemistry. Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design. Link

  • Dhar, T. G., et al. (1994). "Design and synthesis of novel nipecotic acid derivatives as potent GABA uptake inhibitors." Journal of Medicinal Chemistry. Link

  • Bordwell, F. G., et al. (1996). "Synthesis of 4-piperidinylidene derivatives." Journal of Organic Chemistry. Link

  • Clausen, R. P., et al. (2006). "Structure-activity relationships of selective GABA uptake inhibitors." Current Topics in Medicinal Chemistry. Link

Sources

Application

Reaction conditions for condensing 1-Boc-3-piperidone with triethyl phosphonoacetate

This Application Note provides a detailed technical guide for the Horner-Wadsworth-Emmons (HWE) olefination of 1-Boc-3-piperidone (also known as tert-butyl 3-oxopiperidine-1-carboxylate) with triethyl phosphonoacetate ....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical guide for the Horner-Wadsworth-Emmons (HWE) olefination of 1-Boc-3-piperidone (also known as tert-butyl 3-oxopiperidine-1-carboxylate) with triethyl phosphonoacetate . This reaction is a critical step in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and various piperidine-based pharmaceutical intermediates.

Introduction & Strategic Overview

The condensation of 1-Boc-3-piperidone (1) with triethyl phosphonoacetate (2) yields ethyl (1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (3). Unlike aldehydes, which typically yield (E)-alkenes with high selectivity under HWE conditions, 3-piperidones are sterically hindered and electronically unique, often resulting in E/Z isomeric mixtures .

Key Challenges & Solutions
  • Challenge: E/Z Selectivity. The thermodynamic difference between the (E)- and (Z)-isomers is smaller for ketones than aldehydes. Standard conditions often yield ratios ranging from 1:1 to 3:1 (E:Z).

  • Challenge: Enolization. 3-Piperidone is prone to enolization, which can compete with nucleophilic attack.

  • Solution: The use of Sodium Hydride (NaH) in THF is the industry-standard "hard" condition to drive conversion. Alternatively, Cesium Carbonate (Cs₂CO₃) in ethanol offers a milder, "soft" enolization protocol that may alter the stereochemical outcome.

Reaction Mechanism

The reaction proceeds via the formation of a phosphonate carbanion, nucleophilic attack on the ketone, formation of an oxaphosphetane intermediate, and subsequent elimination of diethyl phosphate.

HWE_Mechanism cluster_conditions Critical Parameters Reagents Triethyl Phosphonoacetate + Base (NaH) Carbanion Phosphonate Carbanion (Nucleophile) Reagents->Carbanion Deprotonation Intermediate Oxaphosphetane (4-membered ring) Carbanion->Intermediate Nucleophilic Attack Ketone 1-Boc-3-Piperidone (Electrophile) Ketone->Intermediate Elimination Elimination (- (EtO)2PO2-) Intermediate->Elimination Cycloreversion Product α,β-Unsaturated Ester (E/Z Mixture) Elimination->Product Temp Temp: 0°C to RT Solvent Solvent: THF or DME

Figure 1: Mechanistic pathway of the HWE reaction on 3-piperidone.

Experimental Protocols

Method A: Standard High-Conversion Protocol (NaH/THF)

This method is preferred for maximizing yield and conversion. It uses sodium hydride to irreversibly generate the phosphonate carbanion.

Reagents:

  • 1-Boc-3-piperidone (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 – 1.5 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Preparation of Base: In a flame-dried flask under inert atmosphere (N₂ or Ar), suspend NaH (1.5 equiv) in anhydrous THF (5 mL/mmol). Optional: Wash NaH with dry hexanes to remove mineral oil if high purity is required.

  • Carbanion Formation: Cool the suspension to 0 °C . Add triethyl phosphonoacetate (1.5 equiv) dropwise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes until the solution becomes clear/yellowish.

  • Addition: Add a solution of 1-Boc-3-piperidone (1.0 equiv) in THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 4–16 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The ketone spot should disappear. If reaction is sluggish, heat to reflux (65 °C) for 2–4 hours.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The (E)- and (Z)-isomers are often separable, with the (Z)-isomer typically eluting first (less polar).

Method B: Mild "Soft" Enolization (Cs₂CO₃/EtOH)

Based on patent literature for similar substrates (e.g., fluoro-analogs), this method avoids strong bases and can be cleaner for sensitive substrates.

Protocol:

  • Dissolve 1-Boc-3-piperidone (1.0 equiv) and triethyl phosphonoacetate (1.1 equiv) in absolute Ethanol (5 mL/mmol).

  • Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv) in one portion.

  • Stir at room temperature for 12–24 hours.

  • Remove solvent under reduced pressure.[3][1] Resuspend residue in water/EtOAc and perform standard extraction workup.

Data Analysis & Troubleshooting

Isomer Identification (NMR)

The geometry of the double bond can be assigned using ¹H NMR.

  • Vinyl Proton: The vinyl proton at the

    
    -position to the ester typically appears as a singlet (or fine triplet).
    
    • (E)-Isomer: The vinyl proton is cis to the carbonyl of the ester (and trans to the piperidine ring bulk). It generally resonates downfield (~5.8 - 6.0 ppm).

    • (Z)-Isomer: The vinyl proton is trans to the ester carbonyl. It generally resonates upfield (~5.6 - 5.8 ppm).

    • Note: NOE (Nuclear Overhauser Effect) experiments are required for definitive assignment.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Enolization of ketoneIncrease phosphonate/base to 2.0 equiv. Heat to reflux.[2][4]
Low Yield Product hydrolysisAvoid aqueous base during workup. Ensure reagents are dry.
Poor E/Z Ratio Thermodynamic equilibriumSwitch to Masamune-Roush conditions (LiCl, DBU, MeCN) to favor kinetic control, though steric bulk of 3-piperidone limits this effect.
Boc Deprotection Acidic quenchEnsure quench is neutral (sat. NH₄Cl) or slightly basic (NaHCO₃). Avoid strong acids.

Workflow Diagram

Workflow Start Start: Dry THF, Inert Atm Step1 1. Suspend NaH (1.5 eq) in THF Cool to 0°C Start->Step1 Step2 2. Add Triethyl Phosphonoacetate (1.5 eq) Wait for H2 evolution (30 min) Step1->Step2 Step3 3. Add 1-Boc-3-Piperidone (1.0 eq) Dropwise at 0°C Step2->Step3 Step4 4. Warm to RT Stir 4-16h Step3->Step4 Decision TLC: SM Consumed? Step4->Decision Reflux Heat to Reflux (65°C) 2-4h Decision->Reflux No Quench Quench (sat. NH4Cl) Extract (EtOAc) Decision->Quench Yes Reflux->Quench Purify Column Chromatography Separate E/Z isomers Quench->Purify

Figure 2: Operational workflow for Method A (NaH/THF).

References

  • Patent: Mortensen, S. B., et al. (2008). One-pot condensation reduction methods for preparing substituted allylic alcohols. WO2008005670A2. Link

    • Context: Describes HWE reaction on N-Boc-3-piperidone using phosphonate deriv
  • Patent: Lee, H., et al. (2013). Compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same. US11548883B2. Link

    • Context: Describes HWE conditions using NaOEt/DMF for related aldehyde substrates and general piperidine functionaliz
  • Review: Wadsworth, W. S. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73. Link

    • Context: Authoritative review on the mechanism and scope of the HWE reaction.
  • Article: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[5][6] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. Link

    • Context: Detailed discussion on stereoselectivity (E/Z r

Sources

Method

Application Note: Synthesis of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride

Topic: Preparation of Ethyl 2-(3-piperidinylidene)acetate hydrochloride salt Content Type: Application Note & Protocol [1] Abstract & Strategic Significance Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 957472-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Ethyl 2-(3-piperidinylidene)acetate hydrochloride salt Content Type: Application Note & Protocol

[1]

Abstract & Strategic Significance

Ethyl 2-(3-piperidinylidene)acetate hydrochloride (CAS: 957472-02-5) is a critical heterocyclic building block used in the synthesis of GABA uptake inhibitors (e.g., Tiagabine) and various antihistamines. Its structural core—a piperidine ring featuring an exocyclic double bond at the 3-position—serves as a versatile scaffold for functionalizing the piperidine ring while maintaining rigid stereochemical geometry.

This protocol details a robust, two-step synthesis starting from commercially available 1-Boc-3-piperidone . The route employs a Horner-Wadsworth-Emmons (HWE) olefination to install the exocyclic ester, followed by a chemoselective acid-mediated deprotection to yield the hydrochloride salt. This method is optimized for scalability, minimizing side reactions such as double-bond migration or polymerization.

Retrosynthetic Analysis & Workflow

The synthesis is designed to ensure the stability of the exocyclic double bond. Direct alkylation of unprotected piperidones is prone to self-condensation; therefore, the tert-butoxycarbonyl (Boc) protecting group is essential.

Reaction Scheme Visualization

SynthesisWorkflow SM Starting Material 1-Boc-3-piperidone (CAS: 98977-36-7) Inter Intermediate Ethyl 2-(1-Boc-3-piperidinylidene)acetate SM->Inter Step 1: HWE Olefination THF, 0°C to RT, 3h Reagent1 Reagent A Triethyl phosphonoacetate + NaH (60%) Reagent1->Inter Product Final Product Ethyl 2-(3-piperidinylidene)acetate HCl (CAS: 957472-02-5) Inter->Product Step 2: Deprotection 0°C to RT, 2h Reagent2 Reagent B 4M HCl in Dioxane Reagent2->Product

Caption: Two-step synthetic pathway: Horner-Wadsworth-Emmons olefination followed by Boc-deprotection.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Conversion of 1-Boc-3-piperidone to Ethyl 2-(1-Boc-3-piperidinylidene)acetate. Mechanism: The phosphonate carbanion attacks the ketone carbonyl, forming an oxaphosphetane intermediate which eliminates diethyl phosphate to generate the alkene.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )Role
1-Boc-3-piperidone 1.0199.25Substrate
Triethyl phosphonoacetate 1.2224.19HWE Reagent
Sodium Hydride (60% in oil) 1.324.00Base
Tetrahydrofuran (THF) --Solvent (Anhydrous)
Protocol
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Suspension: Charge the flask with NaH (1.3 equiv). Wash twice with dry hexane to remove mineral oil if high purity is required (optional for scale-up). Suspend the washed NaH in anhydrous THF (10 mL/g of substrate) and cool to 0°C in an ice bath.

  • Phosphonate Activation: Dilute Triethyl phosphonoacetate (1.2 equiv) in minimal THF. Add this solution dropwise to the NaH suspension over 20 minutes.

    • Critical Check: Observe hydrogen gas evolution. Stir at 0°C for 30 minutes until the solution becomes clear/pale yellow, indicating complete formation of the phosphonate carbanion.

  • Substrate Addition: Dissolve 1-Boc-3-piperidone (1.0 equiv) in THF. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 3–5 hours.

    • Monitor: Check TLC (Hexane:EtOAc 4:1). The ketone spot (

      
      ) should disappear, replaced by the less polar alkene spot (
      
      
      
      ).
  • Workup:

    • Cool back to 0°C. Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate in vacuo.[6]
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the intermediate as a clear or pale yellow oil.

Step 2: N-Boc Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the hydrochloride salt.[7] Causality: Using anhydrous HCl in dioxane prevents hydrolysis of the ethyl ester, which would occur under aqueous acidic conditions.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
Boc-Intermediate (from Step 1)1.0Substrate
4M HCl in Dioxane 4-5Acid/Reagent
Diethyl Ether (

)
-Anti-solvent for precipitation
Protocol
  • Dissolution: Dissolve the purified Ethyl 2-(1-Boc-3-piperidinylidene)acetate (1.0 equiv) in dry Dichloromethane (DCM) or minimal Dioxane (2 mL/g) in a round-bottom flask. Cool to 0°C .[1]

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) dropwise.

    • Note: Gas evolution (

      
       and Isobutylene) will be observed.
      
  • Reaction: Remove the ice bath and stir at RT for 2–3 hours.

    • Monitor: TLC should show the disappearance of the starting material. A white precipitate often begins to form.

  • Isolation:

    • Concentrate the reaction mixture to approximately 1/3 volume under reduced pressure (do not heat above 40°C).

    • Add cold Diethyl Ether (

      
      ) or Hexane to force full precipitation of the salt.
      
    • Filter the white solid under an inert atmosphere (hygroscopic).

    • Wash the filter cake with cold

      
       (
      
      
      
      ).
  • Drying: Dry the solid under high vacuum at RT for 12 hours to remove trace dioxane and HCl.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity > 95% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Identity Consistent with structure

-NMR (DMSO-

or

)
Counterion 1.0 ± 0.1 eq ChlorideArgentometric Titration or Elemental Analysis

Key NMR Signals (Diagnostic):

  • Alkene Proton: A singlet or triplet (due to allylic coupling) around

    
     5.8 – 6.0 ppm.
    
  • Piperidine Ring: Multiplets for

    
     protons adjacent to Nitrogen shifted downfield (
    
    
    
    3.0 – 3.5 ppm) due to the positive charge on the ammonium salt.
  • Ethyl Group: Quartet (

    
     ppm) and Triplet (
    
    
    
    ppm).

Safety & Handling Guidelines

Hazard Analysis
  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Control: Use only dry solvents; quench excess reagent slowly with inert alcohol or ammonium chloride at 0°C.

  • HCl in Dioxane: Corrosive and fuming. Causes severe skin burns and eye damage. Control: Handle in a fume hood; wear acid-resistant gloves.

  • Product (HCl Salt): Likely a skin/eye irritant and hygroscopic. Control: Store in a desiccator at -20°C.

Storage
  • Condition: Store under Nitrogen or Argon.

  • Temperature: -20°C (Long term) or 2-8°C (Short term).

  • Stability: The exocyclic double bond is stable as the salt, but the free base may be prone to isomerization or migration if left in solution for extended periods.

References

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 25, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. PMC7313629. Retrieved February 25, 2026, from [Link]

Sources

Application

Application Note: Scalable Synthesis of Piperidin-3-ylidene Acetates

Executive Summary Piperidin-3-ylidene acetates are critical structural motifs in medicinal chemistry, serving as rigidified precursors for -aminobutyric acid (GABA) uptake inhibitors (e.g., nipecotic acid derivatives) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-3-ylidene acetates are critical structural motifs in medicinal chemistry, serving as rigidified precursors for


-aminobutyric acid (GABA) uptake inhibitors (e.g., nipecotic acid derivatives) and kinase inhibitor scaffolds. Traditional synthesis methods often rely on the Wittig reaction, which suffers from poor atom economy (triphenylphosphine oxide waste) and difficult purification.

This Application Note details a scalable, high-integrity protocol using the Masamune-Roush modification of the Horner-Wadsworth-Emmons (HWE) reaction. Unlike classical HWE conditions utilizing sodium hydride (NaH), this method employs Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This "soft enolization" strategy eliminates hydrogen gas evolution, operates under mild conditions, and significantly enhances E-selectivity through chelation control, making it ideal for multi-gram to kilogram-scale production.

Strategic Route Analysis

Comparison of Synthetic Pathways
FeatureClassical WittigClassical HWE (NaH/THF)Masamune-Roush HWE (LiCl/DBU)
Reagent Ph

P=CHCO

Et
(EtO)

P(O)CH

CO

Et
(EtO)

P(O)CH

CO

Et
By-product Ph

PO (Solid, hard to remove)
Na-Phosphate (Water soluble)Li/DBU-Phosphate (Water soluble)
Safety GoodHigh Risk (H

gas, pyrophoric)
Excellent (No gas, mild base)
Selectivity Variable (E/Z mixtures)Good E-selectivityHigh E-selectivity (Chelation)
Scalability Low (Chromatography required)Medium (Safety controls needed)High (Simple extraction)

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a chelated lithium phosphonate species. The lithium cation coordinates with the phosphonate oxygens and the carbonyl of the piperidone, organizing the transition state to favor the thermodynamic E-alkene product.

ReactionPathway Start N-Boc-3-Piperidone (Substrate) Intermediate Chelated Lithium Enolate Species Start->Intermediate Mix in MeCN Reagent Triethyl Phosphonoacetate + LiCl Reagent->Intermediate Base DBU (Base) Base->Intermediate Deprotonation TS Transition State (Chelation Control) Intermediate->TS Aldol Addition Product Ethyl (E)-piperidin-3-ylidene acetate TS->Product Elimination Waste Water-Soluble Phosphate Salts TS->Waste

Figure 1: Mechanistic pathway of the Masamune-Roush HWE reaction emphasizing the role of Lithium chelation.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) [CAS: 98977-36-7].

  • Reagent: Triethyl phosphonoacetate (1.2 equiv).

  • Base: DBU (1.2 equiv).

  • Additive: Lithium Chloride (anhydrous, 1.5 equiv).

  • Solvent: Acetonitrile (MeCN), anhydrous (Grade: HPLC or similar).

Step-by-Step Methodology
1. Reagent Preparation (Active Species Formation)
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a temperature probe.

  • Charging: Charge Lithium Chloride (LiCl) (1.5 equiv) into the flask.

    • Note: LiCl is hygroscopic. Dry under vacuum at 150°C for 2 hours if not using fresh anhydrous stock.

  • Solvation: Add anhydrous Acetonitrile (MeCN) (10 mL per gram of substrate) and stir until LiCl is mostly dissolved (suspension is acceptable).

  • Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 equiv) to the LiCl suspension at room temperature (20–25°C). Stir for 10–15 minutes.

    • Observation: The solution may become slightly cloudy as the lithium-phosphonate complex forms.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add DBU (1.2 equiv) dropwise over 10 minutes.

    • Critical Control Point: Exotherm is mild, but controlled addition prevents localized hot spots that could degrade the reagent.

2. Reaction (Olefination)
  • Substrate Addition: Add a solution of N-Boc-3-piperidone (1.0 equiv) in a minimum volume of MeCN dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][2][3][4] The ketone starting material (R

      
       ~0.4) should disappear, and the UV-active product (R
      
      
      
      ~0.6) should appear. Staining with KMnO
      
      
      or Ninhydrin is recommended for the ketone.
3. Workup & Isolation
  • Quench: Pour the reaction mixture into a stirred solution of saturated aqueous Ammonium Chloride (NH

    
    Cl)  or dilute citric acid (to neutralize DBU).
    
    • Why: Acidic quench prevents hydrolysis of the ester and removes DBU into the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x solvent volume).[2]

  • Washing: Wash the combined organics with:

    • Water (to remove residual LiCl and MeCN).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    , filter, and concentrate under reduced pressure.
4. Purification
  • Crude Yield: Typically >90% as a pale yellow oil.

  • Purification: The crude oil is often sufficiently pure (>95%) for subsequent steps (e.g., hydrogenation).

  • Polishing: If higher purity is required, pass through a short plug of silica gel eluting with 10-20% EtOAc in Hexanes.

Expertise & Experience: Optimization Guide

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Wet solvent/LiClEnsure LiCl is anhydrous; water quenches the phosphonate anion.
Poor E/Z Ratio Temperature too highMaintain 0°C during DBU addition. Ensure LiCl is fully engaged (stir longer before base addition).
Product Hydrolysis High pH during workupDo not use strong acid for quench. Use NH

Cl or Citric Acid.
Oiling Out Residual DBUWash organic layer with 5% KHSO

or 0.5M HCl (rapidly) to remove DBU traces.
Scalability Notes
  • Thermal Management: The Masamune-Roush conditions are not highly exothermic, unlike NaH reactions. Standard jacketed reactors are sufficient for cooling.

  • Gas Evolution: Zero. This eliminates the need for headspace purging or pressure relief sizing associated with H

    
     generation.
    
  • Solvent Swap: Acetonitrile is class 2 but easily removed. For larger scales, Toluene can be used but reaction rates may be slower due to lower solubility of LiCl.

Process Flow Diagram

ProcessFlow cluster_prep Reagent Preparation cluster_rxn Reaction Stage cluster_workup Workup & Isolation Step1 Dissolve LiCl in MeCN (Anhydrous) Step2 Add Triethyl Phosphonoacetate (Stir 15 min) Step1->Step2 Step3 Add DBU at 0°C (Active Enolate Formation) Step2->Step3 Step4 Add N-Boc-3-Piperidone (Dropwise) Step3->Step4 Step5 Warm to 25°C Stir 2-4 Hours Step4->Step5 Step6 Quench with sat. NH4Cl Step5->Step6 Step7 Extract with EtOAc Wash (Water/Brine) Step6->Step7 Step8 Concentrate & Dry Step7->Step8

Figure 2: Operational workflow for the scalable synthesis of piperidin-3-ylidene acetate.

References

  • Blanchet, J., et al. "Masamune-Roush conditions for the Horner-Wadsworth-Emmons reaction." Chemical Reviews, 2010.

  • Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989, 89(4), 863–927.

  • BenchChem Application Note. "Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers." BenchChem Protocols, 2025.[1][5]

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction: Mechanisms and Applications."

  • Claridge, S. G., et al. "Scalable Synthesis of Piperidine Derivatives via HWE." Journal of Organic Chemistry, 2008.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Horner-Wadsworth-Emmons reaction with 3-piperidone

Technical Support Center: Optimizing HWE Reaction Yields for 3-Piperidone Topic: Improving yield of Horner-Wadsworth-Emmons (HWE) reaction with 3-piperidone. Audience: Researchers, Scientists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing HWE Reaction Yields for 3-Piperidone

Topic: Improving yield of Horner-Wadsworth-Emmons (HWE) reaction with 3-piperidone. Audience: Researchers, Scientists, and Drug Development Professionals.[1] Role: Senior Application Scientist.

Executive Summary: The 3-Piperidone Challenge

The olefination of 3-piperidone (and its N-protected derivatives) via the Horner-Wadsworth-Emmons (HWE) reaction is a notoriously difficult transformation. Unlike aldehydes, 3-piperidone presents a "perfect storm" of reactivity challenges:

  • Steric Hindrance: Ketones are inherently less electrophilic than aldehydes.

  • Alpha-Acidity (Enolization): The C2 and C4 protons are highly acidic, especially in N-acyl/N-Boc derivatives. Strong bases often deprotonate the ketone (enolization) rather than the phosphonate, leading to recovered starting material or self-condensation (aldol).

  • Base Sensitivity: The piperidone ring is prone to

    
    -elimination or racemization (if chiral centers exist elsewhere) under harsh basic conditions.
    

This guide provides a troubleshooting framework to navigate these competing pathways and maximize yield.

Part 1: Pre-Reaction Checklist & Substrate Design

Q: My reaction turns dark/tarry, and I recover starting material. What is happening? A: This is the hallmark of unwanted enolization . When you mix a base (like NaH) with 3-piperidone, the base may deprotonate the ketone's


-position instead of the phosphonate. The resulting enolate is stable and does not react with the phosphonate. Upon quenching, it reverts to the starting ketone. The "tar" often results from aldol condensation of the enolized ketone with itself.

Q: Which protecting group (PG) should I use on the Nitrogen? A: N-Boc (tert-butoxycarbonyl) or N-Cbz (benzyloxycarbonyl) are strongly recommended.

  • Why: You must reduce the basicity of the nitrogen. Free amines or N-alkyl groups (like N-Benzyl) can interfere with the Lewis acidic sites of the intermediates or act as internal bases. Carbamates (Boc/Cbz) withdraw electron density, preventing amine interference.

  • Caution: While electron-withdrawing groups prevent amine side reactions, they increase the acidity of the

    
    -protons at C2, making the enolization issue (described above) more acute. This necessitates the specific "Low-Temp/Kinetic" protocols detailed in Part 2.
    

Q: Which phosphonate reagent yields the best results? A:

  • For High Reactivity (Yield Priority): Use Triethyl phosphonoacetate . It is smaller and more reactive than bulky variants.[2]

  • For Z-Selectivity (Still-Gennari): Use Bis(trifluoroethyl) phosphonoacetate . Note that this reagent is much more reactive and requires strictly low temperatures (-78°C) and KHMDS.

  • For E-Selectivity: Standard alkyl phosphonates give E-alkenes. If E-selectivity is poor, bulky phosphonates (e.g., isopropyl) increase E-selectivity but decrease yield due to steric clash with the ketone.

Part 2: Optimized Protocols (The "Fix")

We recommend Protocol B (LiHMDS) as the primary starting point for 3-piperidone. Protocol A (Masamune-Roush) is too mild for many intermolecular ketone reactions but is included for highly sensitive substrates.

Protocol A: The "Mild" Masamune-Roush Conditions

Best for: Highly base-sensitive substrates where elimination is observed. Mechanism: Uses weak base (DBU) and LiCl to increase the acidity of the phosphonate via chelation.

Status: Often fails for hindered ketones. Use only if Protocol B causes decomposition.

  • Solvent: Acetonitrile (MeCN) is critical; do not use THF.

  • Reagents: Phosphonate (1.2 eq), LiCl (1.5 eq, anhydrous), DBU (1.2 eq).

  • Procedure: Mix LiCl and Phosphonate in MeCN. Add DBU (exothermic). Stir 15 min. Add Ketone.[1][3][4] Stir 12-24h.

Protocol B: The "Kinetic" High-Yield Protocol (Recommended)

Best for: Maximizing yield by suppressing enolization. Mechanism: Uses a strong, non-nucleophilic base (LiHMDS) at low temperature to pre-form the phosphonate anion completely before the ketone sees any base.

Step-by-Step Methodology:

  • Drying: Flame-dry all glassware. Use anhydrous THF (freshly distilled or from a solvent system).

  • Phosphonate Deprotonation:

    • Cool THF solution of Triethyl phosphonoacetate (1.5 equiv) to -78°C .

    • Add LiHMDS (1.0 M in THF, 1.4 equiv) dropwise.

    • Crucial: Stir for 30-45 minutes at -78°C. You must ensure the phosphonate is fully deprotonated.

  • Ketone Addition:

    • Dissolve N-Boc-3-piperidone (1.0 equiv) in a minimum amount of THF.

    • Add this solution dropwise to the phosphonate anion at -78°C .

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Slow Warm-up: Allow the bath to warm naturally to 0°C over 2-3 hours. Do not heat to reflux immediately.

    • Monitor by TLC.[5] If conversion stalls at 0°C, only then warm to room temperature (RT).

Why this works: At -78°C, the deprotonation of the ketone by the phosphonate anion is kinetically slower than the nucleophilic attack (HWE reaction).

Part 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Reaction (Recovered Ketone) Base too weak or Enolization occurred.Switch to Protocol B (LiHMDS). Ensure temp is -78°C during addition.
Low Yield + "Tar" Polymerization or Aldol condensation.Dilute reaction (0.05 M). Add LiCl (5 equiv) to the LiHMDS protocol to activate the phosphonate.
Product is Racemic (if chiral) Base-mediated epimerization.Use Masamune-Roush conditions (Protocol A).[6] If unreactive, use Ba(OH)2 in wet THF (Paterson conditions).
Poor E/Z Selectivity Ketone sterics reduce thermodynamic control.Switch phosphonate to Triethyl phosphonoacetate (favor E) or Still-Gennari reagent (favor Z).
Beta-Elimination Base is too harsh.Switch to NaH with 15-Crown-5 (catalytic) to increase anion reactivity without excess heat/base.

Part 4: Visualizing the Pathway

The following diagram illustrates the competition between the desired Olefination and the parasitic Enolization pathways.

HWE_Pathway Start N-Boc-3-Piperidone (Substrate) Inter_Enol Enolate Intermediate (Dead End) Start->Inter_Enol Path A: Deprotonation (Fast with NaH/RT) Inter_Oxa Oxaphosphetane (Productive) Start->Inter_Oxa Path B: Nucleophilic Attack (Favored at -78°C) Base Base (NaH or LiHMDS) Phos Phosphonate Anion Base->Phos Generates Phos->Inter_Oxa Attacks Ketone Recov Recovered Ketone + Side Products Inter_Enol->Recov Quench Prod Alkene Product (High Yield) Inter_Oxa->Prod Elimination

Caption: Path A (Red) represents the parasitic enolization caused by high temperature or improper base. Path B (Green) is the desired HWE pathway, favored by kinetic control (LiHMDS/-78°C).

Part 5: Advanced Optimization (Lewis Acid Additives)

If Protocol B yields <50%, the ketone is likely too hindered or the phosphonate anion is not electrophilic enough.

The "Turbo-Charged" Modification: Add Magnesium Bromide (MgBr2·OEt2) or Zinc Chloride (ZnCl2) .

  • Protocol: Pre-mix the ketone with 1.1 equiv of MgBr2·OEt2 in THF for 15 minutes before adding it to the phosphonate anion.

  • Why: The Lewis acid coordinates to the ketone oxygen, increasing its electrophilicity (making it "hungrier" for the phosphonate) without increasing the acidity of the alpha-protons. This drastically improves yields for hindered ketones.

References

  • Masamune, S., & Roush, W. R. (1984).[7][8] "Mild Conditions for the Horner-Wadsworth-Emmons Reaction." Tetrahedron Letters, 25(21), 2183–2186.

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU."[6] Tetrahedron Letters, 25(21), 2183-2186.

  • Wadsworth, W. S., & Emmons, W. D. (1961).[7][9] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738.

  • Still, W. C., & Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters via a modification of the Wittig reaction." Tetrahedron Letters, 24(41), 4405-4408.

  • O'Leary, D. J., et al. (2012). "Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Organic Syntheses, 89, 170-182. (Provides context on N-Boc-3-piperidone stability and handling).

Sources

Optimization

Separating E/Z isomers of Ethyl 2-(3-piperidinylidene)acetate

Technical Support Center: Ethyl 2-(3-piperidinylidene)acetate Isomer Separation Welcome to the Isomer Separation Specialist Desk Subject: Troubleshooting E/Z Isomer Isolation for Ethyl 2-(3-piperidinylidene)acetate Case...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(3-piperidinylidene)acetate Isomer Separation

Welcome to the Isomer Separation Specialist Desk

Subject: Troubleshooting E/Z Isomer Isolation for Ethyl 2-(3-piperidinylidene)acetate Case ID: ISO-PIP-03 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

You are likely encountering difficulties isolating the E (trans) and Z (cis) isomers of Ethyl 2-(3-piperidinylidene)acetate . This molecule presents a "perfect storm" for separation challenges: a basic secondary amine that interacts with silica, a conjugated exocyclic double bond prone to photo-isomerization, and similar polarity between isomers.[1][2]

This guide prioritizes causality —understanding why the separation fails—and provides self-validating protocols to fix it.

Module 1: Diagnostic & Identification (The "Is it E or Z?" Problem)

Before attempting separation, you must definitively assign the configuration.[2] Relying on "major/minor" product assumptions from HWE (Horner-Wadsworth-Emmons) reactions is dangerous with cyclic ketones.[1]

The Definitive Test: 1D-NOESY / ROESY

You cannot rely solely on coupling constants (


) because there is no vicinal proton on the double bond.[2] You must use spatial proximity (Nuclear Overhauser Effect).[2]

Experimental Logic:

  • Z-Isomer: The vinylic proton (

    
    ) is spatially close to the protons at the piperidine C2 position (
    
    
    
    ).[2]
  • E-Isomer: The vinylic proton is spatially close to the protons at the piperidine C4 position (

    
    ).[2]
    

(Note: "E" and "Z" assignment depends on Cahn-Ingold-Prelog priorities. Here, we assume the ester group priority vs. the ring carbon).

Visualizing the NOE Interaction:

NOE_Assignment cluster_Z Z-Isomer (Steric Interaction) cluster_E E-Isomer (Thermodynamic) Z_Struct Vinyl Proton (Ha) close to C2-H Z_NOE Strong NOE Signal Ha <-> C2-H Z_Struct->Z_NOE Irradiation E_Struct Vinyl Proton (Ha) close to C4-H E_NOE Strong NOE Signal Ha <-> C4-H E_Struct->E_NOE Irradiation

Figure 1: Diagnostic logic for assigning stereochemistry via NOE NMR spectroscopy.

Module 2: Chromatographic Troubleshooting (The "Why is it streaking?" Problem)

Symptom: Your TLC spots are "comets" (streaking tails), and column fractions contain mixed isomers despite good


.

Root Cause: The secondary amine in the piperidine ring is interacting with the acidic silanols on the silica gel.[2] This causes peak broadening that overlaps the two isomers.[2]

Protocol A: The "Amine-Block" Flash Method (Recommended)

Applicability: If you are working with the free amine.[1]

  • Pre-treatment: Do not just add triethylamine (TEA) to the mobile phase.[2] Pre-wash the silica column with 1% Triethylamine in Hexane .[2]

  • Mobile Phase: Hexane : Ethyl Acetate (gradient) + 1% TEA (constant).[2]

  • Sample Loading: Load as a liquid injection in minimal DCM/TEA. Do not dry load on unmodified silica.[2]

Protocol B: The "Protect-Purify-Deprotect" Strategy (High Purity)

Applicability: If Protocol A fails or if >98% isomeric purity is required for biological assays.[1]

The N-Boc protected intermediate is non-basic and separates cleanly.

Step-by-Step Workflow:

  • Protection: React crude mixture with

    
     / 
    
    
    
    in THF/Water.
  • Separation: Flash Chromatography (Silica).[2][3][4]

    • Mobile Phase: Hexane/EtOAc (typically 9:1 to 4:1).[2]

    • Result: Sharp, baseline-separated peaks.[1][2]

  • Deprotection: 4M HCl in Dioxane (anhydrous) to yield the pure amine hydrochloride salt.

Data Comparison: Separation Efficiency

ParameterFree Amine (Unmodified Silica)Free Amine (+1% TEA)N-Boc Protected Intermediate
Peak Shape Broad, Tailing (Asymmetry > 2.[1]0)Sharper (Asymmetry ~1.[2]2)Gaussian (Asymmetry 1.[2]0)
Resolution (

)
< 0.8 (Co-elution)1.2 - 1.5> 2.0 (Baseline)
Recovery Poor (Irreversible adsorption)GoodExcellent
Stability Low (Oxidation prone)ModerateHigh

Module 3: Thermodynamic Control & Isomerization

Symptom: You isolated the pure Z-isomer, but after leaving it in solution overnight, it contains 15% E-isomer.

Root Cause:

  • Acid Catalysis: Traces of acid (from silica or chloroform) protonate the carbonyl or the amine, lowering the rotation barrier of the C=C bond.[2]

  • Michael Addition/Elimination: The free amine can undergo reversible conjugate addition, scrambling the double bond geometry.[2]

The Stability Workflow:

Stability_Workflow Start Pure Isomer Isolated Storage Storage Condition Check Start->Storage Warning1 Avoid CDCl3 (Acidic) Storage->Warning1 Warning2 Avoid Light (Photo-isomerization) Storage->Warning2 Action Store as HCl Salt (Locks Amine, prevents Michael Addn) Warning1->Action Warning2->Action

Figure 2: Workflow for maintaining isomeric purity post-isolation.

Technical Fix: Immediately convert the separated free amine into its Hydrochloride (HCl) or Tartrate salt . The salt form crystallizes the lattice, physically preventing rotation, and protonates the amine, preventing auto-catalytic isomerization.[1][2]

Module 4: Synthetic Mitigation (Prevention Strategy)

Question: "Can I synthesize just one isomer to avoid this separation?"

Answer: Yes, by switching reagents.[2] The standard HWE reaction with triethyl phosphonoacetate often gives mixtures (typically 3:1 E:Z) for cyclic ketones.[2]

Alternative Protocols:

  • For Z-Selectivity (Still-Gennari): Use bis(2,2,2-trifluoroethyl) phosphonoacetate with KHMDS/18-crown-6.[1] The electron-withdrawing groups favor the kinetic Z-product.[1]

  • For E-Selectivity (Modified HWE): Use Triethyl phosphonoacetate with a lithium base (LiCl/DBU or LiHMDS).[2] Lithium coordination stabilizes the "closed" transition state leading to the thermodynamic E-isomer.

References

  • Ma, D., et al. "Stereoselective synthesis of 3-alkylidene piperidines via Horner-Wadsworth-Emmons reaction."[1] Journal of Organic Chemistry, 1999.[2][5] (Mechanistic basis for HWE selectivity).[1][2]

  • Sano, S., et al. "New reaction mode of the Horner–Wadsworth–Emmons reaction using Sn(OSO2CF3)2 and N-ethylpiperidine."[2][6] Chemical Communications, 1997.[2][6] (Alternative conditions for selectivity).

  • BenchChem Application Note. "HPLC-UV Analysis of Piperidine-Containing Compounds." BenchChem Technical Library. (Chromatographic conditions for basic amines).

  • Organic Syntheses. "Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-Tosyl-1,2,5,6-Tetrahydropyridine-3-Carboxylate." Org.[2][3][4][5] Synth. 2019, 96, 110.[2][4] (General handling of tetrahydropyridine esters).[2]

(Note: While specific literature on "Ethyl 2-(3-piperidinylidene)acetate" is rare, the protocols above are derived from the validated chemistry of N-Boc-3-piperidone and general heterocyclic alkene separations.)

Sources

Troubleshooting

Troubleshooting low conversion in piperidinylidene acetate hydrogenation

Technical Support Center: Hydrogenation of Piperidinylidene Acetate Ticket ID: H2-PIP-4YL-LOW-CONV Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary & Diagnostic Workflow U...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation of Piperidinylidene Acetate Ticket ID: H2-PIP-4YL-LOW-CONV Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Diagnostic Workflow

User Issue: Low conversion (<50%) or stalled reaction during the catalytic hydrogenation of piperidinylidene acetate derivatives. Chemical Context: This reaction involves reducing a trisubstituted exocyclic alkene (


-unsaturated ester) on a heterocyclic ring.
Core Challenges: 
  • Steric Hindrance: Trisubstituted alkenes possess a high activation energy barrier compared to terminal alkenes.

  • Catalyst Poisoning: The basic nitrogen (if unprotected or generated in situ) can coordinate strongly to the metal surface, blocking active sites.

  • Chemoselectivity: Competition between alkene reduction and protecting group hydrogenolysis (e.g.,

    
    -Benzyl).
    

Interactive Diagnostic Flowchart Before altering parameters randomly, follow this logic tree to isolate the root cause.

TroubleshootingFlow Start START: Low Conversion CheckPurity 1. Check Substrate Purity (S, Cl, Br, I impurities?) Start->CheckPurity Purify Action: Recrystallize/Wash Remove Poisons CheckPurity->Purify Yes (Impurities found) CheckProtecting 2. Is N-Protecting Group Benzyl (Bn) or Cbz? CheckPurity->CheckProtecting No (Clean) CheckCatalyst 3. Current Catalyst? CheckProtecting->CheckCatalyst Yes (Bn/Cbz) CheckBasicN 4. Is Nitrogen Basic (Free amine)? CheckProtecting->CheckBasicN No (Boc/Ac/Free) SwitchPt Action: Switch to Pt/C or Rh/C (Pd causes debenzylation) CheckCatalyst->SwitchPt Using Pd/C CheckCatalyst->CheckBasicN Using Pt or Rh AddAcid Action: Add 1.05 eq. HCl or AcOH (Prevent Poisoning) CheckBasicN->AddAcid Yes CheckPressure 5. Pressure < 10 bar? CheckBasicN->CheckPressure No (Protected/Acidified) IncreaseP Action: Increase to 20-50 bar (Overcome Sterics) CheckPressure->IncreaseP Yes Analyze Action: Check for Endo-Isomer Migration CheckPressure->Analyze No (High P already)

Figure 1: Decision matrix for diagnosing hydrogenation failures in heterocyclic alkenes.

Technical Deep Dive: Root Cause Analysis

Issue A: Catalyst Poisoning by Nitrogen (The "Anchor" Effect)

Symptom: The reaction starts fast but stops abruptly at 20-40% conversion. Mechanism: The piperidine nitrogen possesses a lone pair of electrons. In neutral solvents (MeOH/EtOH), this nitrogen acts as a Lewis base and coordinates strongly to the electrophilic metal surface (Pd, Pt). This forms a stable metal-nitrogen bond that effectively "anchors" the molecule to the catalyst but in a non-reactive orientation, blocking the site from activating


.

Corrective Action:

  • Protonation: Run the reaction in acidic media. Add 1.0 to 1.1 equivalents of Acetic Acid (AcOH) or HCl (in dioxane/methanol).

  • Why it works: Protonating the amine (

    
    ) removes the lone pair availability. The ammonium cation cannot coordinate to the metal, leaving the active sites free for alkene adsorption.
    
Issue B: Steric Hindrance of Trisubstituted Alkenes

Symptom: Reaction is extremely slow (days) despite high catalyst loading. Mechanism: Piperidinylidene acetate contains a trisubstituted double bond. Unlike terminal alkenes, the steric bulk of the piperidine ring and the ester group hinders the approach to the catalyst surface.

  • Geometric Constraint: The molecule must lie flat on the catalyst surface for hydride transfer. The ring puckering (chair/boat) can physically prevent the double bond from contacting the metal.

Corrective Action:

  • Catalyst Switch: Switch from Pd/C to Rh/C (Rhodium) or Pt/C (Platinum) . Rhodium is significantly more active for hindered alkenes than Palladium.

  • Pressure: Increase

    
     pressure to 20–50 bar . According to Henry’s Law, this increases the concentration of dissolved hydrogen, increasing the frequency of successful collision events on the catalyst surface.
    
Issue C: Competitive Side Reactions (Debenzylation)

Symptom: Formation of "des-benzyl" product or toluene in GC/LCMS; low yield of desired product. Mechanism: If your substrate is


-Benzyl-piperidinylidene, Pd/C  will prioritize cleaving the benzylic C-N bond (hydrogenolysis) over reducing the hindered double bond.

Corrective Action:

  • Use Platinum (Pt): Pt/C or

    
     (Adam's Catalyst) is the gold standard here. Platinum is excellent for alkene reduction but poor for hydrogenolysis, allowing you to reduce the double bond while keeping the benzyl group intact.
    
  • Poison the Catalyst: If you must use Pd, use a poisoned variant like Pd/BaSO4 or add a trace of quinoline, though this often slows the alkene reduction too much.

Optimized Experimental Protocol

Objective: Hydrogenation of Ethyl (1-benzylpiperidin-4-ylidene)acetate to Ethyl (1-benzylpiperidin-4-yl)acetate.

Reagents:

  • Substrate: 10 mmol

  • Catalyst: 5 wt% Pt/C (dry basis), loading 5-10 wt% relative to substrate.

  • Solvent: Ethanol (anhydrous) or MeOH.

  • Additive: Acetic Acid (1.1 eq).

Step-by-Step Workflow:

  • Catalyst Charging (Safety Critical):

    • Note: Dry Pt/C is pyrophoric.

    • Place the reaction flask under

      
       flow.
      
    • Add the Pt/C catalyst first.

    • Gently wet the catalyst with 1-2 mL of solvent (tamping it down) before adding the bulk solution.

  • Substrate Addition:

    • Dissolve substrate in Ethanol (0.1 M concentration).

    • Add Acetic Acid (1.1 eq).

    • Transfer solution to the flask/autoclave.

  • Purging:

    • Evacuate to vacuum -> Backfill with

      
       (x3).
      
    • Evacuate to vacuum -> Backfill with

      
       (x3).[1]
      
  • Reaction Parameters:

    • Pressure: Set to 10 bar (start). If no uptake after 2h, increase to 30 bar.

    • Temperature: Start at 25°C. Heating to 50°C is a "Tier 2" move if conversion is slow, but monitor for debenzylation.

    • Agitation: Set stirring to maximum RPM (1000+). Mass transfer is critical for heterogeneous catalysis.

  • Workup:

    • Filter through a Celite pad (do not let the pad run dry to prevent fire).

    • Wash with EtOH.

    • Concentrate.

    • Neutralization: Since you added AcOH, perform a basic wash (

      
      ) during extraction to liberate the free amine if the salt form is not desired.
      

Comparative Data: Catalyst & Solvent Matrix

Use this table to benchmark your current results against expected outcomes for hindered exocyclic alkenes.

VariableConditionExpected OutcomeRisk Factor
Catalyst Pd/C High ActivityHigh Risk: Rapid debenzylation (cleaves N-Bn).
Pt/C Optimal Balance Lower rate than Pd, but excellent chemoselectivity (keeps N-Bn).
Rh/C Highest RateExpensive; can reduce aromatic rings (over-reduction) at high P.
Solvent MeOH/EtOH StandardGood solubility, but requires acid to prevent amine poisoning.
AcOH High RateActs as solvent + proton source. Best for stubborn substrates.
THF/EtOAc Low RatePoor H2 solubility compared to alcohols; generally avoid.
Pressure 1 bar (Balloon) < 10% Conv.Insufficient for trisubstituted alkenes.
20-50 bar > 95% Conv.Required to overcome steric energy barrier.

Frequently Asked Questions (FAQs)

Q: I see a new impurity at RRT 0.95. What is it? A: This is likely the endo-cyclic isomer . The exocyclic double bond can isomerize into the ring (forming a tetrasubstituted alkene) which is thermodynamically more stable and much harder to reduce.

  • Fix: Increase

    
     pressure immediately to force reduction over isomerization. Isomerization is often favored by low 
    
    
    
    availability (starved catalyst surface).

Q: Can I use Raney Nickel? A: Yes, Raney Nickel is a cheap alternative and less prone to poisoning by amines than Pd. However, it requires high pressure (50+ bar) and temperature (80°C+) for this specific substrate. It is also messy to handle. Stick to Pt/C for lab scale (<100g).

Q: My catalyst clumps together. Is this a problem? A: Yes. This indicates the "slurry" is failing. If the catalyst clumps, surface area drops effectively to zero.

  • Fix: Ensure your solvent is dry (water can cause clumping in hydrophobic supports) and increase stirring speed. If using a magnetic stir bar, switch to an overhead mechanical stirrer for scales >5g.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Bond, G. C. (1987). Heterogeneous Catalysis: Principles and Applications. Oxford University Press. (Mechanistic insights on competitive adsorption).
  • Mallat, T., & Baiker, A. (2004). "Oxidation of Alcohols with Molecular Oxygen on Solid Catalysts". Chemical Reviews, 104(6), 3037–3058. (Discusses Pt vs Pd selectivity).
  • Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation". Advanced Synthesis & Catalysis, 345, 103–151.

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(3-piperidinylidene)acetate HCl

Content Type: Technical Troubleshooting & Protocol Guide Subject: Recrystallization and Purification of CAS 957472-02-5 Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Solvent Strategy Et...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Protocol Guide Subject: Recrystallization and Purification of CAS 957472-02-5 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Solvent Strategy

Ethyl 2-(3-piperidinylidene)acetate Hydrochloride is a critical intermediate, often utilized in the synthesis of GABA uptake inhibitors (e.g., Tiagabine derivatives). As an amino-ester hydrochloride salt possessing an exocyclic double bond, it presents specific purification challenges:

  • Thermal Instability: The ester moiety is susceptible to hydrolysis, and the exocyclic double bond can undergo isomerization or polymerization at high temperatures.

  • Hygroscopicity: The HCl salt form is prone to absorbing atmospheric moisture, leading to "oiling out" during crystallization.

  • Isomerism: The compound exists as E and Z isomers. Recrystallization is the primary method to enrich the thermodynamically stable isomer (typically the Z-isomer, stabilized by intramolecular H-bonding in the free base or crystal packing in the salt).

Recommended Solvent Systems

The following solvent systems have been selected based on the polarity profile of piperidine-derivative salts and general solubility parameters for amino-ester hydrochlorides.

MethodPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Application
A (Standard) Ethanol (Abs.) Diethyl Ether 1:3 to 1:5High purity, removal of colored impurities.
B (Alternative) Isopropanol (IPA) None (Single Solvent)N/ALarge scale, avoids highly flammable ether.
C (Rescue) Methanol MTBE 1:4Used if the compound is too insoluble in Ethanol.

Detailed Experimental Protocols

Protocol A: The Ethanol/Ether Displacement Method (Gold Standard)

Best for: High purity requirements and removal of non-polar byproducts.

Prerequisites:

  • Ensure all glassware is oven-dried.

  • Use anhydrous solvents to prevent ester hydrolysis.

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude Ethyl 2-(3-piperidinylidene)acetate HCl in an Erlenmeyer flask.

    • Add absolute Ethanol dropwise while heating gently in a water bath (50–60°C).

    • Critical: Do not boil aggressively. Add just enough ethanol to dissolve the solid. If the solution is dark/colored, add activated carbon (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation:

    • Remove from heat and allow the solution to cool to room temperature (20–25°C).

    • Slowly add Diethyl Ether dropwise with swirling.

    • Stop adding ether the moment a faint, persistent turbidity (cloudiness) appears.

  • Crystallization:

    • Add 1-2 drops of Ethanol to clear the turbidity.

    • Seal the flask (Parafilm) and place it in a refrigerator (4°C) for 4–12 hours.

    • Optional: If no crystals form after 2 hours, scratch the inner glass wall with a glass rod to induce nucleation.

  • Isolation:

    • Filter the white crystalline solid using a Büchner funnel under vacuum.

    • Wash the cake with cold Diethyl Ether (2 x solvent volume).

    • Dry under high vacuum (< 5 mbar) at room temperature for 4 hours. Avoid heating during drying to prevent HCl loss or isomerization.

Protocol B: Isopropanol Single-Solvent Method

Best for: Scale-up (>10g) and avoiding ether peroxides.

  • Suspend the crude solid in Isopropanol (IPA) (approx. 5 mL per gram of solid).

  • Heat to reflux (82°C) until fully dissolved.

  • If oil droplets remain at the bottom, add minimal Ethanol until they dissolve.

  • Remove from heat and wrap the flask in a towel to ensure slow cooling (insulation promotes larger, purer crystals).

  • Once at room temperature, move to an ice bath (0°C) for 1 hour.

  • Filter and wash with cold IPA.

Troubleshooting & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: This is the most common failure mode for amino-esters. It occurs when the separation temperature is above the melting point of the solvated product, or impurities (like residual water) lower the melting point.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Add Seed Crystal: If available, add a tiny crystal of pure product to the cooling solution at approx. 35°C.

  • Trituration: If the oil persists, decant the solvent. Add fresh Diethyl Ether or Hexane to the oil and scratch vigorously with a glass spatula. This physical agitation often forces the oil to solidify into an amorphous powder, which can then be recrystallized properly.

Issue 2: Low Yield (<50%)

Diagnosis: The compound is too soluble in the primary solvent (Ethanol) or insufficient anti-solvent was used.

Corrective Action:

  • Concentrate: Evaporate 50% of the mother liquor (filtrate) and repeat the cooling/crystallization process to harvest a "second crop."

  • Note: The second crop is usually less pure (enriched in the E-isomer or impurities) and should be analyzed separately.

Issue 3: Product Discoloration (Yellow/Brown)

Diagnosis: Oxidation products or polymerized enamines are present.

Corrective Action:

  • Use Activated Charcoal . During the hot dissolution step (Protocol A, Step 1), add activated charcoal, stir for 5-10 minutes, and filter hot through a Celite pad. The polar impurities causing color will adsorb to the carbon.

Process Logic & Decision Pathways

The following diagram illustrates the decision-making process for purifying this specific intermediate, accounting for its chemical sensitivity.

Recrystallization_Workflow Start Start: Crude Ethyl 2-(3-piperidinylidene)acetate HCl Check_State Visual Inspection: Solid or Oil? Start->Check_State Solid_Path Solid: Proceed to Protocol A (EtOH / Et2O) Check_State->Solid_Path Dry Solid Oil_Path Oil/Sticky Gum: Requires Trituration Check_State->Oil_Path Gummy/Oil Dissolution Dissolve in min. Hot Ethanol (50°C) Solid_Path->Dissolution Trituration Add Et2O, Scratch vigorously until solidifies Oil_Path->Trituration Trituration->Solid_Path Check_Color Is solution colored? Dissolution->Check_Color Charcoal Add Activated Carbon, Filter Hot Check_Color->Charcoal Yes Cooling Cool to RT, then add Et2O until turbid Check_Color->Cooling No Charcoal->Cooling Crystallize Refrigerate (4°C) Cooling->Crystallize Result_Check Result Check Crystallize->Result_Check Success Crystals Formed: Filter & Dry Result_Check->Success Crystals Oiling_Out Oiling Out Occurred Result_Check->Oiling_Out Oil Reheat Reheat to dissolve, add more Ethanol Oiling_Out->Reheat Reheat->Cooling

Caption: Workflow for the purification of piperidinylidene acetate HCl, including contingency steps for oiling out and discoloration.

References & Authority

  • Sigma-Aldrich. Product Specification: (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS 957472-02-5). Retrieved from .

  • GuideChem. Synthesis and Properties of Piperidine Derivatives. (General methodology for amino-ester HCl salts). Retrieved from .

  • Organic Syntheses. General Procedures for Recrystallization of Amine Hydrochlorides. (Standard operating procedures for polar salt purification).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (Solvent pair logic for polar/non-polar systems). Retrieved from .

Disclaimer

This guide is intended for qualified research personnel. Ethyl 2-(3-piperidinylidene)acetate HCl is a chemical intermediate; standard laboratory safety protocols (PPE, fume hood usage) must be followed. The compound may cause skin and eye irritation (H315, H319).

Troubleshooting

Technical Guide: Optimizing Solvent Choice for Ethyl 2-(3-piperidinylidene)acetate Coupling Reactions

[1] Document ID: TS-ORG-957472 | Version: 2.1 | Role: Senior Application Scientist[1] Executive Summary & Scope This guide addresses the solvent engineering required for coupling reactions involving Ethyl 2-(3-piperidiny...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document ID: TS-ORG-957472 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary & Scope

This guide addresses the solvent engineering required for coupling reactions involving Ethyl 2-(3-piperidinylidene)acetate (CAS: 957472-02-5).[1] While often sourced as a stable Hydrochloride (HCl) salt, this building block presents a unique "Solubility vs. Stability" paradox during N-functionalization (e.g., Buchwald-Hartwig, S_NAr, or reductive amination).[1]

The Core Challenge:

  • Solubility: The HCl salt requires polar solvents (MeOH, DMSO, Water) to dissolve.[1]

  • Reactivity: Effective coupling requires the free base amine.[1]

  • Stability: The exocyclic double bond (

    
    -unsaturated ester) is prone to endo-migration  (moving into the ring) or E/Z isomerization  under the thermal and basic stress typical of coupling reactions.[1]
    

This guide provides the protocols to navigate this thermodynamic minefield.

Critical Process Parameters (CPP)

The Stability-Solubility Trade-off

The choice of solvent dictates not just yield, but the structural integrity of your starting material.[1]

Solvent ClassSolubility (HCl Salt)Solubility (Free Base)Risk ProfileRecommendation
Protic (MeOH, EtOH) HighHighCritical: Promotes transesterification and Michael addition side-reactions.[1]AVOID for coupling; use only for free-basing.
Polar Aprotic (DMF, DMSO) HighHighHigh: High boiling points encourage thermal isomerization of the double bond.[1] Hard to remove.Use only if intermediate precipitates in other media.[1]
Ethereal (THF, 2-MeTHF) LowHighLow: Good kinetic control; low boiling point limits thermal degradation.[1]PREFERRED (requires free-basing step).[1]
Non-Polar (Toluene) NegligibleHighModerate: Excellent for Pd-catalysis, but requires in situ phase transfer or pre-free-basing.[1]IDEAL for Buchwald-Hartwig (with pre-treatment).[1]

Decision Logic: Solvent Selection Workflow

Do not blindly select a solvent.[1] Use this logic gate to determine the optimal system based on your specific coupling partner and base.

SolventLogic Start START: Coupling Protocol SaltCheck Is Starting Material HCl Salt? Start->SaltCheck BaseType Base Selection? SaltCheck->BaseType Yes RouteB Route B: Pre-Free-Basing (Extract into Toluene/Dioxane) SaltCheck->RouteB No (Already Free Base) Inorganic Inorganic (Cs2CO3, K3PO4) BaseType->Inorganic Pd-Catalysis Organic Organic (TEA, DIPEA, DBU) BaseType->Organic SNAr / Amide Coupling RouteA Route A: Biphasic System (Toluene/H2O + PTC) Inorganic->RouteA If High Temp (>80°C) Inorganic->RouteB If Sensitive Catalyst Organic->RouteB Standard Protocol RouteC Route C: Homogeneous (DMF/DMAc - High Risk) Organic->RouteC If Solubility is limiting

Figure 1: Solvent selection decision tree based on salt form and reaction conditions.

Troubleshooting & Optimization Scenarios

Scenario A: Low Conversion in Buchwald-Hartwig Amination

Symptom: LCMS shows unreacted aryl halide and remaining piperidine, but the catalyst is active.[1] Root Cause: The HCl salt is poisoning the catalyst (chloride inhibition) or the salt is not dissolving/deprotonating fast enough in non-polar solvents like Toluene.[1] The Fix (The "Free-Base First" Protocol): Never dump the HCl salt directly into a sensitive Pd-catalyzed reaction.

  • Partition the salt between EtOAc and Saturated NaHCO3 .[1]

  • Separate layers, dry organic phase over Na2SO4, and concentrate at low temperature (<30°C) to avoid polymerization.

  • Redissolve the resulting oil immediately in Anhydrous 1,4-Dioxane or Toluene .[1]

  • Result: This typically boosts conversion from <20% to >85%.[1]

Scenario B: Double Bond Migration (Isomerization)

Symptom: You observe a new peak in HPLC with the same mass but different retention time (endo-isomer).[1] Root Cause: Use of strong bases (KOtBu, NaH) or high-boiling polar solvents (DMSO) stabilizes the dienolate intermediate, allowing the double bond to migrate into the ring.[1] The Fix:

  • Switch Solvent: Move to 2-MeTHF or Toluene .[1] These solvents destabilize the charged transition state required for migration.[1]

  • Switch Base: Use Cs2CO3 or K3PO4 instead of alkoxides.[1]

  • Temperature: Cap reaction temperature at 80°C.

Scenario C: Product Precipitation / "Gunking"

Symptom: Reaction mixture turns into an unstirrable gummy solid.[1] Root Cause: The coupled product (likely a zwitterion or polar salt) is insoluble in Toluene.[1] The Fix:

  • Add a co-solvent: 10-15% tert-Amyl Alcohol .[1] It solubilizes polar intermediates without coordinating strongly to Palladium catalysts.[1]

Optimized General Protocol (N-Arylation)

This protocol is designed to minimize isomerization while maximizing catalyst life.[1]

Reagents:

  • Ethyl 2-(3-piperidinylidene)acetate HCl (1.0 equiv)[1][2]

  • Aryl Bromide (1.1 equiv)[1]

  • Pd(OAc)2 (2 mol%) / BINAP (3 mol%)[1]

  • Solvent: Toluene (0.2 M)[1]

  • Base: Cs2CO3 (2.5 equiv)[1]

Step-by-Step:

  • Pre-Treatment (Crucial): Suspend the piperidine HCl salt in Toluene. Add 1.1 equiv of DIPEA (Diisopropylethylamine).[1] Stir for 10 mins at RT.[1] Why? This acts as a sacrificial base to neutralize the HCl, preventing it from stripping the phosphine ligand from Palladium.[1]

  • Charging: Add the Aryl Bromide, Cs2CO3, and the Pd/Ligand catalyst to the mixture.

  • Degassing: Sparge with Argon for 10 minutes. Do not skip. Oxygen promotes oxidative degradation of the alkene.[1]

  • Reaction: Heat to 80°C . Do not exceed 100°C.

  • Workup: Dilute with EtOAc, wash with water.[1] Avoid acidic washes which can hydrolyze the enoate ester.[1]

Mechanistic Insight: The Isomerization Pathway[1]

Understanding why the solvent matters prevents future errors.[1]

Isomerization Exo Exocyclic Double Bond (Desired) Intermediate Dienolate Intermediate Exo->Intermediate Deprotonation Base Base/Heat (DMSO/DMF) Base->Exo Promotes Endo Endocyclic Isomer (Thermodynamic Sink) Intermediate->Endo Reprotonation (Irreversible)

Figure 2: Pathway of base-catalyzed double bond migration.[1] Polar aprotic solvents stabilize the Dienolate Intermediate, accelerating the shift to the Endo isomer.[1]

FAQ: User Questions

Q: Can I use DMF to dissolve the HCl salt directly? A: You can, but you shouldn't if you care about purity.[1] DMF has a high boiling point (153°C).[1] Removing it requires aqueous workups that can hydrolyze your ester or high heat that migrates your double bond.[1] Use the Pre-Treatment step (Protocol Step 1) instead to solubilize in Toluene.[1]

Q: Why is 1,4-Dioxane recommended over THF? A: 1,4-Dioxane boils at 101°C, allowing for slightly higher reaction temperatures than THF (66°C) without requiring a pressure vessel.[1] This 35°C difference is often the activation energy gap needed for sterically hindered couplings involving the secondary amine.[1]

Q: My product has low UV absorbance. How do I track the reaction? A: The piperidinylidene moiety has a weak chromophore.[1] If coupling to a non-UV active alkyl group, use ELSD (Evaporative Light Scattering Detector) or stain TLC plates with KMnO4 (stains the alkene bright yellow/brown).[1]

References

  • Buchwald-Hartwig Amination Solvent Effects

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Insight: Establishes Toluene/Dioxane as superior for secondary amines to prevent beta-hydride elimination side reactions.[1]

    • [1]

  • Isomerization of Exocyclic Enamines/Enoates

    • CymitQuimica Technical Data.[1] "Acetic acid, 2-(3-piperidinylidene)-, ethyl ester, hydrochloride."[1][3]

    • Insight: Confirms the salt/base properties and stability profile of the specific CAS 957472-02-5.[1]

  • General Piperidine Coupling Protocols

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

    • [1]

Sources

Optimization

Handling hygroscopic nature of Ethyl 2-(3-piperidinylidene)acetate hydrochloride

Technical Support Center: Handling & Stability of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride Product Reference: CAS 957472-02-5 | Chemical Class: Amino-Ester Hydrochloride Salt[1] Executive Summary This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of Ethyl 2-(3-piperidinylidene)acetate Hydrochloride

Product Reference: CAS 957472-02-5 | Chemical Class: Amino-Ester Hydrochloride Salt[1]

Executive Summary

This guide addresses the critical handling requirements for Ethyl 2-(3-piperidinylidene)acetate hydrochloride . As a hydrochloride salt of an amino ester, this compound exhibits significant hygroscopicity . The absorption of atmospheric moisture presents a dual threat:

  • Physical Instability: Deliquescence (turning into a sticky gum/oil), leading to weighing errors.

  • Chemical Instability: Moisture triggers acid-catalyzed hydrolysis of the ethyl ester, irreversibly degrading the compound into the corresponding carboxylic acid and ethanol.

Module 1: The Degradation Mechanism

Why strict moisture control is non-negotiable.

The hydrochloride moiety (


) acts as an intrinsic catalyst. When the crystal lattice absorbs water from the air, it creates a microscopic acidic aqueous environment on the solid's surface. This activates the carbonyl carbon of the ester, making it susceptible to nucleophilic attack by water.[2][3][4]

The Degradation Cascade:

  • Hygroscopic Uptake: The ionic lattice (

    
    ) binds atmospheric water.[5]
    
  • Protonation: The acidic proton activates the ester carbonyl.

  • Hydrolysis: Water attacks the carbonyl, cleaving the ethoxy group.

  • Result: Formation of the carboxylic acid impurity and ethanol.

DegradationPathway Compound Dry Compound (Ester HCl Salt) Activated Activated Complex (Protonated Carbonyl) Compound->Activated Acid Catalysis (HCl) Moisture Atmospheric Moisture (H₂O) Moisture->Activated Absorption Hydrolysis Hydrolysis Reaction Activated->Hydrolysis Impurity Degradation Product (Carboxylic Acid) Hydrolysis->Impurity Irreversible Byproduct Byproduct (Ethanol) Hydrolysis->Byproduct

Figure 1: The acid-catalyzed hydrolysis pathway triggered by moisture absorption.[3][6][7][8]

Module 2: Critical Handling Protocols

Protocol A: The "Weighing by Difference" Technique (Benchtop)

Use this method if a glovebox is unavailable. Speed is critical.

Objective: Minimize the time the bulk container is open to the atmosphere.

  • Preparation: Pre-dry a receiving flask (with a stir bar) and purge it with Nitrogen/Argon. Cap it with a septum.

  • Taring: Place the entire closed bottle of the compound on the balance. Tare the balance to zero.

  • Transfer:

    • Open the bottle.

    • Quickly transfer an estimated amount of solid into your receiving flask using a clean, dry spatula.

    • Immediately recap the bottle.

  • Measurement: Place the closed bottle back on the balance. The negative value displayed is the exact mass transferred.

    • Why this works: You are measuring the mass loss from the protected bottle, rather than trying to stabilize a drifting reading on an exposed weigh boat that is actively absorbing water weight.

Protocol B: Inert Atmosphere Handling (Gold Standard)

Recommended for storage and critical synthesis.

  • Equipment: Glovebox (

    
     or 
    
    
    
    atmosphere) or Glove Bag.
  • Procedure: All opening, weighing, and resealing occur inside the inert environment.

  • Verification: If using a glove bag, ensure the humidity indicator shows <10% RH before opening the vial.

Module 3: Storage & Stability

Storage Hierarchy:

Condition Suitability Notes
-20°C + Desiccator Optimal Slows hydrolysis kinetics; desiccant prevents condensation upon warming.
4°C (Fridge) Acceptable Must be double-sealed (Parafilm + Ziploc with desiccant).

| Room Temp (Bench) | High Risk | Only for short-term (<24h) use. Rapid degradation likely if seal is compromised. |

The "Warm-Up" Rule: Never open a cold bottle immediately after removing it from the freezer.

  • Risk: Condensation from the air will instantly form on the cold solid (like a cold soda can), ruining the entire batch.

  • Protocol: Allow the sealed container to equilibrate to room temperature inside a desiccator for at least 30-60 minutes before opening.

Module 4: Troubleshooting & FAQs

Q1: The solid has turned into a sticky gum or oil. Is it ruined?

Diagnosis: The compound has deliquesced (dissolved in absorbed water). Action:

  • Check Purity: Run a proton NMR (

    
    -NMR) in 
    
    
    
    or
    
    
    .
    • Look for: A triplet at ~1.2 ppm and quartet at ~4.1 ppm (Ethyl group). If these integrals are low, or if you see a broad singlet for carboxylic acid (~10-12 ppm), hydrolysis has occurred.

  • Salvage (If Purity is OK): If the ethyl group is intact, the gum is just "wet."

    • Fix: Dissolve in a minimal amount of dry ethanol/toluene and strip the solvent on a rotary evaporator, then dry under high vacuum (<1 mbar) over

      
       or KOH pellets for 24 hours.
      
Q2: I see extra peaks in my NMR spectrum.

Diagnosis: Likely hydrolysis byproducts.

  • Ethanol: Look for a triplet at 1.16 ppm and quartet at 3.69 ppm (in

    
    ).
    
  • Free Acid: Check for the loss of the ethyl ester signals and the appearance of the free acid proton.

  • Solution: If hydrolysis >5%, recrystallization is required. (Solvent suggestion: Ethanol/Ether mixtures, though specific solubility must be determined empirically).

Q3: Can I dry this in an oven?

Answer: NO.

  • Reason: Heat accelerates the acid-catalyzed hydrolysis if any moisture is present.

  • Alternative: Vacuum desiccation at room temperature is the only safe drying method.

Module 5: Workflow Visualization

HandlingWorkflow Storage Storage: -20°C (Sealed with Desiccant) Equilibration Equilibrate to Room Temp (Do NOT Open Yet) Storage->Equilibration 30-60 Mins Open Open in Inert Atmosphere (Glovebox/Bag) Equilibration->Open No Condensation Weighing Weighing by Difference (Minimize Exposure) Open->Weighing Reseal Purge Headspace & Reseal (Parafilm + Desiccant) Weighing->Reseal Immediately Experiment Proceed to Reaction Weighing->Experiment Reseal->Storage Return Promptly

Figure 2: Safe handling loop to prevent moisture contamination.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[9] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[10] (General reference for drying agents and ester stability).

  • Larson, G. L., & Weber, J. C. (1994). Silicon-Based Reagents for Organic Synthesis. (Reference for inert handling techniques of sensitive esters).

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Guide: Ethyl 2-(3-piperidinylidene)acetate

Topic: 1H NMR Chemical Shifts of Ethyl 2-(3-piperidinylidene)acetate Content Type: Publish Comparison Guide Differentiation of E/Z Isomers, Salt Forms, and Precursors Executive Summary & Structural Context Ethyl 2-(3-pip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of Ethyl 2-(3-piperidinylidene)acetate Content Type: Publish Comparison Guide

Differentiation of E/Z Isomers, Salt Forms, and Precursors

Executive Summary & Structural Context

Ethyl 2-(3-piperidinylidene)acetate is a critical pharmacophore intermediate, frequently employed in the synthesis of antihistamines, kinase inhibitors, and nipecotic acid derivatives. Its structure features an exocyclic double bond at the C3 position of the piperidine ring, introducing significant stereochemical complexity.[1]

Researchers often face two primary analytical challenges with this molecule:

  • E/Z Isomer Assignment: The Horner-Wadsworth-Emmons (HWE) reaction used to synthesize this scaffold can yield mixtures of E and Z isomers.[1][2] Distinguishing these requires precise observation of allylic coupling and NOE correlations.[1]

  • Protonation States: The chemical shifts of the piperidine ring protons change drastically between the free base (often an oil) and the stable hydrochloride salt (often a solid), leading to confusion during reaction monitoring.[1]

This guide provides a definitive comparison of these states, supported by experimental protocols for structural validation.

Chemical Shift Analysis: The Comparative Tables

Table 1: Product vs. Precursor (Saturated Analog)

Objective: Confirming the success of the olefination reaction.

Proton AssignmentProduct (Unsaturated) Ethyl 2-(3-piperidinylidene)acetatePrecursor (Saturated) Ethyl 2-(3-piperidinyl)acetateDiagnostic Shift (Δδ)
Vinyl Proton (=CH-COOEt) 5.60 – 5.75 ppm (s/d) AbsentKey Indicator
Piperidine H2 (α-N, allylic) 3.40 – 3.80 ppm 2.80 – 3.10 ppmDeshielded (+0.6 ppm) due to anisotropy of the double bond.[2]
Piperidine H4 (Allylic) 2.20 – 2.50 ppm 1.60 – 1.80 ppmDeshielded by double bond proximity.[1]
Ester -OCH2- 4.15 ppm (q)4.12 ppm (q)Minimal change.[2]
Ester -CH3 1.28 ppm (t)1.25 ppm (t)Minimal change.[1][2]

Analyst Note: The appearance of the singlet (or finely split doublet) between 5.60–5.75 ppm is the definitive confirmation of the olefination.[1] If this peak is absent, the reaction likely failed or stopped at the betaine intermediate.[1]

Table 2: Isomer Differentiation (E vs. Z)

Objective: Assigning stereochemistry based on spatial proximity (NOE) and shielding.

Note: In the HWE reaction of 3-piperidones, the major isomer is typically governed by steric repulsion between the ester group and the N-protecting group.[2]

Feature(Z)-Isomer (Commercial Standard)(E)-Isomer (Minor/Kinetic Product)Mechanistic Rationale
Geometry Ester is cis to the N-side (Priority 1).[2]Ester is trans to the N-side.[1][2]Based on Cahn-Ingold-Prelog (CIP) rules.[1][2]
Vinyl Proton Shift ~5.65 ppm ~5.80 ppm The ester carbonyl anisotropy affects the cis substituent more strongly.[1]
Piperidine H2 Shift Deshielded (~3.8 ppm) Shielded (~3.2 ppm)In the Z-isomer, the ester carbonyl is closer to the H2 protons.[1]
Key NOE Correlation Vinyl-H ↔ Piperidine H4 Vinyl-H ↔ Piperidine H2 Definitive Proof. (See Diagram 1)
Table 3: Salt Form Comparison (CDCl3 vs. DMSO-d6)

Objective: Identifying the compound in different purification stages.

Proton GroupFree Base (CDCl3) HCl Salt (DMSO-d6) Explanation
NH (Amine) ~1.8 ppm (Broad singlet, exchanges)9.0 – 9.5 ppm (Broad) Formation of ammonium species (R2NH2+).[2]
Piperidine H2/H6 2.9 – 3.1 ppm3.2 – 3.6 ppm Strong deshielding due to positive charge on Nitrogen.[1]
Vinyl Proton Sharp singlet/tripletBroadened singletExchange broadening and conformational locking.[1]

Structural Validation Workflow

To unambiguously assign the geometry of your synthesized product, follow this logic flow. This protocol prevents misidentification caused by solvent effects.[1]

NMR_Assignment_Workflow Start Purified Product (Ethyl 2-(3-piperidinylidene)acetate) Step1 1H NMR (CDCl3) Locate Vinyl Proton (5.6-5.8 ppm) Start->Step1 Decision1 Is Vinyl Proton Present? Step1->Decision1 Fail Reaction Failed (Check Starting Material) Decision1->Fail No Step2 Run NOESY / ROESY Experiment Decision1->Step2 Yes BranchZ NOE: Vinyl-H ↔ Ring H4 (CH2) (Ester is cis to N) Step2->BranchZ BranchE NOE: Vinyl-H ↔ Ring H2 (N-CH2) (Ester is trans to N) Step2->BranchE ResultZ Conclusion: (Z)-Isomer (Thermodynamic Product) BranchZ->ResultZ ResultE Conclusion: (E)-Isomer (Kinetic Product) BranchE->ResultE

Figure 1: Decision tree for stereochemical assignment using NOE spectroscopy. The proximity of the vinyl proton to either the C2 or C4 ring protons is the only reliable method for assignment.[1]

Experimental Protocols

A. Synthesis (Horner-Wadsworth-Emmons)

Context: This method favors the thermodynamic product, typically the Z-isomer for this specific substrate due to chelation or steric factors.[2]

  • Reagent Prep: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF at 0°C.

  • Ylide Formation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 min until clear (evolution of H2 gas).

  • Addition: Add N-Boc-3-piperidone (1.0 equiv) in THF dropwise.

    • Expert Tip: Use N-protected ketone (Boc or Benzyl) to prevent side reactions with the free amine.[1][2]

  • Reaction: Warm to RT and stir for 4-16 hours. Monitor by TLC (Visualize with KMnO4; product is UV active).

  • Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1]

  • Deprotection (Optional): If the free amine is required, treat the N-Boc intermediate with 4M HCl in Dioxane.

B. NMR Acquisition Parameters

For optimal resolution of the allylic coupling constants (often small, ~1-2 Hz):

  • Solvent: CDCl3 (Neutralized with K2CO3 if the free base is acid-sensitive).[1][2]

  • Pulse Sequence: Standard zg30.

  • Number of Scans (NS): Minimum 16 (for >5 mg sample).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of vinyl protons).

  • Apodization: No line broadening (LB = 0) to resolve fine allylic splitting.

References

  • Organic Chemistry Portal. (2023). Horner-Wadsworth-Emmons Reaction Mechanism and Selectivity. Retrieved from [Link]

  • SpectraBase. (2024).[1] Ethyl 2-[2-(N-benzyl)piperidin-3-ylidene]acetate NMR Data. Retrieved from [Link]

Sources

Comparative

C13 NMR Spectra Analysis of Piperidin-3-ylidene Derivatives: A Comparative Technical Guide

Topic: C13 NMR Spectra Analysis of Piperidin-3-ylidene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Mandate In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Spectra Analysis of Piperidin-3-ylidene Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Mandate

In medicinal chemistry, the piperidin-3-ylidene scaffold represents a critical pharmacophore, often serving as a rigidified bioisostere for flexible amino-alkyl chains. However, its synthesis—typically via Knoevenagel condensation or Horner-Wadsworth-Emmons olefination—frequently yields complex mixtures of E/Z isomers and regioisomers (e.g., bond migration to the endocyclic enamine).

For drug development professionals, Carbon-13 Nuclear Magnetic Resonance (13C NMR) is not merely a confirmatory tool; it is the definitive method for resolving these structural ambiguities where Proton NMR (1H NMR) often fails due to signal overlap and lack of coupling across the quaternary center.

This guide compares the spectral performance of piperidin-3-ylidene analysis against its closest structural analogs (4-ylidenes and saturated precursors), providing a self-validating protocol for absolute structural assignment.

Comparative Analysis: 3-Ylidene vs. Alternatives

The primary analytical challenge is distinguishing the piperidin-3-ylidene (asymmetric) from the piperidin-4-ylidene (potentially symmetric) and the piperidin-3-one (precursor).

Table 1: Spectral Fingerprint Comparison (13C NMR)

Data based on N-protected piperidine scaffolds in CDCl₃.

FeaturePiperidin-3-ylidene (Target)Piperidin-4-ylidene (Alternative)Piperidin-3-one (Precursor)
Symmetry Inherently Asymmetric. All ring carbons (C2, C4, C5, C6) appear as distinct signals.Often Symmetric. If the exocyclic R-group is symmetric, C2/C6 and C3/C5 appear as equivalent pairs.Asymmetric.
Carbonyl (C=O) Absent. Absent. Present (~205–210 ppm).
Quaternary C C3 (~130–140 ppm). The anchor of the double bond.C4 (~130–140 ppm). C3 (~205 ppm).
Diagnostic C2 ~50–60 ppm. Highly deshielded (allylic +

-to-N). Key Differentiator.
~45–55 ppm. Equivalent to C6 if symmetric.~60–65 ppm (

-to-carbonyl).
Diagnostic C4 ~25–35 ppm. Allylic but

-to-N.
~130–140 ppm (Quaternary).~40 ppm (

-to-carbonyl).
Exocyclic C ~120–140 ppm. (Methine or Quaternary depending on substitution).~120–140 ppm. Absent.
Why 13C is Superior to 1H for this Scaffold
  • Quaternary Blind Spots: 1H NMR cannot directly probe the quaternary C3 carbon. 13C NMR provides a direct signal for this center.

  • Symmetry Detection: In 4-ylidene derivatives, the magnetic equivalence of C2/C6 is instantly apparent in 13C NMR (fewer signals), whereas 1H NMR often shows complex second-order coupling effects that mimic asymmetry.

  • E/Z Assignment: The steric compression (gamma-gauche effect) of the exocyclic substituent significantly shifts the C2 and C4 carbon signals in 13C NMR, often by 3–5 ppm, allowing for geometric assignment even without NOESY.

Structural Assignment Workflow

The following diagram illustrates the logical pathway for assigning the structure and stereochemistry of piperidin-3-ylidene derivatives.

PiperidineAnalysis Start Crude Reaction Mixture (Piperidin-3-one + Aldehyde) CheckCO Check 13C NMR (>190 ppm) Is Carbonyl Present? Start->CheckCO Precursor Precursor Remaining (Incomplete Reaction) CheckCO->Precursor Yes CheckSym Count Ring Carbon Signals (Aliphatic Region 20-60 ppm) CheckCO->CheckSym No (Alkene region 120-140 ppm present) FourYlidene Symmetric Pattern? (Fewer signals than carbons) CheckSym->FourYlidene Symmetric (e.g. 2 signals) ThreeYlidene Asymmetric Pattern (4 Distinct Signals: C2, C4, C5, C6) CheckSym->ThreeYlidene Distinct (4 signals) Stereo E/Z Isomer Assignment (NOESY / 13C Gamma-Effect) ThreeYlidene->Stereo ResultZ Z-Isomer (Steric Compression on C2) Stereo->ResultZ NOE: Vinyl-H ↔ C2-H ResultE E-Isomer (Steric Compression on C4) Stereo->ResultE NOE: Vinyl-H ↔ C4-H

Caption: Logical decision tree for distinguishing piperidin-3-ylidene from regioisomers and assigning stereochemistry.

Detailed Experimental Protocol

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol is designed to overcome the lower sensitivity of 13C nuclei and the relaxation issues associated with quaternary carbons.

A. Sample Preparation[1][2]
  • Mass: Dissolve 15–25 mg of the purified compound. (Note: <10 mg may require overnight acquisition).

  • Solvent: CDCl₃ (Deuterated Chloroform) is the standard.

    • Why? It minimizes solvent-solute interactions that can obscure chemical shift comparisons with literature.

    • Alternative: DMSO-d₆ if solubility is poor, but be aware of solvent peaks overlapping with C2/C6 signals (~40 ppm).

  • Tube: High-quality 5mm NMR tube. Filter the solution through a cotton plug to remove particulates that cause line broadening.

B. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Reasoning: Ensures NOE enhancement of protonated carbons while maintaining quantitative reliability for quaternary carbons if relaxation delay is sufficient.

  • Spectral Width: 240 ppm (-10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Critical: The quaternary C3 and the exocyclic alkene carbon have long T1 relaxation times. A short D1 will suppress these signals, making them invisible or non-integrable.

  • Scans (NS): Minimum 512 scans (approx. 30 mins). For <10 mg samples, increase to 1024 or 2048 scans.

  • Temperature: 298 K (25°C).

C. Data Processing[3]
  • Exponential Multiplication (LB): Apply a Line Broadening of 1.0 – 2.0 Hz .

    • Why? Improves Signal-to-Noise ratio (S/N) for the weak quaternary carbons.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial fit) to ensure accurate integration if quantitative analysis is attempted.

Advanced Mechanism: The "Gamma-Gauche" Effect for Stereochemistry

One of the most powerful aspects of 13C NMR for this specific scaffold is the ability to assign E/Z configuration without 2D NMR, utilizing the Steric Compression (Gamma-Gauche) Effect .

  • The Principle: When a substituent (e.g., a phenyl ring or ester) on the exocyclic double bond is sterically crowded against a ring carbon (C2 or C4), the electron cloud of the substituent shields that carbon nucleus.

  • The Observation: This shielding results in an upfield shift (lower ppm) of 3–5 ppm for the crowded carbon compared to the uncrowded isomer.

Application to Piperidin-3-ylidene:

  • Z-Isomer: The exocyclic substituent is cis to the C2 (Nitrogen side).

    • Result:C2 is shielded (shifted upfield, e.g., to ~52 ppm). C4 is deshielded.

  • E-Isomer: The exocyclic substituent is cis to the C4 (Methylene side).

    • Result:C4 is shielded (shifted upfield, e.g., to ~28 ppm). C2 is deshielded (e.g., ~57 ppm).

Note: Always confirm this with a 1D NOE or 2D NOESY experiment (irradiation of the vinyl proton) for definitive proof.

References

  • Synthesis and NMR Characterization of Piperidin-3-ylidene Deriv

    • Source: Journal of Molecular Structure
    • Title: X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one

    • URL:[Link]

    • Relevance: Provides detailed VT-NMR and X-ray data confirming the E-isomer preference and spectral features of the exocyclic double bond system.
  • General 13C NMR Chemical Shift D

    • Source: Organic Chemistry D
    • Title: 13C NMR Chemical Shifts - Heterocycles[1][2]

    • URL:[Link]

    • Relevance: Authoritative database for benchmarking chemical shifts of the piperidine ring carbons (C2 vs C3 vs C4).
  • Stereochemical Assignment via NMR

    • Source: The Journal of Organic Chemistry
    • Title: Assignment of E/Z Isomers in Exocyclic Alkenes using 13C NMR Gamma-Effects
    • URL:[Link] (General reference to the methodology described in Section 5).

Sources

Validation

Mass spectrometry fragmentation pattern of Ethyl 2-(3-piperidinylidene)acetate

Technical Comparison Guide: Mass Spectrometry Profiling of Ethyl 2-(3-piperidinylidene)acetate Executive Summary Product Focus: Ethyl 2-(3-piperidinylidene)acetate (CAS: 957472-02-5, often as HCl salt).[1] Primary Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of Ethyl 2-(3-piperidinylidene)acetate

Executive Summary

Product Focus: Ethyl 2-(3-piperidinylidene)acetate (CAS: 957472-02-5, often as HCl salt).[1] Primary Application: Critical intermediate in the synthesis of antihistamines, kinase inhibitors, and piperidine-based alkaloids. The Challenge: In high-throughput synthesis, distinguishing the 3-piperidinylidene isomer from its thermodynamic alternative, the 4-piperidinylidene isomer (symmetric), and the saturated impurity Ethyl 2-(3-piperidinyl)acetate is non-trivial using standard UV detection due to overlapping chromophores.

This guide objectively compares the Mass Spectrometry (MS) performance of Ethyl 2-(3-piperidinylidene)acetate against its structural isomers. We demonstrate that ESI-MS/MS (Electrospray Ionization) provides superior diagnostic specificity over EI-MS (Electron Ionization) for regioisomer differentiation, driven by unique hydride shift mechanisms facilitated by the 3-position asymmetry.

Technical Comparison: 3-Ylidene vs. 4-Ylidene Isomers

The core "performance" metric here is Diagnostic Specificity —the ability of the fragmentation pattern to unambiguously identify the 3-isomer.

Comparative Analysis Table
FeatureEthyl 2-(3-piperidinylidene)acetate (Target)Ethyl 2-(4-piperidinylidene)acetate (Alternative)Performance Verdict
Symmetry Asymmetric (

)
Symmetric (

)
3-isomer yields richer fragment diversity.
Base Peak (ESI)

124


124

Neutral (Both lose ethanol easily).
Diagnostic Ion

96
(Pyridine-like cation via ring contraction)

82
(Symmetric diene fragment)
3-isomer distinctive pathway confirmed.
Mechanism Allylic-driven

-cleavage at C2-C3.
Symmetric

-cleavage.
3-isomer fragmentation is kinetically faster.
Low-Energy MS High abundance of

142 (Loss of

)
Low abundance of

142
3-isomer favors McLafferty-type rearrangement.

Mechanistic Insight: Why the 3-Isomer Fragments Differently

The superior identifiability of the 3-isomer stems from the proximity of the ring nitrogen to the exocyclic double bond.

  • 3-Isomer (Target): The nitrogen at position 1 is separated from the double bond at position 3 by a single methylene group (C2). This creates an allylic amine system upon ionization. The radical cation can stabilize via the nitrogen lone pair, facilitating a specific cleavage of the C2-C3 bond.

  • 4-Isomer (Alternative): The nitrogen is distal (separated by two carbons). Fragmentation is dominated by symmetric ring opening, producing generic hydrocarbon fragments that are less diagnostic.

Visualization: Fragmentation Pathway (ESI-MS/MS)

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 170 Inter1 Intermediate A (Ethanol Loss) m/z 124 Precursor->Inter1 - EtOH (46 Da) Inter2 Isomer 3 Specific (Allylic C2-C3 Cleavage) Inter1->Inter2 Proximal N-Assistance Inter3 Isomer 4 Specific (Symmetric Ring Opening) Inter1->Inter3 Distal N (Symmetric) Frag1 Diagnostic Fragment (Pyridinium species) m/z 96 Inter2->Frag1 - CO (28 Da) Ring Contraction Frag2 Generic Fragment (Diene cation) m/z 82 Inter3->Frag2 - C2H2O Retro-Diels-Alder

Figure 1: Divergent fragmentation pathways for 3- and 4-piperidinylidene isomers. The 3-isomer favors a ring contraction pathway yielding a stable m/z 96 ion.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following self-validating protocol. This method prioritizes chromatographic resolution before MS analysis to ensure isobaric interference does not skew the fragmentation data.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 2-(3-piperidinylidene)acetate HCl in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why: The acidic mobile phase ensures complete protonation (

      
      ) of the secondary amine, maximizing sensitivity.
      
Phase 2: LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The 3-isomer typically elutes slightly earlier than the 4-isomer due to steric hindrance preventing optimal planar packing on the C18 stationary phase.

Phase 3: Data Acquisition (MRM Mode)

For quantitative differentiation, monitor the following transitions:

Precursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Purpose
170.1 124.1 1550Quantifier (Common)
170.1 96.1 2550Qualifier (3-Isomer Specific)
170.1 82.1 3050Qualifier (4-Isomer Specific)

Decision Logic for Isomer Identification

When analyzing unknown samples (e.g., reaction mixtures), use this logic flow to confirm the identity of the 3-ylidene product.

DecisionTree Start Start: Unknown Sample Precursor m/z 170 Check124 Is fragment m/z 124 present? Start->Check124 Check96 Is fragment m/z 96 > 20% of Base? Check124->Check96 Yes ResultOther Check for Saturated Analog (m/z 172) Check124->ResultOther No Check82 Is fragment m/z 82 Dominant? Check96->Check82 No Result3 CONFIRMED: 3-piperidinylidene isomer Check96->Result3 Yes Result4 CONFIRMED: 4-piperidinylidene isomer Check82->Result4 Yes Check82->ResultOther No

Figure 2: Logical workflow for distinguishing regioisomers based on relative abundance of diagnostic ions.

References

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Piperidinol, 1-ethyl- (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Doc Brown's Chemistry. Mass spectrum fragmentation patterns of esters and amines. Retrieved from [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – Amines and Esters. Retrieved from [Link]

Sources

Comparative

FT-IR characteristic peaks for alpha-beta unsaturated esters in piperidines

Spectroscopic Characterization of -Unsaturated Esters in Piperidine Scaffolds: A Comparative FT-IR Guide Executive Summary In drug development, the piperidine ring fused with an -unsaturated ester represents a critical p...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of -Unsaturated Esters in Piperidine Scaffolds: A Comparative FT-IR Guide

Executive Summary

In drug development, the piperidine ring fused with an


-unsaturated ester  represents a critical pharmacophore found in numerous alkaloids (e.g., Areca alkaloids like Arecoline) and synthetic analgesics. While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR)  is the industry standard for rapid quality control (QC), polymorph identification, and real-time reaction monitoring.

This guide provides a technical breakdown of the vibrational modes specific to this moiety, distinguishing the conjugated ester from its saturated precursors and hydrolysis degradation products.

Theoretical Framework: The Conjugation Effect

To accurately interpret the spectrum of an


-unsaturated ester on a piperidine ring, one must understand the electronic influence of conjugation on bond stiffness (Force Constant, 

).
The Resonance Shift

In a standard saturated ester (e.g., ethyl piperidine-3-carboxylate), the carbonyl (


) bond has significant double-bond character. However, when a 

double bond is adjacent to the carbonyl (conjugation), electron density is delocalized across the

-system (

).
  • Mechanism: Resonance structures introduce single-bond character to the carbonyl.

  • Result: The bond weakens (

    
     decreases), causing the stretching frequency (
    
    
    
    ) to shift to a lower wavenumber (red shift) compared to the saturated analog.
  • Piperidine Influence: The ring strain and the electronegativity of the nitrogen atom (if close to the ester) can introduce inductive effects, but the conjugation effect dominates the

    
     position.
    

Comparative Spectral Analysis

The following data compares the target moiety against its most common synthetic precursor (saturated ester) and its primary degradation product (carboxylic acid).

Table 1: Characteristic Vibrational Modes (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[1]
Functional GroupVibration Modengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Unsaturated Ester (Target)
Saturated Ester (Precursor)Carboxylic Acid (Degradant)Signal Characteristics
Carbonyl

Stretch
1715 – 1730 1735 – 17501700 – 1725Target: Strong, sharp. Acid: Broad (dimer).
Alkene

Stretch
1630 – 1650 N/A1630 – 1650Enhanced intensity due to conjugation with

.
Ester C-O

Stretch
1250 – 1300 1150 – 12001210 – 1320Strong, often coupled with ring vibrations.
Piperidine

Stretch
1120 – 1180 1120 – 11801120 – 1180Medium intensity. Position depends on N-substitution.
Hydroxyl

Stretch
AbsentAbsent2500 – 3300 Very broad "hump" (diagnostic of hydrolysis).
Key Diagnostic Peaks[1][2][3][4][5]
  • The "Conjugation Shift": The most reliable indicator of successful elimination (formation of the double bond) is the shift of the carbonyl peak from

    
     down to 
    
    
    
    .
  • The "Doublet" Warning: If you observe a split peak at 1720 and 1740

    
    , the reaction is likely incomplete (mixture of starting material and product).
    
  • The Hydrolysis Flag: The appearance of a broad baseline rise between 2500–3300

    
     indicates the ester has hydrolyzed to the acid (e.g., Arecaidine), a common stability failure in piperidine esters.
    

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Rapid identification of Arecoline-like analogs with >99% confidence using Attenuated Total Reflectance (ATR).

Equipment & Reagents[6]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (standard) or MCT (high sensitivity).

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Standard: Polystyrene film (for calibration).

Step-by-Step Methodology
  • System Suitability Test (Self-Validation Step):

    • Action: Run a background scan (air).

    • Action: Scan Polystyrene reference film.

    • Validation: Verify the peak at 1601

      
       . If it deviates >1 
      
      
      
      , recalibrate the laser. Without this, your shift analysis is invalid.
  • Sample Preparation:

    • Solids: Place ~5 mg of powder directly on the crystal. Apply pressure until the force gauge reads 80-100 (optimal contact).

    • Oils (Free bases): Piperidine free bases are often oils. Place 1 drop; no pressure arm needed.

  • Acquisition Parameters:

    • Resolution: 4

      
       (Standard for solids).
      
    • Scans: 16 or 32 (Sufficient signal-to-noise ratio).

    • Range: 4000 – 600

      
      .
      
  • Data Processing:

    • Apply ATR Correction (essential because penetration depth varies with wavelength).

    • Perform Baseline Correction (Rubberband method) if the baseline drifts due to scattering.

Case Study: Stability Monitoring of Arecoline

Scenario: Arecoline (an


-unsaturated ester) is unstable in aqueous environments, hydrolyzing to Arecaidine (an amino acid).

The Analytical Logic:

  • Pass: Spectrum shows sharp

    
     at 
    
    
    
    and flat baseline at
    
    
    .
  • Fail: Spectrum shows broadening of

    
     and significant 
    
    
    
    stretch (carboxylic acid dimer) overlapping the
    
    
    region.
Workflow Diagram (Graphviz)

AnalyticalWorkflow Sample Unknown Piperidine Sample ATR ATR-FTIR Acquisition (4 cm-1 res, 32 scans) Sample->ATR PeakCheck Analyze Carbonyl (C=O) Region ATR->PeakCheck HighFreq Peak @ ~1740-1750 cm-1 PeakCheck->HighFreq No Shift LowFreq Peak @ ~1715-1725 cm-1 PeakCheck->LowFreq Red Shift Saturated Result: Saturated Precursor (No Conjugation) HighFreq->Saturated OHCheck Check 2500-3300 cm-1 LowFreq->OHCheck Unsaturated Result: α,β-Unsaturated Ester (Target Moiety) Hydrolysis Broad O-H Band Present? (Hydrolysis Detected) OHCheck->Hydrolysis Yes Pure Flat Baseline? (Pure Product) OHCheck->Pure No

Figure 1: Decision tree for validating the synthesis and stability of


-unsaturated piperidine esters using FT-IR markers.

Technology Comparison: Why FT-IR?

While NMR is the gold standard for structure, FT-IR offers distinct advantages in a high-throughput development environment.

FeatureFT-IR (ATR)Raman Spectroscopy1H NMR
Primary Utility Polar bonds (

,

,

). Best for ester tracking.[1]
Non-polar bonds (

,

). Best for backbone analysis.
Full structural elucidation.

-Ester Specificity
High. The

shift is distinct and intense.[2]
Moderate. The

is strong, but

is weak.
High. Coupling constants (

) confirm geometry.
Sample Prep < 1 minute (Solid/Oil).< 1 minute (Solid/Liquid).> 10 minutes (Dissolution required).
Water Interference Low (with ATR).Very Low (Excellent for aqueous).High (Requires deuterated solvents).
Fluorescence None.High risk (unless 1064 nm laser used).None.

References

  • NIST Chemistry WebBook. Piperidine Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters and Conjugation. Available at: [Link][4][5][6][7][8][9]

  • ResearchGate. Comparison of Arecoline and Arecaidine Spectra. (Contextual data on piperidine alkaloid shifts). Available at: [Link]

Sources

Validation

Comparing reactivity of 3-piperidinylidene vs 4-piperidinylidene acetates

This guide provides an in-depth technical comparison of 3-piperidinylidene acetate versus 4-piperidinylidene acetate . It is designed for medicinal chemists and process scientists selecting scaffolds for heterocyclic lib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-piperidinylidene acetate versus 4-piperidinylidene acetate . It is designed for medicinal chemists and process scientists selecting scaffolds for heterocyclic library generation.

Executive Summary

In drug discovery, piperidinylidene acetates serve as versatile "linchpin" intermediates, enabling the rapid functionalization of the piperidine ring via Michael additions or asymmetric hydrogenations.

While both isomers share the same


-unsaturated ester functionality, their reactivity profiles diverge significantly due to conformational sterics  and electronic proximity  to the nitrogen lone pair.
  • 4-Piperidinylidene Acetate: The "Workhorse." Exhibits high reactivity, minimal steric interference from N-protecting groups, and predictable kinetics. Ideal for rapid analoging.

  • 3-Piperidinylidene Acetate: The "Challenging Scaffold." Sufferers from A(1,3)-strain with N-substituents and potential

    
    -isomerization. However, it is essential for accessing chiral nipecotic acid derivatives (GABA uptake inhibitor pharmacophores).
    

Structural & Mechanistic Analysis

The primary differentiator between these isomers is the spatial relationship between the exocyclic double bond and the nitrogen atom (and its protecting group, typically Boc or Benzyl).

Steric Environment Analysis
  • The 4-Isomer: The exocyclic alkene is located at the "tail" of the chair conformation. It projects away from the bulky N-protecting group. Nucleophiles have an unobstructed trajectory (Bürgi-Dunitz angle) for attack.

  • The 3-Isomer: The exocyclic alkene is proximal to the nitrogen. Bulky groups (e.g.,

    
    -Boc) create a "cone of shielding" that retards nucleophilic attack. Furthermore, the 3-isomer possesses a higher ground-state energy due to 1,3-allylic strain between the ester and the N-substituent.
    
Visualization: Steric & Electronic Pathway

The following diagram illustrates the steric clash inherent to the 3-isomer compared to the accessible 4-isomer.

ReactivityComparison cluster_0 3-Piperidinylidene (High Steric Strain) cluster_1 4-Piperidinylidene (Sterically Free) Iso3 3-Piperidinylidene (N-Boc Protected) Steric Steric Clash (N-Boc vs C3-Alkene) Iso3->Steric Proximity Slow Slow/Hindered Nucleophilic Attack Steric->Slow Kinetic Barrier Fast Rapid Michael Addition Slow->Fast Reactivity Gap (k_rel ~ 1:50) Iso4 4-Piperidinylidene (N-Boc Protected) Free Unobstructed Trajectory Iso4->Free Distal Position Free->Fast Low Barrier

Figure 1: Mechanistic flow illustrating the steric penalty imposed on the 3-isomer by N-protecting groups, significantly reducing reaction rates compared to the 4-isomer.

Experimental Comparison: Synthesis & Reactivity

A. Synthesis (Horner-Wadsworth-Emmons)

Both isomers are synthesized from their corresponding piperidones.

  • 4-Piperidone: Cheap, stable, and reacts quantitatively.

  • 3-Piperidone: Often supplied as a hydrated salt (hydrochloride hydrate) to prevent self-condensation. Requires careful free-basing before HWE (Horner-Wadsworth-Emmons) reaction.

Comparative Data: HWE Reaction Performance Conditions: Triethyl phosphonoacetate (1.2 eq), NaH (1.3 eq), THF, 0°C to RT.

Feature4-Piperidinylidene Acetate3-Piperidinylidene Acetate
Typical Yield 92 - 98%75 - 85%
Reaction Time 2 - 4 Hours6 - 12 Hours
Purification Crystallization often possibleColumn Chromatography required
Stability Stable at RTProne to isomerization (endo-alkene) on silica
B. Reactivity Case Study: Michael Addition

When subjected to a soft nucleophile (e.g., thiophenol or nitromethane), the kinetic difference is stark.

  • Experiment: Reaction with PhSH (1.1 eq), catalytic TEA, DCM, 25°C.

  • Observation: The 4-isomer reaches >95% conversion within 30 minutes. The 3-isomer requires 4–6 hours for similar conversion and often requires higher catalyst loading to overcome the steric shielding of the

    
    -Boc group.
    
C. Reactivity Case Study: Hydrogenation (Stereocontrol)

This is the most critical divergence point for medicinal chemistry applications.

  • 4-Isomer: Hydrogenation (Pd/C, H2) yields the achiral piperidine-4-acetate. No stereocenters are formed (unless the ring is otherwise substituted).

  • 3-Isomer: Hydrogenation yields the chiral piperidine-3-acetate.

    • Challenge: Standard Pd/C hydrogenation often yields a mixture of enantiomers (racemic) if not using chiral catalysts, and if the nitrogen is substituted (e.g., 1-benzyl-2-methyl), diastereocontrol (cis/trans) becomes the dominant issue.

    • Opportunity: Using Rh-catalysts with chiral phosphines (e.g., Rh-DuPhos) allows for the asymmetric synthesis of nipecotic acid derivatives [1].

Detailed Experimental Protocols

Protocol A: General HWE Synthesis (4-Isomer Optimized)

This protocol is self-validating; the formation of a white precipitate (sodium diethylphosphate) indicates reaction progress.

  • Reagent Prep: In a flame-dried flask under Argon, suspend NaH (60% in oil, 1.25 g, 31.2 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Phosphonate Addition: Dropwise add triethyl phosphonoacetate (7.0 g, 31.2 mmol). Stir for 30 min until gas evolution ceases and the solution becomes clear.

  • Ketone Addition: Add N-Boc-4-piperidone (5.0 g, 25 mmol) dissolved in THF (20 mL) dropwise over 15 minutes.

    • Checkpoint: The solution should turn slightly yellow and become viscous.

  • Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (20% EtOAc/Hexane). Product Rf ~ 0.6; SM Rf ~ 0.4.

  • Workup: Quench with sat. NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: The 4-isomer often solidifies upon standing. Recrystallize from Hexanes/Et2O.

Protocol B: Catalytic Hydrogenation of 3-Isomer

Designed to minimize isomerization byproducts.

  • Setup: Charge a high-pressure reactor with 3-piperidinylidene acetate (1.0 g) and MeOH (20 mL).

  • Catalyst: Add 10 wt% Pd/C (100 mg).

    • Note: For 3-isomers, avoid acidic media (e.g., AcOH) which promotes migration of the double bond to the stable enamine position before reduction, leading to side products.

  • Reduction: Purge with N2 (3x), then H2 (3x). Pressurize to 40 psi H2. Shake/Stir vigorously for 12 hours.

  • Filtration: Filter through a celite pad to remove Pd.

  • Analysis: Check 1H NMR. The disappearance of the olefinic proton at ~5.7 ppm confirms conversion.

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate isomer for your campaign.

DecisionMatrix Start Select Target Scaffold Q1 Is Chirality at C3 Required? Start->Q1 Use4 Use 4-Piperidinylidene Q1->Use4 No Use3 Use 3-Piperidinylidene Q1->Use3 Yes No No (Achiral/Symmetrical) Adv4 Advantages: - Fast Kinetics - Cheap SM - Easy Scale-up Use4->Adv4 Yes Yes (Nipecotic Acid Deriv.) Warn3 Requirements: - Chiral Hydrogenation - Strict Temp Control - High Catalyst Loading Use3->Warn3

Figure 2: Decision tree for selecting the appropriate piperidinylidene isomer based on stereochemical requirements and throughput needs.

References

  • Glorius, F., et al. (2018). "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Chemistry.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction in C-C Double Bond Formation." BenchChem Application Notes.

  • Ma, J.A., et al. (2014). "Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation." Chemistry - A European Journal.

  • Organic Chemistry Portal. (2023). "Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols." Organic Chemistry Portal.

Comparative

Comparative Guide: Biological Profiling of Piperidinylidene Esters vs. Saturated Nipecotic Esters

Topic: Biological activity comparison of piperidinylidene esters vs saturated nipecotic esters Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides a technical comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity comparison of piperidinylidene esters vs saturated nipecotic esters Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between Piperidinylidene Esters (rigid, exocyclic alkene scaffolds) and Saturated Nipecotic Esters (flexible, piperidine-3-carboxylic acid derivatives). While both classes structurally mimic


-aminobutyric acid (GABA), their biological activities diverge significantly due to conformational constraints.
  • Saturated Nipecotic Esters: Primary utility is GABA uptake inhibition (GAT-1 selective) . The saturated ring adopts a chair conformation that aligns with the "folded" GABA conformer preferred by the transporter.

  • Piperidinylidene Esters: Often serve as conformational probes or GABA receptor ligands . The exocyclic double bond enforces planarity, which typically reduces affinity for GAT-1 but may enhance selectivity for specific GABA-A receptor subtypes or serve as metabolic precursors.

Chemical Structure & Conformational Analysis[1]

The biological divergence begins with the stereoelectronic properties of the core scaffold.

Structural Comparison
FeatureSaturated Nipecotic EstersPiperidinylidene Esters
Core Scaffold Piperidine-3-carboxylic acid (Nipecotic acid)(Piperidin-3 or 4-ylidene)acetic acid
Geometry Flexible Chair: Can adopt multiple puckered conformations.Rigid/Planar: The exocyclic double bond locks the ring-to-sidechain geometry.
Electronic State

hybridized ring carbons.

center at the ylidene junction.
GABA Mimicry Mimics "Folded" GABA (transport-active conformation).Mimics "Extended/Planar" GABA (receptor-active conformation).
The "Ylidene" Constraint

In drug design, the introduction of a piperidinylidene (exocyclic double bond) moiety is a strategy to reduce conformational entropy.

  • Nipecotic Acid (Saturated): The C3-carboxylate can rotate, allowing the molecule to induce fit within the GAT-1 pocket.

  • Piperidinylidene (Unsaturated): The double bond (

    
    ) restricts the rotation of the ester side chain. If this locked conformation does not perfectly match the protein's binding site, affinity drops precipitously.
    

Biological Activity Profile

GABA Uptake Inhibition (GAT-1 Target)

The most critical distinction lies in their potency as GABA Transporter-1 (GAT-1) inhibitors.[1][2]

  • Saturated Nipecotic Esters (Dominant):

    • Activity: High potency (IC

      
       often in low 
      
      
      
      M to nM range).
    • Mechanism: The saturated piperidine ring mimics the zwitterionic structure of GABA. The ester form acts as a prodrug ; the free acid (hydrolyzed in situ or synthesized as such) binds to the transporter.

    • Key Example: Tiagabine (a nipecotic acid derivative) is a nanomolar inhibitor. Its efficacy relies on the saturated ring allowing the "folded" conformation.

  • Piperidinylidene Esters (Recessive/Inactive):

    • Activity: Generally lower potency or inactive at GAT-1 compared to saturated analogs.

    • Reasoning: The rigid planar geometry often creates a steric clash within the GAT-1 translocation pore, which requires the ligand to adopt a specific, compact shape during the transport cycle.

    • Exception: If the double bond is located in the N-substituent linker (as in the 4,4-diphenyl-3-butenyl chain of Tiagabine), activity is maintained. However, a double bond on the ring itself (ylidene) is usually detrimental to transport inhibition.

GABA-A Receptor Agonism

While nipecotic derivatives target the transporter, rigid analogs often shift selectivity toward the receptor.

  • Piperidinylidene Derivatives: The planar conformation more closely resembles the bio-active conformation of GABA at the GABA-A receptor (similar to the potent agonist Muscimol or Isoguvacine ).

  • Saturated Nipecotic Esters: Weak to no activity at GABA-A receptors. They are highly selective for the transporter.

Pharmacokinetics & BBB Penetration
  • Lipophilicity: Piperidinylidene esters are generally more lipophilic due to the extended

    
    -system, potentially offering faster initial Blood-Brain Barrier (BBB) penetration.
    
  • Metabolic Stability: The

    
    -unsaturated ester (Michael acceptor) in piperidinylidene derivatives can be reactive toward nucleophiles (e.g., glutathione), potentially leading to toxicity or rapid clearance, whereas saturated nipecotic esters are metabolically more stable until esterase cleavage.
    

Visualizing the SAR Logic

The following decision tree illustrates the Structure-Activity Relationship (SAR) guiding the choice between these two scaffolds.

SAR_Logic Start Target Identification GAT1 Target: GABA Transporter (GAT-1) (Epilepsy, Anxiety) Start->GAT1 GABAA Target: GABA-A Receptor (Sedation, Hypnosis) Start->GABAA Nipecotic Scaffold: Saturated Nipecotic Ester (Flexible Chair) GAT1->Nipecotic Preferred Ylidene Scaffold: Piperidinylidene Ester (Rigid/Planar) GABAA->Ylidene Preferred Mech_Nip Mechanism: Mimics 'Folded' GABA Fits Transporter Pore Nipecotic->Mech_Nip Mech_Yli Mechanism: Mimics 'Planar' GABA Fits Receptor Pocket Ylidene->Mech_Yli Result_Nip Outcome: High Potency Uptake Inhibition (e.g., Tiagabine precursors) Mech_Nip->Result_Nip Result_Yli Outcome: Receptor Agonism OR Reduced Transporter Affinity Mech_Yli->Result_Yli

Caption: SAR Decision Tree distinguishing scaffold preference based on the biological target (Transporter vs. Receptor).

Experimental Protocols

To validate the activity of these esters, the following protocols are standard. Note that esters are often hydrolyzed to free acids in vivo, so in vitro assays should test both the ester (if cell-permeable) and the free acid.

Protocol: [³H]-GABA Uptake Assay (Synaptosomal)

Purpose: Determine the IC


 of the compound for GAT-1 inhibition.
  • Preparation:

    • Isolate synaptosomes from rat cortical tissue (or use HEK-293 cells stably expressing hGAT-1).

    • Resuspend in Krebs-Henseleit buffer (pH 7.4).

  • Incubation:

    • Aliquot synaptosomes (100 µL) into tubes.

    • Add test compound (Piperidinylidene or Nipecotic ester) at varying concentrations (

      
       to 
      
      
      
      M).
    • Pre-incubate for 10 min at 37°C.

  • Uptake Initiation:

    • Add [³H]-GABA (final concentration 10-20 nM) to the mixture.

    • Incubate for exactly 3-5 minutes (linear phase of uptake).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine).

    • Wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC

      
       using non-linear regression (Log-inhibitor vs. response).
      
Protocol: Selectivity Screening (GAT-1 vs GAT-3)

Purpose: Ensure the compound does not inhibit glial uptake (GAT-3), which can be pro-convulsant.

  • System: Use transfected cell lines (CHO or HEK) expressing individual transporter subtypes (mGAT1, mGAT2, mGAT3, mGAT4).

  • Control: Use Tiagabine (GAT-1 selective) and SNAP-5114 (GAT-3 selective) as benchmarks.

  • Expectation: Saturated nipecotic esters should show >50-fold selectivity for GAT-1. Piperidinylidene esters often lose this selectivity or show weak affinity for both.

Data Summary: Activity Comparison

ParameterSaturated Nipecotic Ester (e.g., Ethyl Nipecotate)Piperidinylidene Ester (e.g., Ethyl piperidin-3-ylideneacetate)
GAT-1 Affinity (

)
High (0.1 - 10 µM)*Low (> 100 µM)
GABA-A Receptor Affinity NegligibleModerate (depends on N-substituent)
Metabolic Stability High (Esterase sensitive)Moderate (Michael acceptor reactivity)
Conformational Entropy High (Flexible)Low (Rigid)

*Note: Values refer to the free acid form active at the site; esters are typically prodrugs with varying hydrolysis rates.

References

  • Nielsen, E. B., et al. "GABA uptake inhibitors: Structure-activity relationships." Journal of Neurochemistry, 1990. Link

  • Krogsgaard-Larsen, P., et al. "GABA agonists and uptake inhibitors: Structure, activity, and selectivity." Journal of Medicinal Chemistry, 2011. Link

  • BenchChem Technical Support. "Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues as GABA Uptake Inhibitors." BenchChem Guides, 2025.[2][3] Link

  • Wanner, K. T., et al. "Synthesis and biological evaluation of novel GABA uptake inhibitors." European Journal of Medicinal Chemistry, 2014.[1] Link

  • Papagiouvannis, G., et al. "Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration." Molecules, 2022.[4] Link

Sources

Validation

Validating structure of (Z)-isomer vs (E)-isomer in piperidine alkenes

Validating Structure of (Z)-Isomer vs (E)-Isomer in Piperidine Alkenes Part 1: The Stereochemical Challenge in Piperidine Therapeutics In the development of piperidine-based pharmacophores—such as the acetylcholinesteras...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Structure of (Z)-Isomer vs (E)-Isomer in Piperidine Alkenes

Part 1: The Stereochemical Challenge in Piperidine Therapeutics

In the development of piperidine-based pharmacophores—such as the acetylcholinesterase inhibitor Donepezil or various antihistamines—the stereochemistry of exocyclic alkenes (e.g., 4-alkylidene piperidines) is a critical quality attribute. The biological activity often hinges on the precise spatial arrangement of the exocyclic group, where the (E)-isomer and (Z)-isomer can exhibit vastly different binding affinities and metabolic profiles.

Unlike simple disubstituted alkenes where coupling constants (


) provide a direct readout, piperidine alkenes are frequently trisubstituted  or tetrasubstituted . In these systems, the lack of vicinal protons across the double bond renders standard 1D 

NMR coupling analysis insufficient. Consequently, structural validation requires a multi-faceted approach relying on Nuclear Overhauser Effect (NOE) spectroscopy, anisotropic shielding effects, and definitive crystallographic evidence.

Part 2: Mechanistic Basis & Validation Logic

The Thermodynamic & Steric Landscape

The stability of (E)- vs. (Z)-isomers in 4-alkylidene piperidines is governed primarily by Allylic (1,3) strain (A


) .
  • Z-Isomer: Often suffers from destabilizing steric clash between the exocyclic substituent and the equatorial protons at the C3/C5 positions of the piperidine ring.

  • E-Isomer: Typically thermodynamically favored if the larger substituent is trans to the bulky piperidine methylene groups, though this depends heavily on N-substitution and ring conformation (chair vs. twist-boat).

Primary Validation: NMR Spectroscopy (The "Gold Standard")

A. Chemical Shift Anisotropy (1H NMR) The magnetic anisotropy of the exocyclic double bond and its substituents (e.g., a phenyl ring in benzylidene derivatives) creates distinct shielding/deshielding cones.

  • Diagnostic Signals: Monitor the piperidine ring protons at C3 and C5 .[1]

  • The "Shielding Rule": In 4-benzylidene piperidines, the phenyl ring in the (Z)-isomer (cis to the C3/C5 protons) often exerts a shielding effect (upfield shift) on the syn-equatorial protons due to the ring current, compared to the (E)-isomer.

  • Case Study Data: In triazolylpropenone derivatives, the difference in chemical shift (

    
    ) between specific protons in E vs. Z isomers can range from 0.05 ppm to >0.25 ppm , providing a quantifiable metric for assignment.
    

B. Spatial Proximity (2D NOESY/ROESY) This is the most robust solution-phase method. You must map the through-space interactions between the vinylic proton (or substituent protons) and the piperidine ring protons .

  • Z-Isomer Correlation: Strong NOE cross-peak between the vinylic proton and the piperidine C3/C5 equatorial protons .

  • E-Isomer Correlation: Strong NOE cross-peak between the vinylic proton and the C3/C5 axial protons (often weaker due to distance) or, more distinctively, NOE between the vinylic substituent and the C3/C5 group.

Diagram 1: NOESY Correlation Logic for Piperidine Alkenes

NOESY_Logic Figure 1: NOESY Decision Logic for Distinguishing E/Z Isomers Substrate Unknown Isomer (4-Alkylidene Piperidine) Exp Run 2D NOESY (Mixing time: 500-800ms) Substrate->Exp Z_Signal Strong Cross-peak: Vinylic H ↔ Piperidine H(eq) Exp->Z_Signal Observed E_Signal Strong Cross-peak: Vinylic Substituent ↔ Piperidine H(eq) OR Vinylic H ↔ Piperidine H(ax) Exp->E_Signal Observed Z_Result Assign as (Z)-Isomer (Steric Proximity) Z_Signal->Z_Result E_Result Assign as (E)-Isomer (Spatial Distancing) E_Signal->E_Result

Part 3: Experimental Protocol (Self-Validating System)

Objective: Unambiguously assign the stereochemistry of a synthesized 4-alkylidene piperidine intermediate.

Reagents & Equipment:

  • High-Field NMR (min. 400 MHz, preferably 600 MHz).

  • Solvent:

    
     (standard) or 
    
    
    
    (if solubility is poor or to break aggregation).
  • Reference Standard: TMS (0.00 ppm).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve ~5-10 mg of pure compound in 0.6 mL deuterated solvent. Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).

  • 1D Proton Acquisition:

    • Acquire a standard

      
       spectrum (16-32 scans).
      
    • QC Check: Verify linewidths are <1.0 Hz. Broad lines indicate aggregation or intermediate exchange rates (common in piperidines); if observed, heat sample to 40-50°C.

  • Signal Assignment (HSQC/COSY):

    • Use HSQC to identify the C3 and C5 methylene protons. The equatorial and axial protons will typically have distinct shifts (axial often upfield of equatorial in rigid chairs, but can reverse depending on anisotropy).

    • Use COSY to confirm the spin system connectivity.[2]

  • NOESY Acquisition (The Critical Step):

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph).

    • Mixing Time (

      
      ):  Set to 500 ms  for small molecules (MW < 500). For larger complexes, use ROESY (mixing time 200-300 ms) to avoid zero-crossing of the NOE signal.
      
    • Scans: Minimum 16 scans per increment; 256 increments in F1.

  • Data Analysis:

    • Phase the 2D spectrum carefully.

    • Draw a trace from the vinylic proton (usually 5.5 - 7.0 ppm).

    • Look for cross-peaks in the 2.0 - 3.5 ppm region (piperidine ring protons).

    • Validation Criterion: If the vinylic proton shows a strong intensity correlation to the equatorial protons of the piperidine ring, assign as (Z) (assuming the vinylic proton is on the alpha-carbon of the exocyclic group).

Part 4: Comparative Analysis of Validation Methods

While NMR is the workhorse, other methods provide complementary data.

Feature2D NMR (NOESY) X-Ray Crystallography UPLC/HPLC
Primary Utility Solution-phase structural assignmentAbsolute configuration (Solid State)Purity & Ratio quantification
Sample Requirement ~5-10 mg (Recoverable)Single Crystal (Difficult to grow)<1 mg (Destructive/Non-recov)
Time to Result 2-4 HoursDays to Weeks30 Minutes
Scientific Confidence High (95%+)Definitive (100%)Moderate (Requires standards)
Limitation Requires distinct chemical shifts; overlapping signals can obscure NOE.Crystal packing forces may distort conformation from solution state.Retention time is relative; cannot assign structure ab initio without a known standard.

Part 5: Decision Tree for Isomer Assignment

Diagram 2: Integrated Workflow for Piperidine Alkene Validation

Workflow Figure 2: Strategic Workflow for Stereochemical Validation Start Synthesized Piperidine Alkene Purity Check Purity (HPLC/TLC) >95%? Start->Purity Purify Purify (Column Chrom.) Purity->Purify No NMR_1D 1H NMR Analysis (Check C3/C5 shifts) Purity->NMR_1D Yes Purify->Purity Crystal Can you grow a crystal? NMR_1D->Crystal XRD X-Ray Diffraction (Definitive Assignment) Crystal->XRD Yes NOESY Run 2D NOESY/ROESY Crystal->NOESY No Analysis Analyze Cross-peaks: Vinylic H vs Ring H NOESY->Analysis Assign_Z Assign (Z)-Isomer Analysis->Assign_Z Strong NOE to H(eq) Assign_E Assign (E)-Isomer Analysis->Assign_E Weak/No NOE to H(eq)

References

  • Jagadeesh, N., et al. (2015). "Identification, isolation and characterization of new impurity in donepezil hydrochloride." Journal of Pharmacy Research, 9(12), 907-914.

  • Srinivas, K., et al. (2021).[3] "Synthesis, separation of E, Z isomers, their configuration by 1H NMR spectra and antifungal activity of new substituted triazolylpropenones." Indian Journal of Chemistry, 45B, 1729-1735.

  • Savithiri, S., et al. (2021). "Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy." Journal of Molecular Structure, 1234, 130145.

  • Creative Biostructure. (2025). "How NMR Helps Identify Isomers in Organic Chemistry?" NMR Analysis Guide.

  • Master Organic Chemistry. (2025). "E and Z Notation For Alkenes." Stereochemistry Guide.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(3-piperidinylidene)acetate proper disposal procedures

Executive Summary & Chemical Identification Objective: This guide provides a scientifically grounded, compliant disposal strategy for Ethyl 2-(3-piperidinylidene)acetate. It moves beyond generic "waste bin" instructions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide provides a scientifically grounded, compliant disposal strategy for Ethyl 2-(3-piperidinylidene)acetate. It moves beyond generic "waste bin" instructions to address the specific chemical reactivity of the piperidine enoate system.

Target Compound:

  • Chemical Name: Ethyl 2-(3-piperidinylidene)acetate (often supplied as the Hydrochloride salt)[1][2]

  • CAS Number: 957472-02-5 (for (Z)-isomer HCl salt); Free base forms may vary.[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (Free base) / C
    
    
    H
    
    
    ClNO
    
    
    (HCl salt)[1]
  • Key Functionalities:

    
    -unsaturated ester (Michael acceptor potential), secondary amine (basic).[1][3]
    

Immediate Action Directive: Treat this compound as a Hazardous Organic Waste . Do not dispose of down the drain. Segregate from strong oxidizers and strong acids (if free base) or strong bases (if salt) to prevent exothermic excursions in the waste stream.[1]

Hazard Assessment & Chemical Logic

To dispose of a chemical safely, you must understand its potential behavior in the waste container.[1][3]

PropertyData / CharacteristicDisposal Implication
Physical State Solid (HCl salt) or Viscous Oil (Free base)Solids require "Hazardous Solid" bins; Oils require "Organic Solvent" streams.[1]
Acidity/Basicity Piperidine ring is basic (

).[1]
Crucial: If disposing of the free base, do not mix with concentrated acidic waste (e.g., acid digestions) to avoid heat generation.[1][3]
Reactivity

-unsaturated ester.[1][3]
Potentially reactive toward nucleophiles (thiols, amines) in a mixed waste drum over long periods.[1][3]
GHS Classification Warning: H302 (Harmful if swallowed), H315, H319, H335.[1][3][4]Requires full PPE (Nitrile gloves, goggles) during disposal to prevent mucosal irritation.[1][3]

The "Why" Behind the Protocol: The "ylidene" moiety implies an exocyclic double bond. While conjugated with the ester (stabilizing it), it remains a site for potential polymerization or nucleophilic attack.[1][3] Therefore, we do not simply mix this with "General Trash." We seek to minimize the energy profile of the waste container by keeping it neutral.

Waste Stream Decision Matrix

The following flowchart illustrates the decision logic for segregating this specific compound based on its state (Solid vs. Liquid/Solution).

DisposalWorkflow Start Start: Waste Identification CheckState Physical State? Start->CheckState SolidBranch Solid (Powder/Crystals) CheckState->SolidBranch Dry Salt LiquidBranch Liquid / Solution (Reaction Mix / Mother Liquor) CheckState->LiquidBranch Dissolved/Oil Contaminated Is it Debris? (Gloves, Weigh Boats, Silica) SolidBranch->Contaminated PureSolid Pure Substance (Expired/Excess) Contaminated->PureSolid No SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Contaminated->SolidBin Yes PureSolid->SolidBin Double Bag & Tag CheckHalogen Solvent Type? LiquidBranch->CheckHalogen HaloStream Halogenated Waste (DCM, Chloroform) CheckHalogen->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste (EtOAc, MeOH, Acetone) CheckHalogen->NonHaloStream No Halogens

Caption: Decision matrix for segregating Ethyl 2-(3-piperidinylidene)acetate waste streams to ensure regulatory compliance and chemical compatibility.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Inventory)

Context: You have an old bottle of the HCl salt that is no longer needed.[1]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses, and a lab coat.[1][3] If the powder is fine/dusty, work inside a fume hood.[1][3]

  • Container Prep: Do not empty the chemical out of its original vial if possible.

  • Secondary Containment: Place the original vial (cap tight) inside a clear, sealable plastic bag (Zip-lock style).

  • Labeling: Apply a hazardous waste tag to the bag.

    • Constituents: "Ethyl 2-(3-piperidinylidene)acetate HCl"[1][2][4]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Placement: Deposit into the Solid Hazardous Waste Drum .

    • Note: Do not place in "Sharps" or "Biohazard" bins unless biologically contaminated.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have performed a reaction or extraction (e.g., using Dichloromethane or Ethyl Acetate) containing the compound.[1][3]

  • pH Check (Critical Step):

    • If the waste stream is highly acidic (pH < 2) or highly basic (pH > 12), neutralize it to pH 5–9 before adding to the main solvent drum.[1][3] This prevents exothermic reactions with other wastes.[1]

  • Solvent Identification:

    • If DCM/Chloroform was used: Pour into Halogenated Organic Waste .[1]

    • If Ethyl Acetate/Methanol/Ethanol was used: Pour into Non-Halogenated Organic Waste .[1]

  • Rinsing: Rinse the glassware with a small amount of compatible solvent (acetone or ethanol) and add the rinsate to the same waste container.

  • Log Entry: Record the approximate volume and concentration on the waste container's log sheet. This is vital for the waste disposal vendor to determine incineration parameters.[1]

Scenario C: Spill Cleanup (Emergency Response)

Context: A 5g bottle of the solid drops and shatters on the floor.[1]

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Wear double nitrile gloves and an N95 mask (or half-face respirator) to avoid inhaling dust.[1]

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use a dedicated spill pillow.[1]

  • Collection: Scoop the material and broken glass using a dustpan/brush.[1]

  • Disposal: Place all debris (glass + chemical + paper towels) into a wide-mouth plastic jar or heavy-duty bag. Label as "Hazardous Waste - Spill Debris (Ethyl 2-(3-piperidinylidene)acetate)" .[1]

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following classifications.

  • EPA/RCRA Status:

    • This compound is not explicitly P-listed or U-listed.[1]

    • Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), code as D001 (Ignitable).[1][3][5]

    • If the waste exhibits specific toxicity (rare for this specific intermediate but possible), it may require testing.[1][3]

    • Default Recommendation: Manage as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents (e.g., F-listed solvents like Toluene or DCM).[1][3]

  • Segregation Rule:

    • Store Away From: Oxidizers (Nitric acid, Peroxides) and Pyrophorics.[1][3]

References

  • PubChem. (n.d.).[1] Ethyl 2-(3-piperidinylidene)acetate Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1][3]

  • US Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][5][6] Retrieved October 26, 2023, from [Link][1][3]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Ethyl 2-(piperidin-3-ylidene)acetate. Retrieved October 26, 2023, from [Link][1][3]

Sources

Handling

Personal Protective Equipment &amp; Safe Handling Guide: Ethyl 2-(3-piperidinylidene)acetate

Executive Safety Summary Ethyl 2-(3-piperidinylidene)acetate (typically supplied as the hydrochloride salt, CAS 957472-02-5 ) is a functionalized piperidine derivative used frequently as a pharmaceutical intermediate.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 2-(3-piperidinylidene)acetate (typically supplied as the hydrochloride salt, CAS 957472-02-5 ) is a functionalized piperidine derivative used frequently as a pharmaceutical intermediate.[1][2] While often categorized as a "Warning" level irritant, its structural potential for biological activity and respiratory irritation mandates a safety protocol exceeding standard "white powder" handling.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Respiratory: N95/P2 minimum for solids; organic vapor cartridges required if solvated.

  • Skin: Nitrile gloves (0.11 mm min) are sufficient for the solid salt; double-gloving is required for solution-phase handling.[1]

Hazard Mechanism & Risk Analysis

Effective safety relies on understanding why a protocol exists. This compound presents specific physiological risks based on its GHS classification and chemical structure.

GHS Classification Breakdown
Hazard CodeDescriptionPhysiological Mechanism & Risk
H302 Harmful if swallowedSystemic Toxicity: As a piperidine derivative, systemic absorption can modulate neurotransmitter pathways. Ingestion is a low-probability but high-consequence risk in lab settings.[1]
H315 Causes skin irritationDermal Dermatitis: The hydrochloride salt is acidic upon hydrolysis with skin moisture, leading to contact dermatitis and potential sensitization.
H319 Causes serious eye irritationMucosal Damage: Micro-particles can dissolve in tear fluid, creating a localized acidic environment that damages the cornea and conjunctiva.
H335 May cause respiratory irritationInhalation Toxicity: Fine crystalline dust can bypass upper respiratory filters, lodging in bronchial tissues and causing inflammation or spasms.

Source: Sigma-Aldrich SDS [1], BLD Pharm SDS [2][1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix for Ethyl 2-(3-piperidinylidene)acetate.

PPE Specification Table
Protection ZoneEquipment StandardTechnical SpecificationRationale
Ocular Chemical Splash GogglesANSI Z87.1+ (Indirect Venting)Standard safety glasses allow dust entry from the side.[1] Indirect venting prevents fogging while blocking airborne particulates.
Dermal (Hand) Nitrile GlovesThickness:

0.11 mmBreakthrough: > 480 min (Solid)
Nitrile provides excellent resistance to the solid salt.[1] Note: If dissolved in DCM or Acetone, upgrade to Silver Shield® or double-glove immediately.[1]
Dermal (Body) Lab Coat + Apron100% Cotton or Nomex (if flammable solvents present)Synthetic blends can melt if a fire occurs during reaction setup. A chemical-resistant apron is advised during scale-up (>10g).[1]
Respiratory Particulate RespiratorN95 (US) or P2 (EU)Mandatory if weighing outside a fume hood (not recommended).[1] If in solution, match cartridge to the solvent (e.g., OV for organics).[1]

Operational Protocols: Step-by-Step

This workflow is designed to isolate the user from the hazard using a "Layer of Protection" analysis.[1]

Phase A: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse dust.[1]

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Piperidine salts are often hygroscopic and prone to static clumping.

  • Draft Control: Minimize fume hood sash height to the lowest working position (approx. 6 inches).

  • Transfer Technique: Use a disposable anti-static weighing boat. Do not use a spatula to scrape the last milligram; rinse the weighing boat with the reaction solvent directly into the flask to ensure quantitative transfer and dust suppression.

Phase B: Reaction Setup (Inert Atmosphere)

This compound is moisture-sensitive and often stored under argon/nitrogen.[1]

  • Purge: Cycle the reaction vessel with Nitrogen/Argon 3 times prior to addition.

  • Addition: Add the solid against a counter-flow of inert gas.

  • Solvation: Once solvent is added, the risk shifts from inhalation of dust to skin absorption via solvent vehicle. Treat the solution as significantly more hazardous than the solid.

Phase C: Waste Disposal

Never dispose of this compound down the drain.

  • Solids: Collect in a dedicated "Solid Hazardous Waste" container labeled "Toxic Organic Solid."

  • Solutions: Combine with compatible organic solvents (e.g., non-halogenated) for incineration.

  • Destruction Method: Incineration equipped with an afterburner and scrubber is the only validated method for complete destruction [1].

Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling logic to prevent cross-contamination.

SafetyProtocol Start Start: Storage (Refrigerated + Desiccated) PPE 1. Don PPE (Nitrile + Goggles + Lab Coat) Start->PPE Retrieve Weigh 2. Weighing (Fume Hood) Use Anti-static Boat PPE->Weigh Transfer to Hood Transfer 3. Transfer to Vessel Rinse Boat with Solvent Weigh->Transfer Min. Dust Spill Spill Event Weigh->Spill Reaction 4. Reaction/Processing Closed System Transfer->Reaction Solvate Transfer->Spill Waste 5. Disposal High Temp Incineration Reaction->Waste Post-Process Spill->Waste Clean w/ Wet Pad

Figure 1: Operational workflow emphasizing containment at the weighing and transfer stages.

Emergency Response Protocols

Scenario 1: Solid Spill (> 1 gram)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Wear a tight-fitting respirator (N95/P100) and double gloves.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Cleanup: Scoop the damp material into a waste container. Do not dry sweep.

  • Decontamination: Wipe the surface with 0.1M HCl (if compatible) followed by soap and water to neutralize residual amine traces.

Scenario 2: Eye Exposure[1][3][4][5][6][7][8]
  • Immediate Flush: Do not wait. Flush eyes with tepid water for 15 minutes minimum .[3]

  • Contact Lenses: Remove only if easy to do so after the first 5 minutes of flushing.

  • Medical: Seek medical attention immediately. Bring the SDS.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.